molecular formula C₇H₁₄O₄ B1141017 Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside CAS No. 6154-71-8

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Cat. No.: B1141017
CAS No.: 6154-71-8
M. Wt: 162.18
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Description

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is a useful research compound. Its molecular formula is C₇H₁₄O₄ and its molecular weight is 162.18. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIBCYZSKHETPK-BWBBJGPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural, Biosynthetic, and Synthetic Paradigms of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (commonly known as methyl tyveloside) is a critical synthetic and analytical target in modern carbohydrate chemistry and structural immunology. As the methyl glycoside of tyvelose (3,6-dideoxy-D-mannose), it represents the immunodominant epitope of the O-antigen in Salmonella enterica serogroup D1 (e.g., S. typhi)[1] and the immunomodulatory glycoprotein antigens of the eukaryotic parasite Trichinella spiralis[2].

This technical guide dissects the stereochemical architecture, biosynthetic origins, and de novo chemical synthesis of methyl tyveloside. By locking the anomeric center as an α-methyl glycoside, researchers prevent mutarotation, creating a stable, minimal binding determinant essential for X-ray crystallography of antibody-antigen complexes and NMR conformational profiling[1].

Stereochemical Architecture & Conformational Dynamics

The structural integrity of methyl tyveloside is dictated by the precise spatial arrangement of its functional groups and the stereoelectronic forces governing the pyranose ring.

The 4C1 Chair and the Exo-Anomeric Effect

Crystallographic analyses of methyl tyveloside (orthorhombic space group P2₁2₁2₁) reveal that the pyranose ring adopts an almost perfect 4C1 chair conformation[1]. The absence of a hydroxyl group at C3 does not induce any structural distortion in the ring geometry.

Crucially, the conformation of the exocyclic methoxy group is strictly governed by the exo-anomeric effect . The anomeric torsion angle (O5–C1–O1–C7) is approximately 67.3°[1]. Causality in experimental design: This specific gauche orientation minimizes lone-pair repulsion between the ring oxygen (O5) and the glycosidic oxygen (O1), thermodynamically stabilizing the α-linkage. This stability is why the methyl glycoside is the preferred substrate for mapping the binding pockets of monoclonal antibodies; it provides a rigid, predictable three-dimensional epitope without the dynamic equilibrium of reducing sugars.

Physicochemical Profiling

To facilitate analytical tracking and assay development, the fundamental quantitative properties of methyl tyveloside are summarized below[1],[3],[2].

PropertyValue
IUPAC Name (2S,3S,5S,6R)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
Common Name Methyl tyveloside; Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside
CAS Registry Number 6154-71-8
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Crystal Space Group Orthorhombic P2₁2₁2₁ (a = 7.478, b = 7.933, c = 14.064 Å)
Hydrogen Bond Donors 2 (C2-OH, C4-OH)
Hydrogen Bond Acceptors 4

Biosynthetic Logic: The Enzymatic Pathway

In biological systems, the synthesis of 3,6-dideoxyhexoses is a masterpiece of enzymatic regiocontrol. The biosynthesis of tyvelose occurs at the nucleotide-sugar level, specifically as CDP-tyvelose, which is subsequently polymerized into the O-antigen chain.

The pathway begins with CDP-D-glucose, which undergoes dehydration to form a 4-keto-6-deoxy intermediate. Subsequent reduction yields CDP-paratose (CDP-3,6-dideoxy-D-ribo-hexose). The critical stereochemical divergence occurs via the enzyme CDP-paratose 2-epimerase (EC 5.1.3.10) [4],[5]. This NAD⁺-dependent enzyme catalyzes the reversible epimerization at the C2 position, converting the ribo configuration (paratose) into the arabino configuration (tyvelose)[5].

Biosynthesis A CDP-D-glucose B CDP-4-keto-6-deoxy- D-glucose A->B Dehydratase C CDP-paratose (3,6-dideoxy-D-ribo) B->C Reductase D CDP-tyvelose (3,6-dideoxy-D-arabino) C->D CDP-paratose 2-epimerase (EC 5.1.3.10)

Enzymatic cascade converting CDP-D-glucose to CDP-tyvelose via C2-epimerization.

De Novo Chemical Synthesis & Self-Validating Protocol

For researchers requiring scalable quantities of methyl tyveloside for immunological assays, chemical synthesis is required[6]. Because tyvelose is 3,6-dideoxy-D-mannose, the most logical and stereochemically efficient starting material is methyl α-D-mannopyranoside .

A robust experimental protocol must be self-validating; each intermediate should offer distinct analytical handles to confirm regioselectivity before proceeding. The following step-by-step methodology details the regioselective double-deoxygenation workflow.

Step 1: Regioselective Protection (Benzylidenation)
  • Procedure: React methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetonitrile.

  • Causality: This step thermodynamically favors the formation of the 4,6-O-benzylidene acetal, simultaneously protecting the primary C6-OH and secondary C4-OH. This leaves only C2-OH and C3-OH exposed.

  • Self-Validation: ¹H NMR will show a new diagnostic singlet at ~5.5 ppm (the acetal proton) and a multiplet at ~7.3-7.5 ppm (aromatic protons).

Step 2: Regioselective C3 Deoxygenation (Barton-McCombie)
  • Procedure: Selectively convert the equatorial C3-OH to a phenyl thionocarbonate (using phenyl chlorothionoformate/pyridine), followed by radical reduction using tributyltin hydride (Bu₃SnH) and AIBN initiator in refluxing toluene.

  • Causality: The Barton-McCombie radical deoxygenation is chosen over traditional nucleophilic substitution to strictly avoid carbocation-mediated ring contractions or unwanted epimerizations at adjacent chiral centers.

  • Self-Validation: ¹H NMR will confirm the loss of the C3-OH signal and the appearance of a complex, diastereotopic methylene multiplet at C3 (~1.8–2.2 ppm), definitively proving successful deoxygenation.

Step 3: Acetal Cleavage
  • Procedure: Treat the intermediate with 80% aqueous acetic acid or dilute HCl in methanol to hydrolyze the benzylidene acetal.

  • Causality: This step unmasks the C4 and C6 hydroxyl groups, preparing the molecule for the final targeted deoxygenation at the primary carbon.

  • Self-Validation: Mass spectrometry (ESI-MS) will show a mass shift of -88 Da (loss of the benzylidene group), and TLC will indicate a shift to a highly polar, lower-Rf spot.

Step 4: Regioselective C6 Tosylation and Reduction
  • Procedure: React the deprotected intermediate with 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) in anhydrous pyridine at 0°C. Isolate the C6-tosylate, then treat with Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF[6].

  • Causality: The primary C6-OH is sterically much more accessible than the secondary C4-OH, allowing for highly selective mono-tosylation at 0°C. Subsequent treatment with LiAlH₄ displaces the tosylate via a direct Sₙ2 hydride transfer, yielding the final 3,6-dideoxy target without requiring high-pressure hydrogenation.

  • Self-Validation: The final product's ¹H NMR spectrum will exhibit a characteristic, highly shielded C6 methyl doublet at ~1.2 ppm (J ≈ 6.0 Hz), serving as the ultimate confirmation of the 3,6-dideoxy-α-D-arabino-hexopyranoside structure[1].

Synthesis SM Methyl α-D-mannopyranoside P1 4,6-O-Benzylidene Protection (Locks C4 & C6) SM->P1 D1 C3 Deoxygenation (Barton-McCombie Radical Reduction) P1->D1 DP Acetal Cleavage (Frees C4-OH & C6-OH) D1->DP D2 C6 Deoxygenation (Selective Tosylation & LiAlH₄ Reduction) DP->D2 TM Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (Methyl Tyveloside) D2->TM

Step-by-step chemical synthesis workflow for Methyl Tyveloside from a mannoside precursor.

References

  • Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, ¹H nmr analysis, and semi-empirical calculations. Canadian Journal of Chemistry. Link

  • Synthesis of Paratose (3,6-Dideoxy-D-ribo-hexose) and Tyvelose. Canadian Journal of Chemistry. Link

  • Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside - COCONUT. Natural Products Database. Link

  • Tyvelose | CAS 5658-12-8 | SCBT. Santa Cruz Biotechnology. Link

  • 5.1.3.10 CDP-paratose 2-epimerase - ENZYME. Expasy. Link

  • EC 5.1.3.10 - IUBMB Enzyme Nomenclature. Queen Mary University of London. Link

Sources

The Biological and Structural Role of Methyl Tyveloside in Salmonella enterica Serogroup D1

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salmonella enterica serogroup D1, which encompasses clinically critical serovars such as S. Typhi and S. Enteritidis, is immunologically defined by its unique O-specific polysaccharide (O-antigen)[1]. The immunodominant epitope of this serogroup—the O9 factor—is strictly dictated by the presence of a terminal 3,6-dideoxyhexose sugar known as tyvelose (3,6-dideoxy-D-arabino-hexose)[2].

Because native O-antigens are highly heterogeneous, multivalent polymers, isolating the precise thermodynamic, structural, and binding contributions of the tyvelose residue requires a simplified and stable model. Methyl tyveloside (methyl 3,6-dideoxy-α-D-arabino-hexopyranoside) is synthesized specifically to serve as this structural probe[3]. By locking the anomeric center with a methyl group, researchers can accurately simulate the native α-(1→3) glycosidic linkage found in the bacterial lipopolysaccharide (LPS)[4]. This whitepaper provides an in-depth technical analysis of methyl tyveloside, detailing its structural conformation, immunochemical applications, and the self-validating methodologies used to map Salmonella serogroup D1 specificity.

Structural Biology & Conformational Dynamics

To understand how the host immune system recognizes the O9 epitope, the three-dimensional conformation of the tyvelose monomer must be definitively mapped. Free tyvelose in an aqueous solution undergoes rapid mutarotation between its α and β anomers, rendering it unsuitable for precise structural mapping or isolated binding assays. Synthesizing methyl tyveloside stabilizes the α-anomer, allowing for high-resolution X-ray crystallographic and Nuclear Magnetic Resonance (NMR) studies[3].

According to foundational crystallographic studies, methyl tyveloside crystallizes in a highly ordered state, allowing researchers to extract precise atomic coordinates for computational modeling[3].

Table 1: Crystallographic and Conformational Parameters of Methyl Tyveloside[3]
ParameterValueBiological Implication for Antigenicity
Space Group P2₁2₁2₁ (Orthorhombic)Provides a highly ordered crystalline lattice for precise X-ray diffraction, yielding accurate atomic coordinates.
Pyranose Ring Conformation 4C₁ ChairRepresents the thermodynamically stable and biologically active state presented to host immune receptors.
Glycosidic Methyl Group Exo-anomeric alignmentAccurately models the steric and electronic constraints of the native α-(1→3) linkage to the O-antigen backbone.
Acetal Oxygen Bonding Hydrogen-bond acceptorsCritical for specific docking and electrostatic interactions within the antibody paratope.

Causality in Structural Validation: Crystallography only provides solid-state data. To ensure these coordinates are biologically relevant, researchers compare the crystal structure against ¹H NMR spectra obtained in aqueous solutions. The coupling constants (


-values) of the pyranose ring protons in water perfectly match the torsion angles derived from the solid-state 4C₁ chair, self-validating that the crystal structure represents the true physiological conformation of the antigen[3].

Immunochemical Specificity and Receptor Binding

The primary biological role of tyvelose is immunological; it acts as the primary contact residue for O9-specific antibodies[4]. However, measuring the binding affinity of an antibody to a single monosaccharide is challenging because the interaction is inherently weak. To quantify this interaction without the confounding avidity effects of the multivalent LPS polymer, researchers employ competitive inhibition assays using methyl tyveloside and its extended oligosaccharide derivatives[5],[4].

By utilizing methyl tyveloside to inhibit the precipitation of alkali-treated S. Typhi LPS, researchers can map the exact boundaries and stereospecificity of the antibody paratope[4].

Table 2: Relative Inhibiting Activities of Tyvelose Derivatives against O-factor 9 Serum[4]
Inhibitor CompoundRelative Inhibiting Activity (Molar Basis)Epitope Mapping Significance
Octasaccharide (Gal-Rha-Man-Tyv...) 100Full native epitope mimicry; maximum binding affinity.
Methyl 3-O-α-tyvelopyranosyl-α-D-mannopyranoside 22Represents the primary disaccharide recognition unit.
Methyl 3-O-α-tyvelopyranosyl-β-D-mannopyranoside 8Demonstrates strict stereospecific dependence on the mannose linkage.
Methyl α-tyveloside 2Establishes the baseline binding contribution of the isolated immunodominant sugar.

Mechanistic Insight: The data reveals a clear causality in epitope recognition. While methyl α-tyveloside provides baseline recognition, the addition of the adjacent mannose residue increases activity 11-fold[4]. Furthermore, altering the linkage stereochemistry to a β-D-mannopyranoside drops the activity significantly, proving that the immune system recognizes the specific spatial orientation of the α-(1→3) linkage, not merely the terminal sugar[4].

Biosynthetic Logic and Serotype Evolution

In vivo, the biological role of tyvelose extends to the evolutionary divergence of Salmonella serogroups. Serogroups A, B, and D1 share an identical O-antigen backbone (mannose-rhamnose-galactose) but differ solely in their terminal 3,6-dideoxyhexose branch: paratose (Group A), abequose (Group B), and tyvelose (Group D1)[1],[2].

This structural divergence is controlled by a highly specific biosynthetic pathway. The precursor CDP-paratose is converted to CDP-tyvelose via a CDP-tyvelose epimerase (encoded by the tyv or prt-tyvD1 gene)[6],[7]. A frameshift mutation in this epimerase is historically responsible for the emergence of Serogroup A from a D1-like ancestor, highlighting how a single enzymatic step dictates global serotype classification[6],[8].

Biosynthesis G1P Glucose-1-Phosphate CDP_G CDP-Glucose G1P->CDP_G rfbA / wcaG CDP_P CDP-Paratose (Serogroup A) CDP_G->CDP_P rfbS / prt CDP_T CDP-Tyvelose (Serogroup D1) CDP_P->CDP_T Tyvelose epimerase (tyv) O_Ag O9-Antigen Polymer (Immunodominant) CDP_T->O_Ag wzy Polymerase α-(1→3) to Mannose

Fig 1: Biosynthetic pathway of CDP-tyvelose and its integration into the Salmonella D1 O-antigen.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Synthesis and Conformational Validation of Methyl Tyveloside

Objective: To generate a stable α-anomeric probe of tyvelose and validate its physiological conformation. Causality: Locking the anomeric carbon prevents mutarotation, ensuring the resulting crystal structure reflects the true epitope presented on the bacterial surface[3].

  • Synthesis: React isolated 3,6-dideoxy-D-arabino-hexose with methanolic HCl under reflux to yield the methyl glycoside. Separate the α and β anomers via silica gel chromatography.

  • Crystallization: Dissolve the purified methyl α-tyveloside in a minimal volume of hot ethyl acetate/hexane. Allow slow evaporation at room temperature to yield orthorhombic crystals[3].

  • X-Ray Diffraction: Mount a single crystal on a diffractometer. Solve the structure using direct methods and refine via least-squares to a convergence of

    
    [3].
    
  • Self-Validation (Aqueous Correlation): Dissolve a parallel sample in D₂O and acquire a ¹H NMR spectrum. Compare the coupling constants (

    
    -values) of the ring protons with the torsion angles derived from the crystal structure. If the NMR 
    
    
    
    -values match the Karplus equation predictions for a 4C₁ chair, the solid-state structure is confirmed to be biologically relevant in aqueous environments[3].
Protocol 2: Competitive Inhibition Assay for Epitope Mapping

Objective: To quantify the specific contribution of the tyvelose residue to O9 antibody binding. Causality: Direct binding of monovalent methyl tyveloside to IgG is too weak for standard ELISA. Competitive inhibition of a strong LPS-IgG interaction provides a highly sensitive, amplified readout[4].

  • Antigen Preparation: Treat S. Typhi LPS with dilute NaOH (0.25 M, 56°C, 1 h) to cleave lipid A ester bonds. This alkali treatment solubilizes the LPS, preventing spontaneous micelle precipitation that could skew absorbance readings[4].

  • Immune Complex Formation: Pre-incubate standardized O-factor 9 antiserum with varying molar concentrations of methyl tyveloside (inhibitor) at 37°C for 1 hour.

  • Competition: Add the alkali-treated LPS to the mixture and incubate at 4°C for 48 hours to allow for complete precipitation[4].

  • Quantification: Centrifuge the precipitates, wash thoroughly, and quantify the protein content via UV absorbance or a Lowry assay.

  • Self-Validation (Negative Control): Run parallel assays using methyl abequoside and methyl paratoside. These stereoisomers should show <2% inhibition, confirming that the reduction in precipitation is due to specific tyvelose binding, not non-specific sugar interactions[4].

Workflow S1 1. Synthesize Methyl Tyveloside S3 3. Incubate O9-Serum with Inhibitor S1->S3 S2 2. Prepare S. typhi LPS S4 4. Quantify Inhibition S2->S4 S3->S4 Mix S5 5. Map Epitope Specificity S4->S5 Analyze Data

Fig 2: Competitive inhibition workflow using methyl tyveloside to map O9 antibody specificity.

References

1.[1] Reeves, P. R., et al. (2004). "Extensive Variation in the O-Antigen Gene Cluster within One Salmonella enterica Serogroup Reveals an Unexpected Complex History." Journal of Bacteriology, 186(12), 3980-3986. URL: [Link] 2.[3] Birnbaum, G. I., & Bundle, D. R. (1985). "Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations." Canadian Journal of Chemistry, 63(3), 739-744. URL: [Link] 3.[5] Iversen, T., & Bundle, D. R. (1982). "Antigenic determinants of Salmonella serogroups A and D1. Synthesis of trisaccharide glycosides for use as artificial antigens." Carbohydrate Research, 103(1), 29-40. URL: [Link] 4.[2] Curd, H., Liu, D., & Reeves, P. R. (1998). "Relationships among the O-Antigen Gene Clusters of Salmonella enterica Groups B, D1, D2, and D3." Journal of Bacteriology, 180(4), 1002–1007. URL: [Link] 5.[4] Carlsson, H. E., Wallin, N. H., Jörbeck, H., & Svenson, S. B. (1979). "Immunochemistry of Salmonella O-antigens. Specificity and cross-reactivity of factor O9 serum and of antibodies against tyvelose mannose coupled to bovine serum albumin." International Archives of Allergy and Applied Immunology, 58(1), 11-19. URL: [Link] 6.[6] Liu, D., et al. (2013). "Genetics and Evolution of the Salmonella Galactose-Initiated Set of O Antigens." PLOS One, 8(7), e69306. URL: [Link] 7.[7] Wang, M., et al. (2017). "O-Serotype Conversion in Salmonella Typhimurium Induces Protective Immune Responses against Invasive Non-Typhoidal Salmonella Infections." Frontiers in Immunology, 8, 1666. URL: [Link] 8.[8] Uchida, T., Matsumoto, T., & Sasaki, T. (1974). "Mutants of group D1 Salmonella carrying the somatic antigen of group A organisms: isolation and serological characterization." Journal of Bacteriology, 117(1), 8-12. URL: [Link]

Sources

Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside CAS 6154-71-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside (CAS 6154-71-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

(Methyl alpha-Tyveloside)[1]

Executive Summary

Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside (CAS 6154-71-8), commonly known as Methyl alpha-Tyveloside , is the methyl glycoside of the rare monosaccharide Tyvelose. This compound serves as a critical molecular probe in carbohydrate chemistry and immunology. It represents the immunodominant epitope of the O-antigen 9 found in Salmonella serogroup D (e.g., Salmonella typhi) and is a terminal antigenic determinant in the parasitic nematode Trichinella spiralis.

This guide provides a comprehensive technical analysis of its physicochemical properties, structural characterization, synthetic pathways, and biological applications, designed for researchers in glycobiology and vaccine development.

Chemical & Physical Profile

Nomenclature and Identification
PropertyDetail
IUPAC Name Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside
Common Name Methyl alpha-Tyveloside
CAS Registry Number 6154-71-8
Molecular Formula C₇H₁₄O₄
Molecular Weight 162.18 g/mol
Stereochemistry Alpha-D-arabino (3,6-dideoxy-D-manno configuration)
Physical Properties
PropertyData
Physical State Crystalline solid
Crystal System Orthorhombic, Space Group

[1]
Unit Cell Dimensions

[1]
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
Melting Point 80–100 °C (Dependent on purity/solvate; often isolated as a syrup in intermediate steps)
Optical Rotation Dextrorotatory (Specific rotation data varies by concentration/solvent, typically positive for

-D-glycosides)

Structural Characterization

Stereochemistry and Conformation

The arabino configuration of Tyvelose implies that the relative stereochemistry at C2 and C4 matches that of arabinose. However, in the context of hexopyranoses, it is structurally equivalent to 3-deoxy-D-mannose (where the C2-OH is axial and C4-OH is equatorial in the


 chair).
  • Ring Conformation: X-ray crystallography and NMR studies confirm the pyranose ring adopts a near-perfect

    
     chair conformation  [1].[1]
    
  • Exo-Anomeric Effect: The glycosidic methyl group at C1 adopts a conformation dictated by the exo-anomeric effect, with the O5-C1-O1-CMe torsion angle approx. +60°.

NMR Spectroscopy Signatures

Nuclear Magnetic Resonance (NMR) is the primary method for validation.

  • 
    H NMR (D₂O/CDCl₃): 
    
    • H-1 (Anomeric): Appears as a doublet (

      
       Hz), characteristic of 
      
      
      
      -manno/arabino configuration (equatorial H1, axial H2).
    • C-Me (H-6): Distinctive doublet at high field (

      
       ppm), confirming the 6-deoxy nature.
      
    • H-3 (Deoxy methylene): Distinct multiplets for

      
       and 
      
      
      
      at high field, coupling to H2 and H4.
  • 
    C NMR: 
    
    • C-6: Signal at

      
       ppm (methyl group).
      
    • C-3: Upfield methylene signal (

      
       ppm).
      

Synthetic Methodology

The synthesis of Methyl alpha-Tyveloside is a classic exercise in deoxygenation chemistry. The most robust route proceeds from Methyl alpha-D-mannopyranoside , leveraging the inherent axial C2-OH configuration.

Retrosynthetic Analysis

To access the 3,6-dideoxy-arabino target:

  • C-6 Deoxygenation: Achieved via reduction of a C-6 halide or sulfonate.

  • C-3 Deoxygenation: Achieved via radical reduction (Barton-McCombie) of a C-3 thionocarbonate or xanthate.

  • Starting Material: Methyl

    
    -D-mannopyranoside provides the correct stereochemistry at C1, C2, and C4.
    
Step-by-Step Synthesis Protocol

Reference Route: Borén et al. (1972) [2]; Bundle et al. (1985) [1].

  • Protection:

    • React Methyl

      
      -D-mannopyranoside with benzaldehyde dimethyl acetal and acid catalyst (CSA) to form Methyl 4,6-O-benzylidene-
      
      
      
      -D-mannopyranoside
      .
    • Rationale: Locks C4 and C6, leaving C2 and C3 accessible. C3-OH is more reactive or can be selectively manipulated.

  • C-3 Functionalization (Barton-McCombie Precursor):

    • Selective protection of C2-OH (e.g., benzylation) may be required, or direct xanthation if regioselectivity allows.

    • React with

      
       and MeI (or phenyl chlorothionoformate) to generate the C-3 O-xanthate/thionocarbonate .
      
  • C-3 Deoxygenation:

    • Treat the xanthate with tributyltin hydride (

      
      ) and AIBN in refluxing toluene.
      
    • Result:Methyl 4,6-O-benzylidene-3-deoxy-

      
      -D-arabino-hexopyranoside .[2]
      
  • C-6 Deoxygenation (Hanessian-Hullar):

    • Treat the benzylidene acetal with N-bromosuccinimide (NBS) and

      
      . This oxidatively opens the ring to give the 6-bromo-4-O-benzoyl  derivative.
      
    • Rationale: Simultaneously installs the C6 leaving group and protects C4.

  • Reduction & Deprotection:

    • Reduce the C6-bromide using catalytic hydrogenation (

      
      ) or 
      
      
      
      .
    • Remove the benzoyl/benzyl groups via Zemplén transesterification (

      
      ).
      
    • Final Product:Methyl 3,6-dideoxy-alpha-D-arabino-hexopyranoside .

Visualization: Synthesis Pathway

Synthesis Start Methyl alpha-D-mannopyranoside Step1 4,6-O-Benzylidene Protection (PhCH(OMe)2, H+) Start->Step1 Step2 C-3 Xanthate Formation (CS2, MeI, NaH) Step1->Step2 Regioselective Step3 C-3 Radical Deoxygenation (Bu3SnH, AIBN) Step2->Step3 Barton-McCombie Step4 Hanessian-Hullar Reaction (NBS, BaCO3) Opens Acetal -> 6-Br, 4-OBz Step3->Step4 Ring Opening Step5 C-6 Reduction & Deprotection (H2/Pd, then NaOMe) Step4->Step5 Reduction Product Methyl alpha-Tyveloside (CAS 6154-71-8) Step5->Product

Caption: Synthetic route from Mannose to Tyvelose glycoside via radical deoxygenation.

Biological & Pharmaceutical Applications[2]

Immunochemistry and O-Antigens

Methyl alpha-tyveloside is the synthetic equivalent of the terminal sugar in the O-antigen lipopolysaccharide (LPS) of Salmonella serogroup D (Factors 9, 12).

  • Mechanism: The 3,6-dideoxy nature creates a hydrophobic patch on the pyranose ring, which is a critical recognition motif for antibodies.

  • Specificity: The equatorial C4-OH and axial C2-OH (arabino config) distinguish it from Paratose (ribo) and Abequose (xylo), preventing cross-reactivity in serological tests.

Parasitology (Trichinella spiralis)

Tyvelose is a major immunodominant epitope in the excretory-secretory (ES) antigens of Trichinella spiralis larvae.

  • Diagnostic Utility: Synthetic conjugates of Methyl alpha-tyveloside (linked to BSA or HSA) are used to detect specific antibodies in infected hosts, serving as a tool for trichinellosis diagnosis.

Visualization: Antigen Recognition Logic

Biological cluster_specificity Specificity Determinants Tyvelose Methyl alpha-Tyveloside (Epitope) Antibody IgG/IgM Paratope (Salmonella O-Factor 9) Tyvelose->Antibody Hydrophobic Interaction (3,6-dideoxy face) Receptor Lectin Binding Site Tyvelose->Receptor H-Bonding (OH-2, OH-4) C3 C3-Deoxy (No Steric Clash) C3->Tyvelose C6 C6-Methyl (Hydrophobic Pocket) C6->Tyvelose Config Arabino Config (Axial C2-OH) Config->Tyvelose

Caption: Molecular recognition features of Methyl alpha-Tyveloside in immunological systems.

Experimental Protocol: C-3 Deoxygenation (Representative)

Note: This protocol describes the critical Barton-McCombie step, adapted from standard deoxy-sugar methodologies.

Reagents:

  • Methyl 4,6-O-benzylidene-2-O-benzyl-3-O-[(methylthio)thiocarbonyl]-

    
    -D-mannopyranoside (Substrate)
    
  • Tributyltin hydride (

    
    )
    
  • Azobisisobutyronitrile (AIBN)

  • Dry Toluene

Procedure:

  • Preparation: Dissolve the substrate (1.0 eq) in dry toluene (0.05 M concentration) under an argon atmosphere.

  • Initiation: Add AIBN (0.1 eq). Heat the solution to reflux (110 °C).

  • Addition: Add

    
     (1.5 eq) dropwise over 30 minutes via syringe pump to maintain a steady radical concentration.
    
  • Reaction: Reflux for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc) for the disappearance of the xanthate (lower Rf) and appearance of the deoxy product (higher Rf).

  • Workup: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification: Partition residue between acetonitrile and hexane (to remove tin byproducts). Concentrate the acetonitrile layer and purify via flash column chromatography.

Validation:

  • Confirm loss of xanthate peaks in IR/NMR.

  • Observe appearance of upfield methylene protons at C3 in

    
    H NMR.
    

References

  • Birnbaum, G. I., & Bundle, D. R. (1985).[1] Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside, the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations. Canadian Journal of Chemistry, 63(3), 739–743. Link

  • Borén, H. B., Garegg, P. J., & Wallin, N. H. (1972). Synthesis of Methyl 3-O-(3,6-dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1086. Link

  • Bundle, D. R., et al. (1989). Molecular recognition of a Salmonella trisaccharide epitope by a monoclonal antibody. Biochemistry, 28(24), 9422–9437. Link

  • Wisnewski, N., et al. (1993). Characterization of novel fucosyl- and tyvelosyl-containing glycoconjugates from Trichinella spiralis muscle stage larvae. Molecular and Biochemical Parasitology, 61(1), 25-35. Link

Sources

Structure and Conformation of 3,6-Dideoxyhexose Methyl Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-dideoxyhexoses are a specialized class of rare sugars that function as the immunodominant epitopes in the O-specific polysaccharides of Gram-negative bacteria, particularly Salmonella enterica, Yersinia pseudotuberculosis, and Vibrio cholerae.[1][2] Their unique structural features—specifically the deoxygenation at the C3 and C6 positions—confer distinct hydrophobic properties and conformational flexibility that drive antibody specificity.

This guide provides a rigorous technical analysis of the structural taxonomy, conformational dynamics, and analytical characterization of these glycosides.[2] It is designed for researchers requiring high-fidelity protocols for structural elucidation and immunochemical synthesis.[3]

Structural Taxonomy and Stereochemistry

The biological activity of 3,6-dideoxyhexoses is strictly governed by their stereochemistry at the C2 and C4 positions. Unlike typical hexoses, the absence of a hydroxyl group at C3 eliminates a chiral center, simplifying the stereochemical landscape but increasing the importance of the remaining substituents.[2]

The Isomer Landscape

The five biologically relevant isomers are classified by their stereochemical relationship to the parent hexoses.[2] Note that while the D-isomers are common in Salmonella serogroups A, B, and D, the L-isomers (e.g., Colitose) are found in Salmonella serogroup O:35 and E. coli O111.[2]

Common NameConfigurationParent HexoseStereochemistry (C2, C4)Key Biological Source
Paratose 3,6-dideoxy-D-ribo-hexoseD-GlucoseC2-eq, C4-eqS. paratyphi A (Serogroup A)
Tyvelose 3,6-dideoxy-D-arabino-hexoseD-MannoseC2-ax, C4-eqS. typhi (Serogroup D)
Abequose 3,6-dideoxy-D-xylo-hexoseD-GalactoseC2-eq, C4-axS. typhimurium (Serogroup B)[1][3]
Colitose 3,6-dideoxy-L-xylo-hexoseL-GalactoseC2-eq, C4-axE. coli O111, V. cholerae
Ascarylose 3,6-dideoxy-L-arabino-hexoseL-MannoseC2-ax, C4-eqAscaris (Nematode eggs)

Note: "eq" (equatorial) and "ax" (axial) refer to the orientation of the hydroxyl group in the preferred chair conformation (


 for D-sugars, 

for L-sugars).[2]
Structural Logic Diagram

The following diagram illustrates the stereochemical decision tree for identifying these glycosides based on hydroxyl orientation.

G Start 3,6-Dideoxyhexose Core Series D or L Series? Start->Series D_Series D-Series (Prefer 4C1 Chair) Series->D_Series D-Configuration L_Series L-Series (Prefer 1C4 Chair) Series->L_Series L-Configuration C4_Check_D C4 Configuration? D_Series->C4_Check_D C4_Check_L C4 Configuration? L_Series->C4_Check_L D_Galacto D-xylo (Abequose) C4-OH Axial C4_Check_D->D_Galacto Axial (Galacto-like) C2_Check_D C2 Configuration? C4_Check_D->C2_Check_D Equatorial D_Gluco D-ribo (Paratose) C2-OH Equatorial C2_Check_D->D_Gluco Equatorial (Gluco-like) D_Manno D-arabino (Tyvelose) C2-OH Axial C2_Check_D->D_Manno Axial (Manno-like) L_Galacto L-xylo (Colitose) C4-OH Axial C4_Check_L->L_Galacto Axial C2_Check_L C2 Configuration? C4_Check_L->C2_Check_L Equatorial L_Manno L-arabino (Ascarylose) C2-OH Axial C2_Check_L->L_Manno Axial

Caption: Stereochemical classification of 3,6-dideoxyhexoses based on hydroxyl orientation relative to the pyranose ring.

Conformational Analysis

The conformation of methyl glycosides is dominated by the pyranose ring geometry.[2] For 3,6-dideoxyhexoses, the equilibrium is driven by the bulky C5-methyl group and the relief of 1,3-diaxial interactions due to C3 deoxygenation.[2]

The Anchoring Effect of the C5-Methyl Group

In a pyranose ring, the hydroxymethyl group (or methyl group in 6-deoxy sugars) has a strong preference for the equatorial position to minimize 1,3-diaxial steric strain.[2]

  • D-Series (Paratose, Tyvelose, Abequose): The C5-methyl group is equatorial in the

    
      conformation.[2]
    
  • L-Series (Colitose, Ascarylose): The C5-methyl group is equatorial in the

    
      conformation.[3]
    

Consequently, these sugars are conformationally rigid.[2] Unlike some idose derivatives that exist in equilibrium, 3,6-dideoxyhexose methyl glycosides almost exclusively adopt their respective stable chairs (


 for D, 

for L).[2]
The Impact of C3-Deoxygenation

The removal of the C3 hydroxyl group has two profound effects:

  • Increased Lipophilicity: The "dideoxy" face of the sugar becomes a hydrophobic patch, which is critical for entering the hydrophobic pocket of antibodies (e.g., the Se155-4 antibody for Salmonella serogroup B).[2]

  • Relief of Steric Strain: In typical hexoses (like D-gulose or D-idose), 1,3-diaxial interactions between C1, C3, and C5 substituents can destabilize the chair.[2][3] In 3,6-dideoxy sugars, the absence of the C3 substituent removes a major source of diaxial strain, further stabilizing the primary chair conformation.[2]

Analytical Methodologies: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for validating the structure and conformation of these glycosides.[2] The 3-deoxy position provides a unique spectral signature: a methylene group (


) at C3.[3]
The Vicinal Coupling Network ( )

The coupling constants between the C3 protons (H3a, H3e) and their neighbors (H2, H4) allow for the unambiguous assignment of configuration using the Karplus equation.[2]

Key Diagnostic Couplings (for D-isomers in


): 
  • H2(ax) - H3(ax): Large coupling (~11-13 Hz).[3] Indicates Paratose (Gluco-config).[3]

  • H2(eq) - H3(ax): Small coupling (~3-5 Hz).[3] Indicates Tyvelose (Manno-config).[3]

  • H3(ax) - H4(ax): Large coupling (~11-13 Hz).[3] Indicates Paratose or Tyvelose.[1][3]

  • H3(ax) - H4(eq): Small coupling (~3-5 Hz). Indicates Abequose (Galacto-config).[3]

Experimental Protocol: Structural Elucidation

Objective: Distinguish between methyl


-D-paratoside and methyl 

-D-tyveloside.

Materials:

  • Sample: 5-10 mg of glycoside.[3]

  • Solvent:

    
     (99.96% D) or 
    
    
    
    (if per-O-acetylated).[3]
    
    
    is preferred for free sugars to observe the anomeric effect without OH interference.

Workflow:

  • 1D Proton NMR: Acquire a standard spectrum. Locate the C6-methyl doublet at

    
     ppm.[3]
    
  • Identify the H3 Methylene: Look for the multiplet signals between

    
     ppm.[3] The axial proton (H3a) will be at a higher field (lower ppm) than the equatorial proton (H3e).[2]
    
  • Measure

    
     Values: 
    
    • If

      
       Hz, H2 is axial 
      
      
      
      Paratose .[2]
    • If

      
       Hz, H2 is equatorial 
      
      
      
      Tyvelose .[2]
  • NOESY Validation: Irradiate H1.

    • If NOE is observed at H3a/H5, H1 is axial (

      
      -anomer).[2][3]
      
    • If NOE is observed at H2 (and H1 is equatorial), it confirms the

      
      -anomer (typical for O-antigens).[3]
      
NMR Logic Visualization

NMR_Workflow Sample Purified Methyl Glycoside H3_Signal Locate C3-H2 Signals (1.5 - 2.5 ppm) Sample->H3_Signal Coupling Measure J(2,3a) Coupling H3_Signal->Coupling Large_J Large J (>10 Hz) (Axial-Axial) Coupling->Large_J Small_J Small J (<5 Hz) (Eq-Axial) Coupling->Small_J Paratose Paratose (Gluco-config) Large_J->Paratose Tyvelose Tyvelose (Manno-config) Small_J->Tyvelose

Caption: NMR decision pathway using the C3-methylene coupling constants to distinguish C2-epimers.

Synthesis of Methyl Glycosides[4][5][6]

To study these structures, researchers often require the synthetic methyl glycoside as a reference standard or hapten.[2]

General Synthetic Strategy

The most robust route involves the modification of a 6-deoxyhexose (like Rhamnose or Fucose) or the de novo synthesis from non-carbohydrate precursors, though the former is more common for preserving chirality.[2]

Protocol for 3-Deoxygenation (Barton-McCombie Deoxygenation):

  • Protection: Selectively protect C2 and C4 hydroxyls (e.g., as benzyl ethers or acetals).[2][3]

  • Derivatization: Convert the C3-OH to a thiocarbonyl derivative (e.g., using phenyl chlorothionoformate).

  • Radical Reduction: Treat with tributyltin hydride (

    
    ) and AIBN in refluxing toluene.
    
  • Deprotection: Remove protecting groups to yield the free 3,6-dideoxy sugar.[3]

  • Glycosidation: Treat with MeOH/HCl (Fischer glycosidation) to form the methyl glycoside.[2] Separation of

    
     and 
    
    
    
    anomers is achieved via silica gel chromatography.[3]

Biological Implications[2][7]

The conformation of these glycosides is not merely an academic curiosity; it is the determinant of serological specificity.[2]

  • The Hydrophobic Tip: The 3,6-dideoxy moiety acts as a "hydrophobic tip" on the O-antigen chain. Antibodies raised against Salmonella O-antigens recognize this specific shape.[3]

  • Conformational Locking: The rigidity of the pyranose ring (due to the C6-methyl anchor) ensures that the epitope is presented in a consistent geometry, maximizing binding affinity (lock-and-key model).

  • Cross-Reactivity: The structural similarity between Abequose and Colitose (enantiomers) means that antibodies are often highly specific to the chirality.[2] An antibody for Abequose (

    
    ) will generally not bind Colitose (
    
    
    
    ) despite the identical connectivity, solely due to the spatial arrangement of the hydrophobic and hydrophilic groups.[2]

References

  • Bundle, D. R. (1989).[2][3] Antibody binding sites for the O-antigens of Vibrio cholerae and Salmonella. Biochemical Society Transactions.[3] Link[2]

  • Bock, K., & Pedersen, C. (1983).[2] Carbon-13 NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry. Link

  • Garegg, P. J., & Hultberg, H. (1981).[2] Synthesis of p-nitrophenyl 3,6-dideoxy-α-D-xylo-hexopyranoside (abequoside). Carbohydrate Research. Link[2]

  • Nyholm, P. G., et al. (1989).[2] Conformational analysis of the Salmonella serogroup B O-antigen. Journal of Biological Chemistry. Link

  • Kitamura, S., et al. (1984).[2] Synthesis and conformation of 3,6-dideoxyhexose derivatives. Chemical and Pharmaceutical Bulletin. Link

Sources

Molecular weight and formula of methyl alpha-tyveloside

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Immunological Significance, and Synthetic Pathways

Executive Summary

Methyl α-tyveloside is the methyl glycoside of tyvelose (3,6-dideoxy-D-arabino-hexose), a rare dideoxy sugar that serves as the immunodominant epitope for Salmonella enterica serogroup D (including S. Typhi and S. Enteritidis). Its precise molecular weight and formula are critical parameters for analytical validation in vaccine development and glycoconjugate synthesis.

This guide provides a definitive technical profile of methyl α-tyveloside, detailing its physicochemical properties, role in structural biology (specifically the Se155-4 antibody system), and validated protocols for its characterization.

Part 1: Physicochemical Profile[1][2]

The following data constitutes the core reference standard for methyl α-tyveloside. Researchers using this compound as a hapten or NMR standard should verify their lots against these calculated values.

Molecular Specifications
ParameterValueNotes
IUPAC Name Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside"Tyvelose" is the trivial name.
Chemical Formula C₇H₁₄O₄ Derived from Tyvelose (C₆H₁₂O₄) + Methyl group (CH₂).
Molecular Weight 162.18 g/mol Average mass.
Monoisotopic Mass 162.089209 DaFor High-Resolution Mass Spectrometry (HRMS).
Melting Point 82–84 °CCrystalline solid form.
Optical Rotation

(c 1.0, water). Alpha anomer is highly dextrorotatory.
Solubility Water, MethanolHighly soluble in polar protic solvents.
Structural Diagram

The following diagram illustrates the stereochemical configuration of methyl α-tyveloside. Note the absence of hydroxyl groups at positions C3 and C6 (dideoxy nature).

TyveloseStructure Figure 1: Connectivity of Methyl 3,6-dideoxy-α-D-arabino-hexopyranoside cluster_0 Methyl α-Tyveloside Structure C1 C1 (Anomeric) (α-OMe axial) C2 C2 (OH equatorial) C1->C2 C3 C3 (Deoxy - CH₂) C2->C3 C4 C4 (OH axial) C3->C4 C5 C5 (Ring Junction) C4->C5 C6 C6 (Deoxy - CH₃) C5->C6 O_Ring O_Ring C5->O_Ring O_Ring->C1

Part 2: Immunological & Structural Significance[3]

The Salmonella O-Antigen Connection

In the Kauffmann-White classification scheme, Salmonella serogroup D strains are defined by the presence of O-antigen factor 9 . The chemical basis of this serological specificity is the tyvelose residue.

  • Biological Structure: In the native O-antigen, tyvelose is ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -linked to a mannose residue within the repeating trisaccharide backbone (
    
    
    
    2)-
    
    
    -D-Man-(
    
    
    4)-
    
    
    -L-Rha-(
    
    
    3)-
    
    
    -D-Gal-(
    
    
    ).
  • Synthetic Relevance: Methyl α-tyveloside serves as the minimal structural epitope (hapten) for binding studies. It mimics the terminal non-reducing end of the O-antigen side chain.

The Se155-4 Antibody Model

Methyl α-tyveloside is famous in structural biology due to the work of Bundle and Cygler , who crystallized the monoclonal antibody Se155-4 complexed with this ligand. This system provided one of the first high-resolution insights into how antibodies recognize carbohydrate antigens via water-mediated hydrogen bonds and hydrophobic interactions with the methyl group (C6).

Part 3: Synthetic & Analytical Workflows[2]

Researchers synthesizing this compound typically start from readily available methyl α-D-mannopyranoside. The core challenge is the regioselective deoxygenation at C3 and C6.

Synthesis Logic (Barton-McCombie Route)

The transformation requires removing oxygen at C3 and C6 while preserving the stereochemistry at C2 and C4.

SynthesisWorkflow Figure 2: Retrosynthetic Analysis for Methyl α-Tyveloside Start Starting Material: Methyl α-D-mannopyranoside Step1 Step 1: Selective Protection (Benzylidene acetal at C4, C6) Start->Step1 PhCH(OMe)₂ / H+ Step2 Step 2: C3 Deoxygenation (Barton-McCombie Reaction) Step1->Step2 1. CS₂/MeI 2. Bu₃SnH Step3 Step 3: Deprotection & C6 Activation (Hydrolysis -> C6-Iodination) Step2->Step3 Acid Hydrolysis Step4 Step 4: C6 Reduction (Hydrogenolysis/Reduction to CH₃) Step3->Step4 H₂ / Pd-C Final Final Product: Methyl α-Tyveloside Step4->Final Purification

Characterization Protocol (Self-Validating)

To confirm the identity of methyl α-tyveloside, the following analytical signatures must be observed.

A. Proton NMR (

H-NMR, 500 MHz, D

O)

The spectrum is distinct due to the high-field signals of the deoxy positions.

  • C6-Methyl Group: A doublet at

    
     ppm (
    
    
    
    Hz). This confirms the 6-deoxy nature.
  • C3-Methylene Group: Multiplets around

    
     ppm. The presence of two protons here (axial and equatorial) confirms 3-deoxygenation.
    
  • Anomeric Proton (H1): A doublet at

    
     ppm with a small coupling constant (
    
    
    
    Hz), indicative of the
    
    
    -manno/arabino configuration (equatorial-axial relationship).
  • OMe Group: A sharp singlet at

    
     ppm.
    
B. Mass Spectrometry (HRMS)
  • Technique: ESI-TOF (Positive Mode).

  • Target Ion:

    
    
    
  • Calculation:

    
    .
    
  • Acceptance Criteria: Observed mass must be within 5 ppm of 185.0789 m/z .

References

  • Bundle, D. R., & Perry, M. B. (1985). Structure and serology of the O-antigens of Salmonella serogroups A, B, and D.Biochemical Society Transactions , 13, 1089-1090.

  • Cygler, M., Rose, D. R., & Bundle, D. R. (1991). Recognition of a carbohydrate antigenic determinant of Salmonella by an antibody.Science , 253(5018), 442-445. (Describes the crystal structure of Se155-4 with methyl α-tyveloside).

  • Koto, S., et al. (1998). Synthesis of Methyl α-Tyveloside and Its Derivatives.Bulletin of the Chemical Society of Japan . (Provides specific synthetic routes for dideoxy sugars).

  • Reeves, P. R., et al. (1996). Bacterial Polysaccharide Synthesis and Gene Nomenclature.Trends in Microbiology . (Context for O-antigen genetics).

Methodological & Application

Protocol for chemical synthesis of methyl alpha-tyveloside

Application Note: High-Purity Chemical Synthesis of Methyl -Tyveloside


Abstract & Scope

This application note details a robust, scalable protocol for the total chemical synthesis of Methyl


-Tyveloside

This protocol utilizes a "Scaffold-First" approach , starting from commercially available Methyl

Barton-McCombie radical deoxygenationTosyl-Iodide reduction sequence

Retrosynthetic Analysis & Strategy

The synthesis is designed to be self-validating; each intermediate possesses distinct spectroscopic signatures (NMR/TLC) that allow for immediate Go/No-Go decisions.

Strategic Disconnection (Graphviz)

RetrosynthesisTargetMethyl α-Tyveloside(Target)Inter1Methyl 3,6-dideoxy-2-O-benzyl-α-D-arabino-hexopyranoside(Protected Precursor)Target->Inter1Global Deprotection(H2, Pd/C)Inter2Methyl 3-deoxy-2-O-benzyl-4,6-O-benzylidene-α-D-arabino-hexopyranoside(Post-Radical Reduction)Inter1->Inter2C-6 Deoxygenation(1. Hydrolysis, 2. Iodination, 3. Reduction)Inter3Methyl 3-O-(imidazolylthiocarbonyl)-2-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside(Barton-McCombie Precursor)Inter2->Inter3Radical Deoxygenation(Bu3SnH, AIBN)StartMethyl α-D-mannopyranoside(Starting Material)Inter3->Start1. Benzylidene Protection2. C-2 Benzylation3. Thiocarbonylation

Figure 1: Retrosynthetic logic flow. The strategy locks the conformation early using a benzylidene acetal to facilitate selective C-3 functionalization.

Critical Reagents & Safety Protocols

ReagentRoleHazard ClassHandling Protocol
Tributyltin Hydride (Bu

SnH)
Radical ReductantNeurotoxin, Marine PollutantHandle in fume hood only. Quench residues with KF/Silica to immobilize tin byproducts.
Carbon Disulfide (CS

)
Solvent/ReagentExtremely Flammable, NeurotoxinUse glass syringes. Do not use near hot plates or static sources. Flash point -30°C.
Sodium Hydride (NaH) BasePyrophoricWeigh in oil; wash with dry hexane under Argon if oil-free required. Quench excess with

-PrOH.
AIBN Radical InitiatorExplosive/FlammableStore cold. Recrystallize from methanol if yellowed (degraded).

Detailed Experimental Protocol

Phase 1: Scaffold Construction & Protection

Objective: Selectively protect C-4 and C-6 to isolate the C-2/C-3 diol system, then selectively protect C-2.

Step 1.1: 4,6-O-Benzylidene Protection

  • Suspend Methyl

    
    -D-mannopyranoside  (10.0 g, 51.5 mmol) in dry acetonitrile (150 mL).
    
  • Add Benzaldehyde dimethyl acetal (11.6 mL, 1.5 eq) and CSA (Camphorsulfonic acid) (200 mg, cat.).

  • Rotary evaporate at 50°C under reduced pressure (300 mbar) to remove MeOH/MeCN azeotrope. Refill with fresh MeCN and repeat twice to drive equilibrium.

  • Neutralize with Et

    
    N, concentrate, and crystallize from EtOH.
    
  • Validation:

    
    H NMR shows benzylidene singlet at 
    
    
    ~5.5 ppm.

Step 1.2: Selective C-2 Benzylation Rationale: The C-2 hydroxyl in mannose is axial and forms a stannylene acetal less readily than equatorial pairs, but phase-transfer catalysis works well here due to the higher acidity of the C-2 OH (inductive effect of anomeric center).

  • Dissolve product from 1.1 (10.0 g) in Toluene (150 mL).

  • Add Dibutyltin oxide (1.1 eq) and reflux with Dean-Stark trap for 4 hours (forms 2,3-stannylene acetal).

  • Cool to 80°C. Add Benzyl bromide (1.2 eq) and TBAI (tetrabutylammonium iodide, 0.5 eq). Stir 4h.

  • Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

  • Target Intermediate: Methyl 2-O-benzyl-4,6-O-benzylidene- ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -D-mannopyranoside.
    
Phase 2: The C-3 Deoxygenation (Barton-McCombie)

Objective: Remove the C-3 hydroxyl group. This is the defining step for "Tyvelose" synthesis.

Step 2.1: Thiocarbonylation

  • Dissolve Intermediate from 1.2 (5.0 g) in dry THF (50 mL) under Argon.

  • Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 min.

  • Add CS

    
      (2.0 eq). Stir 30 min (Solution turns yellow/orange).
    
  • Add Methyl Iodide (2.5 eq). Stir 1h.

  • Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Validation: TLC shows a non-polar yellow spot. NMR shows new S-Me singlet ~2.5 ppm.

Step 2.2: Radical Reduction

  • Dissolve the xanthate (from 2.1) in dry Toluene (degassed, 0.05 M concentration—dilution is critical to prevent dimerization).

  • Heat to reflux.[1]

  • Add a solution of Bu

    
    SnH  (1.5 eq) and AIBN  (0.2 eq) in Toluene dropwise over 30 minutes via syringe pump.
    
  • Reflux for 2 hours until the yellow color disappears.

  • Cool, concentrate.[2]

  • Purification: Dissolve residue in MeCN, wash with Hexane (removes tin residues). Purify MeCN layer on Silica (Hexane/EtOAc 4:1).

  • Product: Methyl 2-O-benzyl-3-deoxy-4,6-O-benzylidene-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -D-arabino-hexopyranoside.
    
Phase 3: C-6 Deoxygenation

Objective: Install the terminal methyl group.

Step 3.1: Benzylidene Hydrolysis

  • Treat the Phase 2 product with 60% aqueous Acetic Acid at 60°C for 2 hours.

  • Concentrate to dryness. Co-evaporate with Toluene.

Step 3.2: Selective Iodination

  • Dissolve the diol in Toluene/MeCN (3:1).

  • Add Imidazole (3 eq) and Triphenylphosphine (1.5 eq).

  • Add Iodine (1.3 eq) portion-wise at 70°C. (Garegg's conditions).

  • Stir 1h. Work up with Na

    
    S
    
    
    O
    
    
    (aq).
  • Validation: C-6 protons shift upfield to ~3.2-3.5 ppm (CH

    
    I).
    

Step 3.3: Reduction of Iodide

  • Dissolve Iodide in EtOH.

  • Add Pd/C (10%) and Et

    
    N  (2 eq).
    
  • Hydrogenate (H

    
     balloon) for 4 hours.
    
    • Note: This step simultaneously reduces the C-6 Iodide to Methyl and removes the C-2 Benzyl ether.

  • Filter through Celite. Concentrate.

Mechanism of Action: Radical Deoxygenation

The Barton-McCombie reaction is the stereochemical key. It proceeds via a radical chain mechanism that avoids carbocation rearrangements common in sugar chemistry.

BartonMcCombieInitInitiation:In• + Bu3SnH -> Bu3Sn•Step1Bu3Sn• attacksC=S bondInit->Step1Step2Adduct RadicalFormationStep1->Step2Step3Fragmentation:C-O bond breaksStep2->Step3Step4Alkyl Radical (C3•)formedStep3->Step4Step5H-Abstractionfrom Bu3SnHStep4->Step5ProductDeoxygenated Product(C3-H) + Bu3Sn•Step5->ProductProduct->Step1Chain Propagation

Figure 2: Radical chain propagation cycle for C-3 deoxygenation.

Quality Control & Validation Data

Target Molecule: Methyl


NMR Specification Table ( , 400 MHz)
Position

(ppm)
Multiplicity

(Hz)
Interpretation
H-1 4.63d1.8

-anomeric config (Equatorial-Equatorial coupling with H2)
H-2 3.85m-Axial configuration retained
H-3ax 1.95ddd13.0, 11.5, 3.5Diagnostic deoxy methylene (Axial)
H-3eq 1.78ddd13.0, 4.5, 1.5Diagnostic deoxy methylene (Equatorial)
H-4 3.62m--
H-5 3.55dq9.5, 6.2Coupled to methyl group
H-6 1.24d6.2Diagnostic Methyl Doublet (Tyvelose signature)
OMe 3.38s-Aglycone methyl
Troubleshooting Guide
  • Problem: Low yield in Step 2.2 (Radical Reduction).

    • Cause: Incomplete degassing of solvent (O

      
       quenches radicals) or old Bu
      
      
      SnH.
    • Fix: Freeze-pump-thaw toluene x3. Distill Bu

      
      SnH before use.
      
  • Problem: Inseparable Tin residues.

    • Fix: Use 10% KF/Silica gel in the purification column. The fluoride binds tin tightly, allowing the sugar to elute.

References

  • Bundle, D. R., & Josephson, S. (1979). Artificial carbohydrate antigens: synthesis of rhamnose and tyvelose immunogens. Canadian Journal of Chemistry, 57(6), 662–668.

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.

  • Garegg, P. J., & Samuelsson, B. (1980). Novel reagent system for converting primary and secondary alcohols to iodides and bromides. Journal of the Chemical Society, Perkin Transactions 1, 2866-2869.

  • Kovács, P., et al. (1984).[3] Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside. Carbohydrate Research, 128(1), 101-109.[3]

  • Probert, M. A., Zhang, J., & Bundle, D. R. (1996). Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan.[4][5] Carbohydrate Research, 296, 149-170.[5]

Glycosylation methods for attaching 3,6-dideoxy sugars to aglycones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Glycosylation Strategies for 3,6-Dideoxy Sugars in Glycoconjugate Synthesis

Introduction and Mechanistic Rationale

The 3,6-dideoxyhexoses—comprising abequose, paratose, tyvelose, colitose, and ascarylose—are a class of rare sugars predominantly found at the non-reducing termini of Gram-negative bacterial lipopolysaccharides (O-antigens) and specific parasitic glycans[1]. Because these terminal residues act as primary immunological determinants, their successful attachment to aglycones or oligosaccharide acceptors is a critical bottleneck in the development of synthetic carbohydrate-based vaccines and diagnostic arrays[2].

The Chemical Challenge: Attaching 3,6-dideoxy sugars presents unique mechanistic hurdles compared to standard hexoses. The absence of a hydroxyl group at the C-3 position removes a critical inductive electron-withdrawing effect[3]. Consequently, the anomeric center becomes highly electron-rich, rendering 3,6-dideoxyglycosyl donors (especially halides) exceptionally labile and prone to spontaneous hydrolysis or elimination[3]. Furthermore, stereocontrol is heavily reliant on the C-2 protecting group. While 1,2-trans linkages can be reliably formed using neighboring group participation (NGP) from a C-2 acyl group, the installation of 1,2-cis linkages (e.g.,


-colitosides or 

-abequosides) requires non-participating C-2 protection (like benzyl ethers) and highly optimized promoter systems to dictate facial selectivity during the nucleophilic attack on the oxocarbenium intermediate[4][5].

To overcome these challenges, modern synthetic carbohydrate chemistry employs a combination of finely tuned chemical donors (thioglycosides, trichloroacetimidates, and halides) and emerging chemoenzymatic pathways[6][7].

Comparative Analysis of Glycosylation Methodologies

To select the optimal glycosylation strategy, researchers must weigh donor stability against promoter harshness. Table 1 summarizes the quantitative performance of the leading methodologies for 3,6-dideoxy sugar attachment.

Table 1: Quantitative Comparison of 3,6-Dideoxy Sugar Glycosylation Methods

Method / Donor TypeTypical Promoter SystemAverage YieldStereoselectivity (

)
Reaction Time / ConditionsKey Advantage
Glycosyl Halide (Bromide) AgOTf (excess) or Silver Zeolite66% – 84%High 1,2-cis (with C2-OBn)1–4 h,

C to RT
Excellent for difficult

-linkages; rapid precipitation of AgBr drives reaction[5][8].
Thioglycoside Phenyl(trifluoroethyl)iodonium triflimide68% – 97%Variable (depends on C2 group)< 20 min, Room TempAir- and water-stable promoter; no molecular sieves required[9].
Trichloroacetimidate TMSOTf (catalytic)> 85%Moderate to High30 min,

C to

C
Highly reactive donor; allows low-temperature kinetic control[10].
Chemoenzymatic (GDP-Sugar) WbgN (Colitosyltransferase)> 90% (Enzymatic)Exclusive

-1,2
2–12 h, pH 7.5–9.0,

C
Absolute stereocontrol;

for GDP-colitose[7].

Workflow Visualizations

The following diagrams map the logical progression of both chemical and chemoenzymatic glycosylation strategies.

G A De Novo Synthesis (e.g., from 2-acetylfuran) B 3,6-Dideoxy Pyranose (Abequose, Colitose, etc.) A->B C1 Thioglycoside Donor (-SR) B->C1 C2 Glycosyl Halide Donor (-Br / -Cl) B->C2 C3 Trichloroacetimidate Donor (-OC(NH)CCl3) B->C3 D1 Promoter: NIS/TfOH or Iodonium Triflimide C1->D1 D2 Promoter: AgOTf or Silver Zeolite C2->D2 D3 Promoter: TMSOTf C3->D3 E Stereoselective Glycosidic Bond (1,2-cis or 1,2-trans) D1->E D2->E D3->E

Caption: Chemical workflows for 3,6-dideoxy sugar donor activation and glycosylation.

G A L-Colitose B FKP Enzyme (ATP + GTP) A->B Phosphorylation C GDP-Colitose (Activated Donor) B->C Pyrophosphorylation D WbgN Colitosyltransferase + Acceptor Glycan C->D Sugar Transfer E Colitose-Capped Glycoconjugate D->E a1,2-Linkage

Caption: Chemoenzymatic synthesis of colitose-containing glycoconjugates via WbgN.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are embedded to ensure the integrity of the highly labile 3,6-dideoxy intermediates.

Protocol A: Halide-Ion Promoted 1,2-cis Glycosylation (AgOTf Method)

Rationale: 3,6-dideoxyglycosyl halides are extremely labile[3]. However, performing the glycosylation under halide-assisted conditions with an excess of Silver Trifluoromethanesulfonate (AgOTf) minimizes the conversion of the donor into stable, unreactive oxazolines (if participating groups are present) and rapidly drives the formation of the desired 1,2-cis linkage[5].

Materials:

  • 
    -Colitosyl bromide (freshly prepared, 1.5 equiv)
    
  • Glycosyl acceptor (1.0 equiv)

  • Silver trifluoromethanesulfonate (AgOTf, 3.0 equiv)

  • 2,4,6-Collidine (1.0 equiv, as an acid scavenger)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the glycosyl acceptor (0.1 mmol) and dissolve in 2 mL of anhydrous DCM.

  • Promoter Addition: Add AgOTf (0.3 mmol) and 2,4,6-collidine (0.1 mmol) to the acceptor solution. Stir at room temperature for 15 minutes to ensure a homogenous suspension. Note: Exclude light by wrapping the flask in aluminum foil to prevent silver degradation.

  • Cooling: Cool the reaction mixture to

    
    C using a dry ice/ethylene glycol bath.
    
  • Donor Addition: Dissolve the freshly prepared

    
    -colitosyl bromide (0.15 mmol) in 1 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
    
  • Reaction Monitoring: Stir the reaction for 1–2 hours, allowing it to slowly warm to

    
    C.
    
    • Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The highly non-polar halide donor spot should disappear, replaced by a lower Rf product spot.

  • Quenching & Workup: Dilute the mixture with 10 mL DCM and filter through a pad of Celite to remove silver salts. Wash the organic filtrate sequentially with saturated aqueous

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Characterization: Purify via silica gel chromatography. Confirm the 1,2-cis (

    
    ) linkage via 
    
    
    
    H NMR (look for the anomeric proton doublet at
    
    
    5.0–5.2 ppm with a small coupling constant
    
    
    Hz)[5].
Protocol B: Mild Thioglycoside Activation Using an Iodonium Salt

Rationale: Traditional thioglycoside activation requires NIS/TfOH and strict anhydrous conditions with molecular sieves, which can trap sterically hindered acceptors. Using phenyl(trifluoroethyl)iodonium triflimide allows for rapid, room-temperature activation without molecular sieves, preserving sensitive 3,6-dideoxy structures[9].

Materials:

  • 3,6-Dideoxy thioglycoside donor (e.g., ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-

    
    -L-xylo-hexopyranoside) (1.2 equiv)
    
  • Glycosyl acceptor (1.0 equiv)

  • Phenyl(trifluoroethyl)iodonium triflimide (1.2 equiv)

  • 2,4,6-Tri-tert-butylpyrimidine (TTBP) (1.5 equiv)

  • DCM

Step-by-Step Procedure:

  • Mixing Partners: In a round-bottom flask, dissolve the thioglycoside donor (0.12 mmol), the acceptor (0.1 mmol), and TTBP (0.15 mmol) in 3 mL of DCM. Stir at room temperature.

  • Activation: In a separate vial, dissolve phenyl(trifluoroethyl)iodonium triflimide (0.12 mmol) in 1 mL of DCM. Add this promoter solution dropwise to the reaction flask.

  • Reaction: Stir at room temperature. The reaction is typically complete in under 20 minutes[9].

    • Validation Check: The solution may turn slightly yellow. TLC should indicate complete consumption of the thioglycoside donor.

  • Quenching: Quench the reaction by adding 10% aqueous

    
     (2 mL) to neutralize any oxidized sulfur species, followed by saturated aqueous 
    
    
    
    (2 mL).
  • Extraction: Extract with DCM (

    
     mL), dry the combined organic layers over 
    
    
    
    , and concentrate.
Protocol C: Chemoenzymatic Assembly via WbgN Colitosyltransferase

Rationale: Chemical synthesis of


-1,2 linkages is notoriously difficult. The E. coli O55:H7 colitosyltransferase (WbgN) provides absolute regio- and stereocontrol, utilizing GDP-colitose to cap glycans under mild, aqueous conditions[7][11].

Materials:

  • GDP-Colitose (Enzymatically synthesized via FKP)[7]

  • Acceptor glycan (e.g., Lacto-N-biose)

  • Purified WbgN enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0)

Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine GDP-colitose (2 mM) and the acceptor glycan (1.5 mM) in 500

    
    L of 50 mM Tris-HCl buffer (pH 8.0). Note: WbgN does not require divalent metal ions for catalysis[7].
    
  • Enzyme Addition: Add purified WbgN (10

    
    g).
    
  • Incubation: Incubate the mixture at

    
    C for 4 to 12 hours.
    
    • Validation Check: Monitor the reaction progress by MALDI-TOF MS or HPLC. Look for a mass shift corresponding to the addition of the colitose residue (

      
       Da for the dideoxy sugar).
      
  • Termination: Stop the reaction by heating the mixture at

    
    C for 5 minutes to denature the enzyme.
    
  • Purification: Centrifuge at 12,000 rpm for 10 minutes to pellet the denatured protein. Purify the colitose-capped glycoconjugate from the supernatant using a gel filtration column (e.g., Sephadex G-15) or solid-phase extraction (Sep-Pak C18).

References

  • A De Novo Route to 3,6-Dideoxy Sugars. Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis of trisaccharide antigens featuring colitose, abequose and fucose residues and assessment of antibody binding on antigen arrays. ResearchGate. Available at:[Link]

  • Synthesis of 3-Azido-3,6-dideoxy-L-altroside 17 and L-Mycosamine 19. ResearchGate. Available at:[Link]

  • Synthesis of the colitose determinant of Escherichia coli O111 and 3,6-di-O-(α-D-galactopyranosyl). Canadian Journal of Chemistry. Available at:[Link]

  • Total Synthesis of the Complete Protective Antigen of Vibrio cholerae O139. SciSpace. Available at:[Link]

  • Synthesis and conformational studies of the tyvelose capped, Lewis-x like tetrasaccharide epitope of Trichinella spiralis. PubMed. Available at: [Link]

  • Biochemical characterization of an α1,2-colitosyltransferase from Escherichia coli O55:H7. ResearchGate. Available at:[Link]

  • Defined Glycan Ligands for Detecting Rare L-Sugar-Binding Proteins. PMC. Available at:[Link]

  • An Air- and Water-Stable Iodonium Salt Promoter for Facile Thioglycoside Activation. Organic Letters - ACS Publications. Available at:[Link]

  • Glycosylation Precursors - Essentials of Glycobiology. NCBI Bookshelf. Available at:[Link]

Sources

Preparation of Neoglycoconjugates Using Methyl Tyveloside Haptens: A Comprehensive Protocol for Vaccine and Diagnostic Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Immunologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) is a highly specific, naturally occurring dideoxy sugar that serves as a dominant immunodominant epitope in the O-antigens of Salmonella enterica (e.g., serovar Typhi) and the parasitic nematode Trichinella spiralis [1]. While native polysaccharides and synthetic methyl tyveloside haptens can be recognized by B-cell receptors, they are classically T-cell independent antigens . They fail to recruit CD4+ T-helper cells, resulting in weak, short-lived IgM responses without immunological memory.

To overcome this, methyl tyveloside haptens are covalently linked to immunogenic carrier proteins (e.g., Bovine Serum Albumin [BSA], Cross-Reacting Material 197 [CRM197], or Tetanus Toxoid) to form neoglycoconjugates . This structural conversion allows the immune system to process the carrier protein and present peptide fragments via MHC-II, thereby recruiting T-cell help for robust IgG class switching and memory B-cell generation.

The Causality of Chemical Design

Direct conjugation of reducing sugars to proteins via reductive amination often requires ring-opening of the terminal sugar, which destroys the conformational integrity of the tyvelose epitope. To preserve the native pyranose ring, synthetic chemists introduce an aglycone spacer arm—typically a 1,2-diaminoethane tether—to the methyl tyveloside [1]. This amine-terminated tether allows for highly controlled, site-specific conjugation using Squaric Acid Diethyl Ester (SADE) chemistry[2, 3].

SADE is preferred over glutaraldehyde or direct reductive amination because it operates via a highly efficient, two-step, pH-dependent mechanism that prevents protein cross-linking and yields predictable hapten-to-carrier ratios [4].

Visualizing the Workflows

Chemical Workflow: Squaric Acid Conjugation

The SADE method relies on the differential reactivity of its two ester groups. At neutral pH, only one ester reacts with the hapten's primary amine. The resulting monoamide is stable, allowing for purification. At an elevated pH, the second ester reacts with the


-amino groups of lysine residues on the carrier protein.

SADE_Chemistry Hapten Amine-Tethered Methyl Tyveloside Monoamide Squarate Monoamide (Activated Hapten) Hapten->Monoamide pH 7.0 EtOH/Buffer SADE Squaric Acid Diethyl Ester SADE->Monoamide Excess SADE Conjugate Neoglycoconjugate (Vaccine Antigen) Monoamide->Conjugate pH 9.0 Borate Buffer Protein Carrier Protein (e.g., BSA/CRM197) Protein->Conjugate Lysine Amines

Chemical workflow of hapten activation and protein conjugation using squaric acid chemistry.

Immunological Mechanism

Immunological_Mechanism B_Cell B-Cell Receptor Binds Tyveloside Internalization Endocytosis & Proteolytic Cleavage B_Cell->Internalization MHC_II MHC-II Presentation of Carrier Peptides Internalization->MHC_II T_Cell T-Helper Cell Activation (CD4+) MHC_II->T_Cell TCR Binding Class_Switch Isotype Switching (IgM to IgG) & Memory T_Cell->Class_Switch Cytokine Release (IL-4, IL-21)

Mechanism of T-cell dependent immune activation by tyveloside neoglycoconjugates.

Quantitative Data & Method Comparison

Selecting the correct conjugation chemistry is critical for preserving the structural integrity of the tyveloside hapten. Table 1 summarizes why SADE is the optimal choice for this application.

Table 1: Comparison of Conjugation Chemistries for Carbohydrate Haptens

Conjugation MethodReagentOptimal Hapten Functional GroupRisk of Protein Cross-linkingEpitope Preservation
Squaric Acid (SADE) 3,4-diethoxy-3-cyclobutene-1,2-dionePrimary Amine (Tether)Very Low (pH controlled)Excellent
Reductive Amination NaCNBH

Reducing End (Aldehyde)LowPoor (Ring opens)
Glutaraldehyde GlutaraldehydePrimary AmineHigh (Homobifunctional)Moderate
Carbodiimide (EDC) EDC / NHSCarboxylateModerateGood

Experimental Protocols

This protocol describes a self-validating, two-step procedure for conjugating an amine-tethered methyl tyveloside hapten to a carrier protein using SADE [4].

Protocol A: Activation of Methyl Tyveloside Hapten

Objective: Convert the amine-tethered hapten into a reactive squarate monoamide.

Materials:

  • Amine-tethered methyl tyveloside (e.g., 1,2-diaminoethane derivative)

  • Squaric acid diethyl ester (SADE, 3,4-diethoxy-3-cyclobutene-1,2-dione)

  • 0.1 M Potassium phosphate buffer, pH 7.0

  • Ethanol (Absolute)

  • C18 Sep-Pak cartridges (for purification)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mg of the amine-tethered methyl tyveloside hapten in 1.0 mL of 0.1 M potassium phosphate buffer (pH 7.0). Add 1.0 mL of absolute ethanol to ensure SADE solubility.

  • Activation: Add a 5-fold molar excess of SADE to the reaction mixture.

    • Causality Check: The excess SADE ensures that all hapten amines react rapidly, preventing two haptens from reacting with a single SADE molecule (which would form an unwanted diamide dimer).

  • Incubation: Stir the mixture continuously for 15 hours at room temperature.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel; CHCl

    
    /MeOH/AcOH/H
    
    
    
    O, 4:3:3:2). The primary amine (ninhydrin-positive) should completely convert to a faster-moving, UV-active spot (the squarate monoamide).
  • Purification: Concentrate the mixture under vacuum to remove ethanol. Load the aqueous residue onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 10 column volumes of deionized water to remove unreacted SADE and salts. Elute the squarate monoamide with 50% methanol in water. Lyophilize the eluate.

Protocol B: Conjugation to Carrier Protein

Objective: Covalently link the activated hapten to the lysine residues of the carrier protein.

Materials:

  • Purified Squarate Monoamide of Methyl Tyveloside

  • Carrier Protein (e.g., BSA or CRM197)

  • 0.5 M Sodium borate buffer, pH 9.0

  • 10 kDa MWCO Amicon Ultra Centrifugal Filters

Step-by-Step Procedure:

  • Protein Preparation: Dissolve 20 mg of the carrier protein in 2.0 mL of 0.5 M sodium borate buffer (pH 9.0).

    • Causality Check: The pH shift to 9.0 is critical. At pH 7.0, the monoamide is stable. At pH 9.0, the

      
      -amino groups of the protein's lysine residues become deprotonated and highly nucleophilic, triggering the second amidation step.
      
  • Conjugation: Add the lyophilized squarate monoamide (from Protocol A) to the protein solution. The molar input ratio of hapten to protein should be optimized based on target loading (typically 20:1 to 50:1).

  • Incubation: Stir gently at room temperature for 3 to 5 days.

  • Purification: Transfer the reaction mixture to a 10 kDa MWCO centrifugal filter. Wash with 1x PBS (pH 7.4) for a minimum of 5 cycles (centrifuging at 4,000 x g for 15 mins per cycle) to remove all unconjugated hapten.

  • Storage: Filter-sterilize the neoglycoconjugate through a 0.22 µm membrane and store at 4°C.

Protocol C: Characterization via MALDI-TOF MS

Objective: Validate the conjugation and calculate the hapten-to-protein ratio.

To ensure the trustworthiness of the synthesized neoglycoconjugate, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) must be performed. The mass shift between the native protein and the conjugate determines the exact number of haptens loaded.

Table 2: Hypothetical MALDI-TOF MS Data for Hapten Loading Calculation

Carrier ProteinNative Mass (Da)Conjugate Mass (Da)Mass Shift (

Da)
Activated Hapten Mass (Da)Calculated Hapten Loading (Ratio)
BSA 66,43070,8504,420~34013.0
CRM197 58,40062,1403,740~34011.0

Calculation Formula:Hapten Loading = (Conjugate Mass - Native Mass) / Mass of Activated Hapten Fragment

References

  • Probert, M. A., et al. "Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta-D-galactopyranosides." Carbohydrate Research, vol. 296, 1996, pp. 149-170. [Link]

  • Zhang, J., and Kovác, P. "A highly efficient preparation of neoglycoconjugate vaccines using subcarriers that bear clustered carbohydrate antigens." Bioorganic & Medicinal Chemistry Letters, vol. 9, no. 3, 1999, pp. 487-490.[Link]

  • Kováč, P., and Xu, P. "Controlled and highly efficient preparation of carbohydrate-based vaccines: squaric acid chemistry is the way to go." Carbohydrate Chemistry, vol. 42, 2016, pp. 83-115.[Link]

  • Safari, D., et al. "Synthesis, Conjugation, and Immunological Evaluation of the Serogroup 6 Pneumococcal Oligosaccharides." Biomacromolecules, vol. 9, no. 2, 2008, pp. 644–650.[Link]

Application Notes and Protocols: Deoxygenation Strategies for the Synthesis of 3,6-Dideoxyhexoses

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,6-Dideoxyhexoses are a unique class of carbohydrates that are integral components of numerous biologically active natural products, particularly the O-antigenic lipopolysaccharides (LPS) of Gram-negative bacteria and various antibiotics.[1] Sugars such as ascarylose, paratose, abequose, and tyvelose play critical roles in molecular recognition, mediating interactions between bacteria and their environment, including host immune systems.[2][3] Their deoxygenated nature at both the C-3 and C-6 positions is often crucial for their biological function, enhancing molecular hydrophobicity and altering binding affinities to receptors and enzymes.

The synthesis of these vital carbohydrates presents a significant challenge: the selective and stereocontrolled removal of two specific hydroxyl groups from a polyhydroxylated hexopyranose scaffold. This guide provides an in-depth analysis of field-proven deoxygenation strategies, explaining the causality behind experimental choices and furnishing detailed protocols for researchers in carbohydrate chemistry and drug development. We will explore classical radical-mediated reactions, reductive ring-opening strategies, and modern catalytic approaches, providing a robust toolkit for accessing these important molecules.

Strategy 1: Radical Deoxygenation of Thiocarbonyl Derivatives (The Barton-McCombie Reaction)

The Barton-McCombie deoxygenation is arguably the most widely recognized and reliable method for removing a non-anomeric secondary hydroxyl group from a carbohydrate ring.[4][5][6] The strategy involves a two-step process: activation of the target alcohol into a thiocarbonyl derivative, followed by a radical-mediated reduction.

Expertise & Experience: Mechanistic Rationale

The success of the Barton-McCombie reaction hinges on a radical chain mechanism driven by the formation of a highly stable tin-sulfur bond.[5][7] The process is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which generates a tributylstannyl radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH). This stannyl radical attacks the thiocarbonyl sulfur atom of the activated carbohydrate, leading to the homolytic cleavage of the C-O bond and the formation of a carbon-centered radical on the sugar ring. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated product and regenerating the Bu₃Sn• radical to propagate the chain.

The choice of the thiocarbonyl derivative is critical. Xanthates (from CS₂ and MeI) and thiocarbonyl-diimidazole (TCDI) derivatives are common due to their ease of preparation and reliable reactivity. The reaction is highly efficient for secondary alcohols and generally avoids the cationic rearrangements that can plague other deoxygenation methods.

Mandatory Visualization: Barton-McCombie Reaction Mechanism

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad Heat (Δ) Bu3SnH_init Bu₃SnH Xanthate Carbohydrate-Xanthate (R-O-C(=S)SMe) Bu3Sn_rad->Xanthate Enters Cycle Alkyl_rad Alkyl Radical (R•) Xanthate->Alkyl_rad + Bu₃Sn• Deoxy_Sugar Deoxy-Sugar (R-H) Alkyl_rad->Deoxy_Sugar + Bu₃SnH Bu3SnH_prop Bu₃SnH Bu3Sn_rad_prop Bu₃Sn• Bu3SnH_prop->Bu3Sn_rad_prop Bu3Sn_rad_prop->Xanthate Attacks S atom

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Trustworthiness: Protocol for C-3 Deoxygenation of a Protected Glucofuranose Derivative

This two-step protocol describes the deoxygenation of the C-3 hydroxyl group in 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a common starting material.

Part A: Formation of the Phenyl Thionocarbonate

  • Preparation: To a stirred solution of diacetone-D-glucose (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an argon atmosphere at 0 °C, add 4-dimethylaminopyridine (DMAP, 1.5 eq).

  • Addition: Add phenyl chlorothionoformate (1.2 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C-3 O-phenyl thionocarbonate derivative.

Part B: Reductive Deoxygenation

  • Setup: In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the thionocarbonate intermediate (1.0 eq) in anhydrous toluene (~0.1 M).[8]

  • Degassing: Degas the solution thoroughly by bubbling argon through it for 30 minutes.

  • Reagent Addition: Add tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of AIBN (0.2 eq) to the solution under argon.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC. The product, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose, is significantly less polar than the starting material.[8]

  • Quenching & Workup: After cooling to room temperature, concentrate the mixture in vacuo. The main challenge is removing the tin byproducts.[6] Dissolve the residue in acetonitrile and wash several times with hexane to remove the bulk of the tin species. Alternatively, treat the crude mixture in ether with an aqueous solution of potassium fluoride (KF) to precipitate tributyltin fluoride, which can be removed by filtration through celite.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 3-deoxy product.[8]

Authoritative Insight: The primary drawback of this method is the toxicity and difficulty of removing organotin byproducts.[6] Modern protocols often use catalytic amounts of a tin source with a stoichiometric hydride reductant like polymethylhydrosiloxane (PMHS) or employ tin-free radical sources, such as silanes or phosphites, though these may require different activation strategies or harsher conditions.[8][9]

Strategy 2: Reductive Cleavage of 4,6-O-Benzylidene Acetals for C-6 Deoxygenation

A highly effective strategy for C-6 deoxygenation involves the reductive opening of a 4,6-O-benzylidene acetal, a common protecting group for hexopyranosides. This method can be tailored to yield different products at C-4 depending on the reagents used.

Expertise & Experience: Mechanistic Pathways

Two primary pathways are employed:

  • Hanessian-Hullar Reaction: This ionic pathway involves treating the benzylidene acetal with N-bromosuccinimide (NBS) in the presence of a nucleophile (often the reaction solvent or a salt). This leads to the regioselective opening of the acetal ring, forming a 4-O-benzoyl-6-bromo derivative. The bromine at C-6 is then reductively removed using a hydride source like Bu₃SnH or, more favorably, a less toxic alternative such as H₂ with a palladium catalyst.

  • Radical Redox Rearrangement: A more modern approach involves a thiol-catalyzed radical-chain rearrangement.[10] This method avoids the use of bromine and toxic tin hydrides. The reaction is typically carried out at high temperatures in a non-polar solvent. A radical initiator abstracts the acetal hydrogen, leading to a ring-opening that generates a benzoate ester at one position and allows for deoxygenation at the other, typically C-6.[10]

Mandatory Visualization: Benzylidene Acetal Opening Workflow

Benzylidene_Cleavage Start 4,6-O-Benzylidene Pyranoside Intermediate 4-O-Benzoyl 6-Bromo-6-deoxy Intermediate Start->Intermediate NBS, BaCO₃ CCl₄, Δ Final 4-O-Benzoyl 6-Deoxy Product Intermediate->Final H₂, Pd/C or Bu₃SnH, AIBN

Caption: Synthetic workflow for C-6 deoxygenation via the Hanessian-Hullar reaction.

Trustworthiness: Protocol for C-6 Deoxygenation of Methyl α-D-Glucopyranoside

This protocol outlines the synthesis of methyl 4-O-benzoyl-6-deoxy-α-D-glucopyranoside.

  • Preparation: Start with methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq), which is readily prepared from methyl α-D-glucopyranoside.

  • Reaction Setup: Suspend the benzylidene acetal and barium carbonate (BaCO₃, 2.0 eq, as an acid scavenger) in anhydrous carbon tetrachloride (CCl₄, ~0.05 M).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-3 hours under an inert atmosphere. Monitor the reaction by TLC; the product is more polar than the starting material.

  • Workup: Cool the reaction to room temperature and filter off the solids through a pad of celite, washing with chloroform or DCM. Combine the filtrates and wash with saturated aqueous sodium thiosulfate (to quench excess bromine), saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification (Intermediate): The crude 6-bromo intermediate can often be used directly in the next step after purification by silica gel chromatography.

  • Reductive Debromination: Dissolve the purified 6-bromo intermediate (1.0 eq) in ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) and triethylamine (Et₃N, 1.5 eq, to neutralize the HBr formed).

  • Hydrogenation: Place the mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.

  • Final Workup: Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate. Purify by flash column chromatography to yield the final 6-deoxy product.

Strategy 3: Sequential Deoxygenation via Sulfonates and Epoxides

For a targeted synthesis of a 3,6-dideoxyhexose, a sequential approach is necessary. C-6 deoxygenation is often performed first due to the higher reactivity of the primary C-6 hydroxyl. Deoxygenation of the C-3 secondary hydroxyl can then be accomplished via a sulfonate displacement or epoxide reduction.

Expertise & Experience: Strategic Considerations
  • C-6 Deoxygenation: The most direct route is to selectively activate the primary C-6 hydroxyl as a good leaving group (e.g., tosylate, mesylate, or triflate) followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).[2]

  • C-3 Deoxygenation: Removing the C-3 hydroxyl is more challenging. A common strategy involves forming a 2,3-epoxide from a precursor with appropriate leaving groups at C-2 and C-3 (e.g., from a di-O-tosyl derivative), followed by reductive opening of the epoxide with LiAlH₄.[2][11] This approach often proceeds with inversion of configuration at one center, a factor that must be considered in the synthetic design.

Data Presentation: Comparison of C-6 Activation and Reduction
Leaving Group (at C-6)Activating ReagentTypical Reducing AgentRelative ReactivityNotes
Iodide I₂, PPh₃, ImidazoleH₂, Pd/C or Bu₃SnHHighOften part of an Appel reaction; mild reduction conditions.
Tosylate (OTs) TsCl, PyridineLiAlH₄ModerateStable, crystalline intermediates. Reduction requires strong hydride.
Mesylate (OMs) MsCl, PyridineLiAlH₄ModerateSimilar to tosylates, often easier to prepare.
Triflate (OTf) Tf₂O, PyridineLiAlH₄, LiBHEt₃Very HighExtremely reactive; used for less reactive alcohols. Sensitive to moisture.
Mandatory Visualization: Overall Strategy for 3,6-Dideoxygenation

Dideoxy_Strategy Start Methyl α-D-Mannopyranoside Step1 Protect 2,3-OH (e.g., Isopropylidene) Start->Step1 Step2 Activate C-6 OH (e.g., Tosylation) Step1->Step2 Step3 Reduce C-6 OTs (LiAlH₄) Step2->Step3 Step4 Deprotect 2,3-OH Step3->Step4 Step5 Selective Protection (e.g., 4-O-Bz, 2-O-SiR₃) Step4->Step5 Step6 Activate C-3 OH (e.g., Xanthate formation) Step5->Step6 Step7 Reduce C-3 Xanthate (Barton-McCombie) Step6->Step7 Final Methyl 3,6-Dideoxy-α-D-ribo-hexopyranoside (Paratoside precursor) Step7->Final

Caption: A plausible synthetic pathway to a 3,6-dideoxyhexose derivative.

Modern & Catalytic Approaches

While the classical methods are robust, research continues to focus on developing milder, more efficient, and sustainable deoxygenation protocols.

  • Photocatalytic Deoxygenation: Recent advances have demonstrated the use of visible light photocatalysis to deoxygenate alcohol derivatives like benzoates.[12][13] These methods often operate at room temperature without the need for harsh reagents, offering a greener alternative. A practical formate-based protocol has also been developed that avoids toxic tin hydrides.[9]

  • Catalytic Deoxygenation with Silanes: The use of strong Lewis acids, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can activate silanes to act as powerful reducing agents for C-O bond cleavage.[14] This catalytic approach avoids stoichiometric toxic metal hydrides and offers a pathway for site-selective deoxygenation.[14]

These emerging techniques represent the future of carbohydrate synthesis, promising greater efficiency and a reduced environmental footprint.

References

  • Title: Deoxygenation of carbohydrates by thiol-catalysed radical-chain redox rearrangement of the derived benzylidene acetals Source: ResearchGate URL: [Link]

  • Title: Biomass Conversion and Sugar Chemistry - Gagné Group Source: University of North Carolina URL: [Link]

  • Title: Synthesis of stereospecifically labeled 3,6-dideoxyhexoses Source: PubMed - National Institutes of Health URL: [Link]

  • Title: Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis Source: PubMed Central - National Institutes of Health URL: [Link]

  • Title: II. Deoxygenation: The Barton-McCombie Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Methods for 2-Deoxyglycoside Synthesis Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: TRIBUTYLSTANNANE (Bu3SnH)-CATALYZED BARTON-McCOMBIE DEOXYGENATION OF ALCOHOLS: 3-DEOXY-1,2:5,6-BIS-O-(1-METHYLETHYLIDENE)-α-D-RIBO-HEXOFURANOSE Source: Organic Syntheses URL: [Link]

  • Title: Barton–McCombie deoxygenation Source: Grokipedia URL: [Link]

  • Title: A new method for the deoxygenation of secondary alcohols Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Barton–McCombie deoxygenation Source: Wikipedia URL: [Link]

  • Title: Improved Synthesis for Modular Ascarosides Uncovers Biological Activity Source: PubMed Central - National Institutes of Health URL: [Link]

  • Title: Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Barton-McCombie Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Practical and General Alcohol Deoxygenation Protocol Source: PubMed Central - National Institutes of Health URL: [Link]

  • Title: Synthesis of 3,6-dideoxy-3-(methylamino)hexoses for g.l.c.-m.s. identification of Rhizobium lipopolysaccharide components Source: PubMed - National Institutes of Health URL: [Link]

Sources

Synthesis of Salmonella serogroup D1 O-antigen fragments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Total Synthesis of Salmonella Serogroup D1 O-Antigen Tetrasaccharide

Executive Summary & Clinical Relevance

Salmonella enterica serovar Enteritidis (Serogroup D1) remains a leading cause of invasive non-typhoidal salmonellosis (iNTS) worldwide. The pathogenicity and serological specificity of this bacterium are defined by its O-antigen lipopolysaccharide (LPS).[1][2]

The Serogroup D1 O-antigen is characterized by the O9 immunodominant factor , structurally defined by the rare dideoxy sugar Tyvelose (3,6-dideoxy-D-arabino-hexose)


-linked to a mannose residue within a trisaccharide backbone.

Target Structure: The repeating unit for synthesis is the tetrasaccharide:


-D-Tyv-(1

3)-

-D-Man-(1

4)-

-L-Rha-(1

3)-

-D-Gal-OR
[3]

This Application Note details the retrosynthetic strategy, the stereoselective synthesis of the rare Tyvelose donor, and the convergent assembly of the tetrasaccharide. This protocol is designed for researchers developing glycoconjugate vaccines (e.g., CRM197 conjugates) or diagnostic tools.

Retrosynthetic Analysis

To maximize yield and stereocontrol, a linear assembly strategy is often preferred for tetrasaccharides to allow precise control over each glycosylation event, particularly the difficult 1,2-cis linkages.

  • Disconnection 1: The Tyvelose unit (O9 factor) is the most valuable building block and is installed last or on a disaccharide block.

  • Disconnection 2: The backbone (Man-Rha-Gal) contains 1,2-trans linkages (Man, Rha) which can be controlled via neighboring group participation (NGP).

  • Linker: An aminopropyl linker is installed at the reducing end (Gal) to facilitate protein conjugation.

Diagram 1: Retrosynthetic Logic (Graphviz)

Retrosynthesis Target Target Tetrasaccharide (Tyv-Man-Rha-Gal-Linker) Donor_Tyv Donor A (Tyvelose) (Rare Sugar Module) Thioglycoside/Imidate Target->Donor_Tyv Step 3: 1,2-cis Glycosylation Acceptor_Tri Acceptor B (Man-Rha-Gal) (Backbone Module) Target->Acceptor_Tri Donor_Man Donor C (Mannose) (C2-Acyl for Alpha-Selectivity) Acceptor_Tri->Donor_Man Step 2: 1,2-trans Glycosylation Acceptor_Di Acceptor D (Rha-Gal) Acceptor_Tri->Acceptor_Di Donor_Rha Donor E (Rhamnose) (L-Manno config) Acceptor_Di->Donor_Rha Step 1: 1,2-trans Glycosylation Acceptor_Gal Acceptor F (Galactose) (Linker Attached) Acceptor_Di->Acceptor_Gal

Caption: Retrosynthetic disconnection of the Serogroup D1 antigen into four modular building blocks.

Module 1: Synthesis of the Tyvelose Donor

The synthesis of Tyvelose (3,6-dideoxy-D-arabino-hexose) is the critical bottleneck.[3] The most robust route utilizes the "Epoxide Opening" strategy starting from commercially available Methyl


-D-mannopyranoside.
Protocol 1: Tyvelose Building Block Preparation

Reagents:

  • Methyl

    
    -D-mannopyranoside
    
  • Benzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid)

  • TsCl (Tosyl chloride), Pyridine

  • LiAlH

    
     (Lithium aluminum hydride)
    
  • NBS (N-Bromosuccinimide), BaCO

    
    
    

Step-by-Step Methodology:

  • 4,6-O-Benzylidene Protection: React Methyl

    
    -D-mannopyranoside with benzaldehyde dimethyl acetal and catalytic CSA in DMF at 60°C.
    
    • Mechanism:[4][5][6][7] Thermodynamically controls the formation of the 4,6-acetal.

    • Yield Target: >85%.[3][7][8]

  • 2,3-Anhydro Formation (The Key Stereochemical Switch):

    • Tosylation: Treat the 4,6-benzylidene intermediate with TsCl (2.5 eq) in pyridine to obtain the 2,3-di-O-tosyl derivative.

    • Epoxide Closure: Treat with NaOMe in MeOH. The C2-alkoxide attacks C3-OTs (or vice versa depending on conditions), displacing the tosylate to form the 2,3-anhydro-D-mannopyranoside (allo-epoxide).

    • Note: The epoxide is formed on the "upper" face (cis to the aglycone).

  • Regioselective Epoxide Opening (Deoxygenation): Reflux the epoxide with LiAlH

    
     in dry THF.
    
    • Causality: Hydride attacks the epoxide at C3 (diaxial opening rule). This simultaneously reduces C3 and inverts the stereocenter at C2 to the equatorial position, generating the 3-deoxy-D-arabino configuration .

    • Product: Methyl 4,6-O-benzylidene-3-deoxy-

      
      -D-arabino-hexopyranoside.
      
  • 6-Deoxygenation:

    • Hanessian-Hullar Reaction: Treat with NBS/BaCO

      
       in CCl
      
      
      
      /DCE reflux. This opens the benzylidene ring to give the 4-O-benzoyl-6-bromo derivative.
    • Reduction: Catalytic hydrogenolysis (H

      
      , Pd/C) or radical reduction (Bu
      
      
      
      SnH) removes the bromine, yielding the 6-deoxy functionality.
  • Donor Activation:

    • Hydrolyze the methyl glycoside (TFA/H

      
      O).
      
    • Convert to Tyvelose Trichloroacetimidate (using CCl

      
      CN, DBU) or Thioglycoside  (using TolSH, BF
      
      
      
      OEt
      
      
      ) for the final assembly.
    • Recommendation: Use the Thioglycoside (STol) donor for better stability during storage.

Module 2: Tetrasaccharide Assembly

The assembly follows the sequence: Gal


 Rha 

Man

Tyv
.
Protocol 2: Stereoselective Glycosylation

General Glycosylation Conditions:

  • Activator: NIS (N-Iodosuccinimide) / TfOH (Triflic acid) for thioglycosides.

  • Solvent: DCM (Dichloromethane) for

    
    -selectivity via NGP; Et
    
    
    
    O/DCM blends for difficult
    
    
    -linkages without NGP.
  • Temperature: -40°C to -20°C.

StepReactionDonor FeaturesAcceptorSelectivity Mechanism
1 Rha

Gal
Donor: Ethyl 2,3,4-tri-O-benzoyl-1-thio-

-L-rhamnopyranoside.Key: C2-OBz group.
Acceptor: 3-aminopropyl 2,4,6-tri-O-benzyl-

-D-galactopyranoside.
NGP: The C2-benzoate participates to form an acyloxonium ion, blocked from the top. Bottom attack by Gal-3-OH yields

-L-Rha
(1,2-trans).
2 Man

Rha
Donor: Ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-

-D-mannopyranoside.Key: C2-OBz group.
Acceptor: Rha-Gal disaccharide (4-OH free).NGP: Similar to Rha, the C2-OBz directs the incoming nucleophile to the

-face (1,2-trans for D-Man).
3 Tyv

Man
Donor: Ethyl 2,4-di-O-benzyl-3,6-dideoxy-1-thio-D-arabino-hexopyranoside.Key: Ether protection (No NGP).Acceptor: Man-Rha-Gal trisaccharide (3-OH free).Solvent/Anomeric Effect: Lack of C2-acyl prevents

-formation. Use Ether/DCM (3:1) solvent to promote

-coordination of the oxocarbenium ion.

Experimental Workflow Diagram (Graphviz)

Workflow cluster_0 Step 1: Rha-Gal Coupling cluster_1 Step 2: Man-Rha-Gal Coupling cluster_2 Step 3: Tyv-Man-Rha-Gal Coupling A Gal Acceptor (Linker-OR) C Reaction: NIS/TfOH, -40°C A->C B Rha Donor (STol, 2-OBz) B->C D Disaccharide (Rha-Gal) C->D F Reaction: NIS/TfOH, -20°C D->F E Man Donor (STol, 2-OBz) E->F G Trisaccharide (Man-Rha-Gal) F->G I Reaction: NIS/TfOH, Et2O/DCM G->I H Tyv Donor (STol, Benzyl) H->I J Protected Tetrasaccharide I->J

Caption: Step-wise convergent assembly of the O-antigen fragment using thioglycoside donors.

Quality Control & Validation

The stereochemistry of the Tyvelose linkage is the most frequent point of failure. It must be validated using 1H-NMR coupling constants (


)  and 13C-NMR chemical shifts (

)
.

Validation Criteria Table:

ResidueAnomerH-1 Chemical Shift (

)
Coupling Constant (

)
C-1 Coupling (

)

-D-Tyvelose

(1,2-cis)
~4.80 - 5.00 ppm< 3.5 Hz (eq-ax)~170 Hz

-D-Mannose

(1,2-trans)
~5.00 - 5.20 ppm~1.7 Hz (eq-ax)~171 Hz

-L-Rhamnose

(1,2-trans)
~4.60 - 4.80 ppm~1.6 Hz (eq-ax)~170 Hz

-D-Galactose

(1,2-cis)
~4.90 - 5.10 ppm~3.5 Hz (eq-ax)~170 Hz

Note:


-anomers typically display 

values around 160 Hz. The high values (>170 Hz) confirm the

-configuration.

Global Deprotection & Conjugation

  • Saponification: Treat the protected tetrasaccharide with NaOMe/MeOH to remove benzoate esters (from Rha and Man).

  • Hydrogenolysis: Dissolve in MeOH/H

    
    O, add Pd(OH)
    
    
    
    /C, and stir under H
    
    
    (1 atm) to remove benzyl ethers.
  • Conjugation: The free amine on the linker is activated using a homobifunctional linker (e.g., DSG - Disuccinimidyl glutarate) or converted to a squarate ester for coupling to CRM197 or Tetanus Toxoid carrier proteins.

References

  • Son, S. H., Tano, C., Furuike, T., & Sakairi, N. (2008).[3] Synthesis of a tetrasaccharide repeating unit of O-antigenic polysaccharide of Salmonella enteritidis by use of unique and odorless dodecyl thioglycosyl donors.[3] Tetrahedron Letters, 49(36), 5289-5292.[3] [Link][3]

  • Bundle, D. R., & Hall, H. (2008). Synthetic and immunological studies of Salmonella Enteritidis O-antigen tetrasaccharides as potential anti-Salmonella vaccines. Chemical Communications, (44), 5728-5730. [Link]

  • Kochetkov, N. K., et al. (1982). Antigenic determinants of Salmonella serogroups A and D1. Synthesis of trisaccharide glycosides for use as artificial antigens. Carbohydrate Research, 103(1), 29-40. [Link]

  • MacLean, L. L., Perry, M. B., & Vinogradov, E. (2017). Structural diversity in Salmonella O antigens and its genetic basis. FEMS Microbiology Reviews, 38(1), 56-89.[9] [Link]

  • Codée, J. D., et al. (2011). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 40, 800-848. [Link]

Sources

Procedure for converting mannose to methyl 3,6-dideoxy-arabino-hexopyranoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocol for preparing methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (the methyl glycoside of Tyvelose) starting from D-mannose . This rare sugar is a critical immunodominant component of the O-antigens found in Salmonella typhi (Group D) and Yersinia pseudotuberculosis.

The synthesis addresses two major stereochemical and regiochemical challenges:

  • Regioselective 3-Deoxygenation: Differentiating the C2 (axial) and C3 (equatorial) hydroxyl groups in the manno-configuration.

  • 6-Deoxygenation: Converting the primary alcohol to a methyl group.

Strategic Approach: We utilize a "Protect-Deoxygenate-Deoxygenate" strategy. The protocol leverages the inherent reactivity difference between the equatorial C3-OH and axial C2-OH of a 4,6-O-benzylidene mannoside intermediate to selectively install a radical precursor at C3. This is followed by a Barton-McCombie deoxygenation and a subsequent displacement-reduction sequence at C6.

Strategic Pathway & Logic

The transformation relies on the conversion of the manno-configuration (2S, 3S, 4R, 5R) to the arabino-hexose configuration via 3-deoxygenation. Note that removing the oxygen at C3 destroys the chirality at that center; the resulting 3-deoxy-D-manno derivative is stereochemically equivalent to 3-deoxy-D-arabino-hexose.

SynthesisPathway Mannose D-Mannose MethylMan Methyl α-D-mannopyranoside (C1 Protected) Mannose->MethylMan 1. MeOH, H+ BenzMan Methyl 4,6-O-benzylidene- α-D-mannopyranoside (C4, C6 Protected) MethylMan->BenzMan 2. PhCH(OMe)2, H+ Xanthate 3-O-Thiocarbonyl Derivative (Regioselective C3 Activation) BenzMan->Xanthate 3. PhOC(S)Cl, Py (Selects Eq C3-OH) Deoxy3 Methyl 3-deoxy-4,6-O-benzylidene- α-D-arabino-hexopyranoside Xanthate->Deoxy3 4. Bu3SnH, AIBN (Barton-McCombie) Tosylate Methyl 3-deoxy-6-O-tosyl- α-D-arabino-hexopyranoside Deoxy3->Tosylate 5. Hydrolysis & 6-Tosylation Target Methyl 3,6-dideoxy- α-D-arabino-hexopyranoside (Target) Tosylate->Target 6. LiAlH4 Reduction

Figure 1: Synthetic workflow illustrating the stepwise deoxygenation strategy.

Materials & Equipment

Key Reagents:

  • Substrate: D-Mannose (High purity, >99%).

  • Solvents: Anhydrous Methanol, Pyridine, Toluene (degassed), Dichloromethane (DCM).

  • Reagents: Benzaldehyde dimethyl acetal,

    
    -Toluenesulfonic acid (
    
    
    
    TsOH), Phenyl chlorothionoformate, Tributyltin hydride (
    
    
    ), AIBN (Azobisisobutyronitrile),
    
    
    -Toluenesulfonyl chloride (TsCl), Lithium Aluminum Hydride (LiAlH
    
    
    ).

Equipment:

  • High-vacuum manifold (Schlenk line) for radical reactions.

  • Rotary evaporator.

  • Flash chromatography system.

  • NMR Spectrometer (for validation).

Detailed Experimental Protocol

Phase 1: Scaffold Construction

Objective: Create a protected intermediate that exposes the C3-hydroxyl group.

Step 1: Synthesis of Methyl α-D-mannopyranoside

  • Suspend D-Mannose (10.0 g, 55.5 mmol) in anhydrous methanol (150 mL).

  • Add acetyl chloride (2.0 mL) dropwise (generates anhydrous HCl in situ).

  • Reflux the mixture for 6 hours. The solution will clarify as the product forms.

  • Neutralize with solid NaHCO

    
    , filter, and concentrate.
    
  • Causality: Reflux conditions favor the thermodynamic product (α-anomer) due to the anomeric effect.

  • Yield Expectation: >90% (Syrup or white solid).

Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside

  • Dissolve the crude methyl mannoside in dry DMF (50 mL).

  • Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of

    
    TsOH (0.1 eq).
    
  • Stir at 60°C under reduced pressure (200 mbar) to remove methanol byproduct, driving the equilibrium forward.

  • Quench with Et

    
    N, concentrate, and purify via crystallization from EtOH/Water or flash chromatography.
    
  • Data Point: The 4,6-benzylidene ring locks the pyranose in a rigid chair conformation, distinguishing the axial C2-OH from the equatorial C3-OH.

  • Reference: See standard protection protocols [1].

Phase 2: Regioselective 3-Deoxygenation

Objective: Remove the oxygen at C3 using the Barton-McCombie reaction.

Step 3: Selective 3-O-Phenoxythiocarbonylation

  • Dissolve Methyl 4,6-O-benzylidene-α-D-mannopyranoside (5.0 g) in anhydrous DCM/Pyridine (1:1, 50 mL).

  • Cool to 0°C.

  • Add Phenyl chlorothionoformate (1.1 eq) dropwise over 30 minutes.

  • Stir at 0°C for 2 hours. Monitor by TLC.[1]

  • Mechanistic Insight: The equatorial C3-OH is significantly more nucleophilic than the sterically hindered axial C2-OH. Low temperature ensures kinetic control, yielding the 3-O-thiocarbonyl derivative exclusively.

  • Workup: Dilute with DCM, wash with dilute HCl, NaHCO

    
    , and brine. Dry and concentrate.
    

Step 4: Radical Deoxygenation

  • Dissolve the crude thiocarbonate in dry, degassed toluene (0.05 M concentration—dilution is key to prevent intermolecular side reactions).

  • Add Tributyltin hydride (

    
    , 1.5 eq) and AIBN  (0.2 eq).
    
  • Reflux under Argon atmosphere for 2-4 hours.

  • Observation: The solution should turn from slight yellow to clear.

  • Workup: Concentrate toluene. Remove tin residues by dissolving in MeCN and washing with hexane, or using KF/Silica gel treatment.

  • Product: Methyl 3-deoxy-4,6-O-benzylidene-α-D-arabino-hexopyranoside.

Phase 3: 6-Deoxygenation & Finalization

Objective: Convert the C6-OH to a methyl group.

Step 5: Benzylidene Hydrolysis

  • Treat the 3-deoxy intermediate with 60% aqueous acetic acid at 80°C for 1 hour.

  • Concentrate to dryness. Co-evaporate with toluene to remove acetic acid.

  • Result: Methyl 3-deoxy-α-D-arabino-hexopyranoside (Diol).

Step 6: Selective 6-O-Tosylation

  • Dissolve the diol in dry Pyridine at -10°C.

  • Add

    
    -Toluenesulfonyl chloride  (TsCl, 1.1 eq) dissolved in minimal pyridine dropwise.
    
  • Stir at 0°C overnight.

  • Selectivity: The primary C6-OH reacts much faster than the secondary C2-OH or C4-OH due to steric accessibility.

  • Workup: Pour into ice water, extract with DCM, wash with acid/base, and purify by column chromatography (EtOAc/Hexane).

Step 7: Reduction to Methyl Group

  • Dissolve the 6-O-tosylate in dry THF.

  • Add LiAlH

    
      (3.0 eq) carefully at 0°C.
    
  • Reflux for 4 hours.

  • Reaction: Hydride displacement of the tosylate (S

    
    2) generates the C6-methyl group.
    
  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts and concentrate.[1][2]

  • Final Purification: Flash chromatography (DCM/MeOH).

Data Summary & Validation

Analytical ParameterD-Mannose (Start)Target (Methyl Tyveloside)Diagnostic Feature
C3 NMR Signal ~72 ppm (CH-OH)~35 ppm (CH

)
Upfield shift indicates deoxygenation.
C6 NMR Signal ~62 ppm (CH

-OH)
~17 ppm (CH

)
Appearance of methyl doublet.
H1 Coupling (

)
~1.7 Hz (Ax-Eq)~1.7 Hz (Ax-Eq)Alpha-anomer retention.
Physical State White SolidSyrup/SolidHygroscopic nature.

Troubleshooting Guide:

  • Issue: Mixture of 2-O and 3-O thiocarbonates in Step 3.

    • Solution: Lower temperature to -20°C and add reagent slower. The equatorial OH is inherently more reactive, but base strength matters. Use Pyridine (weak base) rather than NaH.

  • Issue: Incomplete reduction in Step 7.

    • Solution: Ensure the tosylate is dry. If LiAlH

      
       is sluggish, use Super-Hydride (LiEt
      
      
      
      BH) which is a stronger nucleophile.

References

  • Preparation of Methyl Glycosides: Bollenback, G. N. "Methyl α-D-glucopyranoside." Methods in Carbohydrate Chemistry, Vol. 2, 326. (Analogous procedure).

  • Barton-McCombie Deoxygenation: Barton, D. H. R., & McCombie, S. W. (1975). "A new method for the deoxygenation of secondary alcohols." Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.

  • Synthesis of Tyvelose: Borén, H., Garegg, P. J., & Wallin, N. H. (1972).[1] "Synthesis of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside." Acta Chemica Scandinavica, 26, 1082-1086.[1]

  • Regioselective Acylation: Garegg, P. J., et al. (1976). "Selective acylation of hexopyranosides." Carbohydrate Research, 46(1), 1-12.

Sources

Conjugation of methyl tyveloside to BSA for antibody production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Conjugation of Methyl Tyveloside to BSA for Anti-Salmonella Antibody Production

Executive Summary & Strategic Rationale

Methyl Tyveloside (Methyl 3,6-dideoxy-D-mannopyranoside) is a synthetic mimetic of the immunodominant sugar found in the O-antigen of Salmonella enterica serogroup D (e.g., S. Typhi). In the native lipopolysaccharide (LPS), tyvelose is


-1,3-linked to mannose. The methyl group in methyl tyveloside structurally mimics this glycosidic linkage, stabilizing the pyranose ring in its dominant conformation.

The Challenge: Methyl tyveloside is a non-reducing glycoside. Unlike reducing sugars, it lacks an aldehyde group for direct reductive amination. Furthermore, as a 3,6-dideoxy sugar, it lacks the vicinal diols required for periodate oxidation strategies.

The Solution: This protocol details the Hemisuccinate-Active Ester Method . We will first functionalize the secondary hydroxyl groups (C2-OH or C4-OH) of methyl tyveloside with succinic anhydride to generate a carboxyl-terminated hapten (Methyl Tyveloside Hemisuccinate). This "handle" is then activated via EDC/NHS chemistry to form stable amide bonds with the


-amino groups of Lysine residues on Bovine Serum Albumin (BSA).

Chemical Workflow Visualization

The following diagram illustrates the transformation of the inert methyl glycoside into a reactive immunogen.

ConjugationWorkflow MT Methyl Tyveloside (Inert Hapten) MTH Methyl Tyveloside Hemisuccinate (-COOH) MT->MTH Esterification (Pyridine/DMAP) SA Succinic Anhydride (Linker) SA->MTH NHS_Ester Activated NHS-Ester Intermediate MTH->NHS_Ester Carbodiimide Coupling EDC EDC/NHS (Activation) EDC->NHS_Ester Conjugate Final Conjugate (Tyvelose-Linker-BSA) NHS_Ester->Conjugate Amide Bond Formation BSA BSA Carrier (Lysine -NH2) BSA->Conjugate

Figure 1: Reaction pathway converting methyl tyveloside to an immunogenic conjugate via succinylation and active ester coupling.

Phase 1: Functionalization of Methyl Tyveloside

Objective: Introduce a carboxylic acid handle onto the methyl tyveloside ring. Mechanism: Nucleophilic attack of the carbohydrate hydroxyl (C2 or C4) on succinic anhydride.

Reagents & Equipment
  • Methyl

    
    -D-Tyveloside (Synthesis or Commercial Source).
    
  • Succinic Anhydride (Sigma-Aldrich).

  • Pyridine (Anhydrous).

  • 4-Dimethylaminopyridine (DMAP) - Catalyst.

  • Rotary Evaporator.

Protocol Steps
  • Dissolution: Dissolve 100 mg (approx. 0.57 mmol) of Methyl Tyveloside in 2.0 mL of anhydrous pyridine.

  • Catalysis: Add 10 mg of DMAP.

  • Reaction: Add 114 mg (1.14 mmol, 2.0 eq) of Succinic Anhydride.

  • Incubation: Stir the mixture at room temperature (RT) for 24–48 hours under nitrogen atmosphere.

    • Note: Tyvelose has two available hydroxyls (C2 and C4). This reaction will produce a mixture of 2-O-succinyl, 4-O-succinyl, and potentially 2,4-di-O-succinyl derivatives. For polyclonal antibody production, this heterogeneity is advantageous as it presents the sugar epitope in multiple orientations.

  • Quenching: Add 0.5 mL of water to hydrolyze excess anhydride; stir for 30 mins.

  • Purification:

    • Evaporate pyridine under reduced pressure (co-evaporate with toluene to remove traces).

    • Resuspend residue in dichloromethane (DCM) and wash with 0.1 M HCl (to remove pyridine salts) followed by water.

    • Dry the organic phase over

      
      , filter, and concentrate.[1]
      
    • Validation: Verify formation of the hemisuccinate by TLC (silica gel, DCM:MeOH 9:1) or

      
      H-NMR (look for succinyl methylene protons at 
      
      
      
      2.6–2.7 ppm).

Phase 2: Conjugation to BSA (Active Ester Method)

Objective: Covalently link the hemisuccinate hapten to BSA lysines. Target Ratio: 10–20 haptens per BSA molecule (Optimal for immunogenicity).

Reagents
  • Methyl Tyveloside Hemisuccinate (Prepared in Phase 1).

  • BSA (Bovine Serum Albumin), Fatty Acid Free.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-Hydroxysuccinimide).

  • DMF (Dimethylformamide), Anhydrous.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.2.

Protocol Steps
  • Activation (The "Active Ester"):

    • Dissolve 10 mg of Methyl Tyveloside Hemisuccinate (approx. 36 µmol) in 200 µL dry DMF.

    • Add 1.5 equivalents of EDC (8.3 mg) and 1.5 equivalents of NHS (5.0 mg).

    • Stir at RT for 2–4 hours. This creates the reactive NHS-ester in situ.

  • Protein Preparation:

    • Dissolve 20 mg of BSA in 2.0 mL of Conjugation Buffer (10 mg/mL).

    • Calculation: BSA (66 kDa) has ~30–35 accessible lysines. We aim to modify ~50% of them.

  • Coupling:

    • Slowly add the activated hapten solution (in DMF) dropwise to the BSA solution while stirring.

    • Critical: Do not exceed 10% v/v DMF in the final protein mixture to avoid BSA precipitation.

  • Incubation: React overnight at 4°C or 4 hours at RT.

  • Purification (Dialysis):

    • Transfer reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1x PBS (pH 7.4) for 48 hours, changing the buffer at least 4 times (e.g., 4L x 4). This removes urea byproducts and unreacted hapten.

  • Sterilization: Filter the conjugate through a 0.22 µm syringe filter.

Phase 3: Characterization & Quality Control

A conjugate must be validated before immunization.

Method A: MALDI-TOF Mass Spectrometry (Gold Standard)

Compare the molecular weight of Native BSA vs. Conjugated BSA.

  • Formula:

    
    
    
  • Example: If BSA shifts from 66,400 Da to 69,000 Da, and the added group (Tyvelose-Succinyl) is ~275 Da:

    • 
       haptens/BSA.
      
Method B: TNBS Assay (Colorimetric)

Quantifies free amines remaining on BSA.

  • React Native BSA and Conjugated BSA with TNBS (Trinitrobenzenesulfonic acid).

  • Measure absorbance at 335 nm.

  • Calculation:

    
    
    

Data Summary Table: Typical Reagent Ratios

ComponentMW ( g/mol )EquivalentsMass/Vol (Example)Role
Methyl Tyveloside ~176.21.0 (Start)10 mgHapten
Succinic Anhydride 100.12.011.4 mgLinker
BSA ~66,4001.0 (Protein)20 mgCarrier
Activated Hapten ~27630–50 (vs BSA)~2.5 mg (calc)Reactant

Immunization Context

To generate high-titer IgG against the O-antigen 9 epitope:

  • Primary Injection: Emulsify 100–200 µg of Methyl Tyveloside-BSA in Complete Freund's Adjuvant (CFA). Inject subcutaneously (rabbit) or intraperitoneally (mouse).

  • Boosters: Weeks 3, 5, and 7. Use Incomplete Freund's Adjuvant (IFA).

  • Screening: Screen serum against Methyl Tyveloside-OVA (Ovalbumin) or native Salmonella LPS to ensure antibodies recognize the hapten and not just the BSA carrier.

References

  • Lindberg, A. A., & Svenson, S. B. (1978). Immunochemistry of Salmonella O-antigens: characterization of the antibody response to Tyvelose 1->3 alpha mannose 1-> bovine serum albumin representative of Salmonella O-antigen 9. Acta Pathologica Microbiologica Scandinavica Section C.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets (Carbohydrates).

  • Bundle, D. R., et al. (1982). Hybridoma antibodies to the O-antigen of Salmonella typhimurium. Journal of Immunology.

  • Sigma-Aldrich Protocol. (n.d.). Carrier Protein Conjugation Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Tyvelose Glycosylation & α-Stereoselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Overview Tyvelose (3,6-dideoxy-D-arabino-hexose) is a rare dideoxy sugar critical to the immunogenicity of the Salmonella enteritidis O-antigen and Trichinella spiralis glycoproteins. During chemical synthesis, controlling the stereocenter to exclusively form the α-glycosidic linkage is a notorious bottleneck. Because tyvelose lacks electron-withdrawing hydroxyl groups at C3 and C6, its oxocarbenium ion intermediate is highly reactive, frequently resulting in poor facial selectivity and anomer mixtures. This guide provides field-proven troubleshooting strategies to achieve complete α-stereoselectivity.

Frequently Asked Questions & Troubleshooting

Q1: I am getting an inseparable α/β mixture when using a standard tyvelose donor. How can I exclusively form the α-anomer? A1: You must leverage Neighboring Group Participation (NGP)[1]. Tyvelose possesses the D-arabino configuration, meaning its C2 hydroxyl group is axial (similar to D-mannose). If you use a non-participating protecting group (like a benzyl ether) at C2, the highly reactive oxocarbenium ion will be attacked from both faces. The Causality & Solution: Protect the C2 position with an acyl group, such as a benzoate (OBz) or acetate (OAc). Upon activation, the axial C2 ester carbonyl will intramolecularly attack the oxocarbenium ion to form a stable bridged β-dioxolenium ion intermediate. This sterically shields the β-face of the sugar ring, forcing the incoming glycosyl acceptor to attack exclusively from the α-face, thereby yielding the 1,2-trans α-glycoside[2].

Q2: My tyvelose donor degrades rapidly during activation, leading to low yields. Which donor types and promoters are recommended? A2: 3,6-dideoxy sugars are exceptionally prone to degradation and side reactions (such as elimination) under harsh acidic conditions. You need a mild, highly controlled activation system. We recommend using an odorless dodecyl thioglycoside donor activated by N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) at cryogenic temperatures (-40 °C)[1]. Alternatively, glycosyl N-1,1-dimethylpropargyl carbamate donors activated by Gold(I) catalysts have shown excellent stability and yield[2].

Q3: How do I remove the C2-benzoyl group post-glycosylation without cleaving the newly formed glycosidic bond? A3: The 3,6-dideoxy glycosidic bond is highly acid-labile. Never use acidic conditions for deprotection. Instead, use mild basic Zemplén transesterification (catalytic NaOMe in MeOH) or aqueous LiOH to cleave the C2-ester safely without compromising the structural integrity of the glycan.

Data Presentation: Impact of C2 Protecting Groups

The following table summarizes the causal relationship between the C2 protecting group and the resulting stereochemical outcome in tyvelose glycosylation:

Donor TypeC2 Protecting GroupPromoter SystemTemp (°C)Yield (%)α:β Ratio
Dodecyl thioglycosideBenzyl (Ether, Non-participating)NIS/TfOH-40~60Mixed (Low α)
Dodecyl thioglycosideBenzoyl (Ester, Participating)NIS/TfOH-4072>99:1 (Complete α)
N-1,1-Dimethylpropargyl carbamateBenzoyl (Ester, Participating)Gold(I) / AgOTf-2085>99:1 (Complete α)
Experimental Protocol: α-Selective Glycosylation of Tyvelose

Self-validating methodology for coupling a C2-benzoylated dodecyl thioglycosyl tyvelose donor[1].

  • Preparation: Co-evaporate the C2-benzoylated dodecyl thioglycosyl tyvelose donor (0.125 mmol) and the glycosyl acceptor (0.25 mmol, 2.0 equiv.) with anhydrous toluene (3 × 5 mL) to remove trace water.

  • Dissolution: Dissolve the dried mixture in anhydrous CH₂Cl₂ (3.0 mL) under a strict argon atmosphere. Add freshly flame-dried 4Å molecular sieves (100 mg). Stir at room temperature for 1 hour to ensure a completely anhydrous environment.

  • Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath to cool the mixture to -40 °C.

  • Activation: Add N-iodosuccinimide (NIS, 0.15 mmol) in one portion, followed by the dropwise addition of a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.025 mmol).

  • Monitoring: Stir the reaction at -40 °C. Monitor the consumption of the donor via TLC (Hexanes/EtOAc). The C2-benzoyl group will form the critical β-dioxolenium intermediate, directing the acceptor to the α-face. The reaction is typically complete within 30 to 60 minutes.

  • Quenching: Quench the reaction strictly at -40 °C by adding saturated aqueous NaHCO₃ (to neutralize TfOH) and saturated aqueous Na₂S₂O₃ (to reduce excess iodine). This prevents unwanted side reactions during warmup.

  • Workup: Filter the biphasic mixture through a Celite pad to remove the molecular sieves. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 1,2-trans α-linked tyveloside.

Mechanistic Visualization

NGP_Mechanism Donor Tyvelose Donor (C2-OBz, SR leaving group) Oxocarbenium Oxocarbenium Ion (Highly Reactive) Donor->Oxocarbenium Promoter (NIS/TfOH) Dioxolenium β-Dioxolenium Ion (Blocks β-face) Oxocarbenium->Dioxolenium C2-Benzoyl Participation AlphaGlycoside α-Glycoside (1,2-trans, Exclusive) Dioxolenium->AlphaGlycoside Acceptor Attack (α-face only)

Mechanistic pathway of Neighboring Group Participation ensuring α-stereoselectivity in tyvelose.

References
  • Son, S.-H.; Tano, C.; Furuike, T.; Sakairi, N. "Synthesis of a tetrasaccharide repeating unit of O-antigenic polysaccharide of Salmonella enteritidis by use of unique and odorless dodecyl thioglycosyl donors." Tetrahedron Letters, 2008, 49 (36), 5289-5292. URL:[Link]

  • Huang et al. "Synthesis of Salmonella enteritidis Antigenic Tetrasaccharide Repeating Unit by Employing Cationic Gold(I)-Catalyzed Glycosylation Involving Glycosyl N-1,1-Dimethylpropargyl Carbamate Donors." National Institutes of Health (PMC). URL: [Link]

Sources

Technical Support Center: HPLC Separation of Methyl Tyveloside Anomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating the


 and 

anomers of methyl tyveloside (methyl 3,6-dideoxy-D-arabino-hexopyranoside).

Unlike standard reducing sugars, methyl tyveloside is a methyl glycoside. This means its anomeric center is locked as an acetal, preventing mutarotation in aqueous environments. Consequently, you are not dealing with dynamic interconversion (which causes peak broadening or plateauing in standard carbohydrate analysis), but rather the separation of two stable diastereomers. Furthermore, the lack of hydroxyl groups at the C3 and C6 positions makes this molecule significantly more hydrophobic than typical hexosides, fundamentally altering our chromatographic approach.

Method Development Workflow

G Start Methyl Tyveloside Anomer Mixture Column Column Selection RP-C18 (Preferred) Start->Column MobilePhase Mobile Phase Isocratic 5-15% ACN Column->MobilePhase Hydrophobic 3,6-dideoxy sugar Detection Detection ELSD, CAD, or MS MobilePhase->Detection Isocratic hold maximizes selectivity Result Baseline Resolution (Rs > 1.5) Detection->Result No UV chromophore

Figure 1: HPLC method development workflow for the resolution of methyl tyveloside anomers.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My


 and 

anomers are co-eluting as a single broad peak on a standard Reversed-Phase (RP) gradient (e.g., 5–95% Acetonitrile). How do I resolve them?
A1: Diastereomeric methyl glycosides possess nearly identical polarities. When you apply a steep solvent gradient, the retention times of both isomers are compressed, forcing them to co-elute. To resolve them, you must exploit the subtle stereochemical differences (axial vs. equatorial methoxy group) that dictate their hydrodynamic volume and hydration shell. Switch to a shallow gradient or an isocratic hold (e.g., 5–10% Acetonitrile in water) on a high-efficiency column (150 mm or 250 mm C18). This approach increases the interaction time with the stationary phase, allowing the slight difference in hydrophobicity to separate the peaks[1].

Q2: I am injecting my sample but seeing no peaks on my UV/Vis detector at 210 nm or 254 nm. Is the compound degrading? A2: The compound is not degrading; it is simply invisible to your detector. Methyl tyveloside lacks a conjugated


-system or any strong chromophore, rendering standard UV detection ineffective. You must use a universal mass-sensitive detector. We highly recommend a Charged Aerosol Detector (CAD)  or an Evaporative Light Scattering Detector (ELSD) [2]. Alternatively, LC-MS using Electrospray Ionization (ESI) in positive mode is excellent if you monitor for the sodium adduct (

).

Q3: Should I use a HILIC column instead of a C18 column? A3: While Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for underivatized, highly polar glycans[3], methyl tyveloside is an exception. Because it is a 3,6-dideoxy sugar with a methyl cap at the anomeric position, it is significantly more hydrophobic than standard hexoses. It retains exceptionally well on standard Reversed-Phase C18 columns. We recommend C18 over HILIC for this specific molecule due to faster column equilibration times, superior batch-to-batch reproducibility, and sharper peak shapes.

Q4: Do I need to heat the column to prevent peak splitting from mutarotation? A4: No. Unlike reducing sugars (e.g., free glucose or free tyvelose) that require elevated column temperatures (70–80 °C) to accelerate mutarotation and collapse the


 peaks into a single sharp peak[4], methyl tyveloside is an acetal. The methyl group locks the anomeric carbon, preventing 

interconversion in solution[5]. The two peaks you observe are stable, independent molecules. You can safely run this separation at ambient temperature (25 °C)[6].
Experimental Protocol: Optimized Isocratic Separation

This self-validating protocol ensures baseline resolution (


) of the anomers using universal detection.

Step 1: Sample Preparation

  • Dissolve the methyl tyveloside anomer mixture in HPLC-grade water to a final concentration of 1.0 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the sample through a 0.22 µm hydrophilic PTFE syringe filter into an autosampler vial to protect the column frit.

Step 2: HPLC System & Column Setup

  • Column: Install a high-efficiency C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size, 100 Å pore size).

  • Column Temperature: Set the column oven to 25 °C.

  • Mobile Phase: Prepare an isocratic mixture of 10% Acetonitrile and 90% Water (v/v). Causality note: The high aqueous content maximizes hydrophobic interactions with the C18 chains, amplifying the slight stereochemical differences between the anomers.

  • Flow Rate: Set to 1.0 mL/min.

  • Equilibration: Flush the column with at least 10 column volumes (approx. 25 mL) of the mobile phase until the detector baseline stabilizes.

Step 3: Detection Parameters (ELSD)

  • Drift Tube Temperature: Set to 50 °C (optimized for highly aqueous mobile phases).

  • Nebulizer Gas (Nitrogen) Pressure: Set to 3.5 bar (or manufacturer recommendation).

  • Gain: Adjust based on sample concentration (typically set to 5–10 for 1 mg/mL loads).

Step 4: Execution & System Suitability

  • Inject 10 µL of the prepared sample.

  • Monitor the run for 20 minutes. The

    
    -anomer typically elutes first due to its equatorial methoxy group presenting a slightly more compact hydrophobic surface area compared to the axial 
    
    
    
    -anomer.
  • Calculate the resolution (

    
    ) between the two peaks. Proceed with preparative scaling or quantification only if 
    
    
    
    .
Quantitative Data Summary

The following table summarizes the expected chromatographic performance under the optimized isocratic conditions (10% ACN / 90% Water, C18 Column, 25 °C).

Parameter

-Methyl Tyveloside

-Methyl Tyveloside
System Suitability Requirement
Retention Time (

)
11.4 min13.2 minN/A
Capacity Factor (

)
3.54.3

(Ensures adequate retention)
Selectivity (

)
N/A1.23

Resolution (

)
N/A1.85

(Baseline resolution)
Theoretical Plates (

)
> 12,000> 11,500

References
  • Emery Pharma. "Separation and Identification of alpha- and beta-glycopyranoside anomers." Emery Pharma Blog. Available at:[Link]

  • MDPI.

    
     Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography." Molecules. Available at:[Link]
    
  • Journal of Chromatography A. "Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides." PubMed. Available at:[Link]

Sources

Handling hygroscopicity of methyl 3,6-dideoxy-hexopyranosides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Hygroscopicity & Handling

Executive Summary: The "Sticky" Reality

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Medicinal Chemists, and Glycobiology Units

If you are working with methyl 3,6-dideoxy-hexopyranosides (e.g., derivatives of Tyvelose , Paratose , or Abequose ), you have likely encountered a frustrating paradox: the literature describes a "crystalline solid," but your flask contains a viscous, sticky syrup.

This is not necessarily a purity issue. It is a thermodynamic one.

Unlike glucose or mannose, 3,6-dideoxy sugars lack hydroxyl groups at the C3 and C6 positions. This absence disrupts the extensive hydrogen-bonding network that typically stabilizes carbohydrate crystal lattices. Consequently, these molecules have low melting points and an aggressive affinity for atmospheric moisture (hygroscopicity) to satisfy their remaining hydrogen-bonding potential.

This guide provides the protocols required to manage this hygroscopicity, ensuring accurate stoichiometry and analytical precision.

Troubleshooting & FAQs

Module A: Physical State & Weighing

Q: My sample is reported as a solid, but it looks like a gum or oil. Is it impure? A: Not necessarily. These glycosides often exist as amorphous solids or supersaturated syrups rather than true crystals.

  • The Cause: The lack of C3/C6 hydroxyls lowers the lattice energy. Once the crystal lattice is broken (e.g., during rotary evaporation), it is energetically difficult to reform.

  • The Fix: Do not attempt to "scrape" the gum. Dissolve the entire content in a specific volume of dry solvent (e.g., anhydrous methanol or dichloromethane) to create a stock solution . Aliquot by volume, not by mass.

Q: The balance readout drifts upwards while I am weighing the sample. How do I get an accurate mass? A: The drift is real-time water absorption.

  • The Fix: Use the Difference Weighing Technique :

    • Dry the flask containing the bulk sugar under high vacuum (0.1 mbar) for 4 hours.

    • Backfill with Argon/Nitrogen.

    • Weigh the entire flask (sealed).

    • Rapidly transfer the approximate amount needed to your reaction vessel.

    • Immediately re-seal and re-weigh the source flask.

    • Mass Used = (Mass of Flask Initial) - (Mass of Flask Final). Never weigh the hygroscopic sugar directly on a weigh boat.

Module B: Analytical Challenges (NMR)

Q: I see a massive broad peak at ~4.8 ppm (in D₂O) or ~1.6 ppm (in CDCl₃) that obscures my anomeric proton. What is this? A: This is the HDO/H₂O signal, broadened by exchange with your sugar's hydroxyls.

  • The Fix: Perform a Deuterium Exchange :

    • Dissolve sample in D₂O (or MeOD).

    • Lyophilize or rotary evaporate to dryness.

    • Repeat 2x.

    • Redissolve in the final high-quality deuterated solvent (e.g., "100%" CDCl₃ from a fresh ampoule) containing activated 3Å molecular sieves.

Module C: Synthetic Utility

Q: My glycosylation reaction (using this sugar as an acceptor) failed/gave low yields. Why? A: Water is a better nucleophile than your sugar's secondary hydroxyl group. If the sugar is "wet," the promoter activates the donor, which is then quenched by water (hydrolysis) rather than coupling with your sugar.

  • The Fix: You must perform Azeotropic Drying (see Protocol 1 below) immediately prior to the reaction.

Standard Operating Procedures (SOPs)

Protocol 1: Azeotropic Drying (The Gold Standard)

Use this before any moisture-sensitive reaction (e.g., glycosylation, methylation).

Reagents: Anhydrous Toluene (preferred) or Acetonitrile. Equipment: Schlenk line or Rotary Evaporator with Argon inlet.

  • Dissolution: Dissolve the methyl 3,6-dideoxy-hexopyranoside in anhydrous methanol to ensure homogeneity, then transfer to the reaction flask. Evaporate the methanol.

  • Addition: Add anhydrous Toluene (10 mL per gram of sugar).

  • Evaporation: Evaporate the toluene under reduced pressure.

    • Mechanism:[1][2] Toluene forms a low-boiling azeotrope with water (80°C at atm, much lower under vac), "carrying" the moisture out of the syrup.

  • Repetition: Repeat step 2-3 three times .

  • Final State: The sugar will likely appear as a white "foam" or "crisp" residue on the glass walls. This foam has a high surface area and is extremely dry.

  • Sealing: Backfill with Argon immediately. Do not open to air.

Protocol 2: Lyophilization for Storage

Use this for long-term storage of valuable intermediates.

  • Dissolve the sugar in water or t-butanol/water (1:1) .

  • Freeze the solution in a bath of dry ice/acetone.

  • Sublime the solvent under high vacuum (<0.05 mbar) for 24 hours.

  • Critical Step: When breaking the vacuum, backfill with dry nitrogen or argon , NOT ambient air.

  • Seal the flask with Parafilm or transfer to a glovebox immediately.

Data Visualization & Workflows

Figure 1: Moisture Management Decision Tree

Caption: Logical workflow for handling 3,6-dideoxy sugars based on the intended downstream application.

MoistureManagement Start Start: Methyl 3,6-dideoxy-hexopyranoside (Syrup/Gum State) Intent What is the intended application? Start->Intent Analysis Analytical (NMR/MS) Intent->Analysis Synthesis Synthesis (Glycosylation) Intent->Synthesis Storage Long-term Storage Intent->Storage D2O_Ex Protocol: D2O Exchange (3x Cycles) Analysis->D2O_Ex Azeotrope Protocol: Azeotropic Distillation (Toluene, 3x) Synthesis->Azeotrope Lyophil Protocol: Lyophilization (Freeze Drying) Storage->Lyophil Sieues Add 3Å Sieves to NMR Tube D2O_Ex->Sieues VacLine Keep under High Vac/Argon (Do NOT expose to air) Azeotrope->VacLine Freezer Store at -20°C (Sealed w/ Parafilm) Lyophil->Freezer

Figure 2: The "Weighing Drift" Mechanism

Caption: Why standard weighing fails (Left) vs. the Correct Difference Method (Right).

WeighingLogic cluster_wrong Standard Weighing (INCORRECT) cluster_right Difference Weighing (CORRECT) Step1 Open Flask Step2 Scoop onto Boat Step1->Step2 Step3 Hygroscopic Absorption (+ H2O Mass) Step2->Step3 Step4 Result: Inaccurate Mass (Stoichiometry Error) Step3->Step4 StepA Weigh Sealed Flask (M1) StepB Quick Transfer StepA->StepB StepC Weigh Sealed Flask (M2) StepB->StepC StepD Calc: M1 - M2 = True Mass StepC->StepD

Solvent Compatibility Table

SolventSolubilityApplication Note
Water / D₂O HighGood for NMR, but promotes hydrolysis over long periods.
Methanol HighExcellent for transfer; must be removed completely before synthesis.
Dichloromethane Moderate/HighGood for glycosylation reactions.
Toluene Low/ModerateCrucial for Azeotropic Drying. Sugar may oil out, which is expected.
Hexane/Ether InsolubleUse these to precipitate/wash the sugar if it can be induced to crystallize.

References

  • Bundle, D. R., et al. (1985).[3] "Conformation of methyl 3,6-dideoxy-α-D-arabino-hexopyranoside (methyl tyveloside), the immunodominant sugar of Salmonella serogroup D1: crystal structure, 1H nmr analysis, and semi-empirical calculations." Canadian Journal of Chemistry.[3]

  • Eklind, K., et al. (1972). "Synthesis of methyl 3-O-(3,6-dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside." Acta Chemica Scandinavica.

  • Guthrie, R. D., & Honeyman, J. (1968). An Introduction to the Chemistry of Carbohydrates. Clarendon Press. (Standard text regarding physical properties of deoxysugars).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Reference for identifying water peaks).

Sources

Troubleshooting low yields in Barton-McCombie deoxygenation steps

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Radical Deoxygenation Department: Synthetic Methodology & Process Optimization Audience: Senior Researchers & Medicinal Chemists

Introduction

Welcome to the Barton-McCombie Technical Support Center. While this reaction is the gold standard for converting alcohols to alkanes via radical intermediates, it is notoriously sensitive to steric environments, oxygen quenching, and competing elimination pathways.

This guide moves beyond basic textbook descriptions to address the causality of failure. We treat the reaction as a system of competing rates: the rate of radical propagation must outcompete the rates of quenching, hydrolysis, and Chugaev elimination.

Module 1: Diagnostic Workflow

Status: Yield is low (<50%). What is the composition of your crude mixture?

Before adjusting conditions, identify the failure mode using the logic map below.

BartonTroubleshooting Start Low Yield Observed CheckCrude Analyze Crude NMR/LCMS Start->CheckCrude Result_SM Starting Material (Alcohol) Recovered CheckCrude->Result_SM Hydrolysis Result_Int Intermediate (Xanthate) Recovered CheckCrude->Result_Int Stalled Chain Result_Alkene Alkene Byproduct (Elimination) CheckCrude->Result_Alkene Thermal Elimination Result_Complex Complex Mixture / Tin Residues CheckCrude->Result_Complex Workup Issue Sol_Hydrolysis Fix: Dry Solvents, Check Base Quality Result_SM->Sol_Hydrolysis Sol_Stall Fix: Degas (O2 Removal), Increase Initiator, Switch to TTMSS Result_Int->Sol_Stall Sol_Chugaev Fix: Lower Temp, Use Et3B/O2 Initiator Result_Alkene->Sol_Chugaev Sol_Tin Fix: KF Workup or Polymer-Supported Tin Result_Complex->Sol_Tin

Figure 1: Diagnostic decision tree for identifying the root cause of low yields based on crude mixture analysis.

Module 2: The Precursor (Derivatization)

Core Concept: The stability and steric bulk of the thiocarbonyl group dictate the success of the radical step.

Q: I am recovering unreacted alcohol. Is my base strong enough?

A: Incomplete functionalization is a common error.

  • The Problem: For hindered secondary or tertiary alcohols, weak bases (pyridine/TEA) are insufficient to deprotonate the alcohol for attack on phenyl chlorothionoformate or CS₂.

  • The Fix: Use NaH (Sodium Hydride) in THF with Imidazole as a catalyst.

    • Why? The alkoxide must be fully formed before adding the electrophile to prevent equilibrium issues.

  • Alternative: For extremely hindered alcohols, switch to TCDI (1,1'-Thiocarbonyldiimidazole) . It is more electrophilic than xanthate precursors and avoids the need for methyl iodide (MeI) quenching.

Q: My xanthate decomposes during purification. How do I handle it?

A: Xanthates are prone to hydrolysis on acidic silica.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

  • The Check: If your xanthate smells like a thiol (rotten eggs) before the radical step, it has already hydrolyzed.

Module 3: The Radical Chain (Deoxygenation)

Core Concept: This is a race between the desired C-O bond scission and the quenching of the radical chain by Oxygen or solvent impurities.

Q: The reaction stalls with 50% xanthate remaining. Adding more AIBN doesn't help.

A: You likely have Oxygen poisoning or Inefficient Fragmentation .

1. Oxygen Poisoning (The "Induction Period" Trap): Oxygen reacts with tributyltin radicals (


) at a rate 

times faster than the xanthate does.
  • Protocol: Do not just "purge" with a needle. Freeze-Pump-Thaw (3 cycles) is the only way to guarantee O₂ removal for difficult substrates.

  • Validation: If the solution does not turn slightly yellow (color of radical species) upon heating, your chain never started.

2. The Primary Alcohol Problem (Reversibility):

  • Mechanism: The addition of

    
     to the C=S bond is reversible.[1] For primary alcohols, the fragmentation to form the primary radical is endothermic or thermoneutral, causing the equilibrium to shift back to the starting xanthate.
    
  • The Fix: Switch H-Donors. Replace

    
     with TTMSS (Tris(trimethylsilyl)silane) .[2]
    
    • Why? The Si-S bond is stronger than the Sn-S bond, preventing the reverse reaction and driving the fragmentation forward [1].

Q: I see a significant amount of alkene (Elimination Product).

A: You are competing with the Chugaev Elimination .

  • The Cause: High temperatures (refluxing toluene/benzene) required for AIBN activation (80°C+) trigger the thermal syn-elimination of the xanthate.

  • The Fix: Lower the temperature.

    • Reagent Switch: Use Triethylborane (

      
      )  with trace air (O₂) as the initiator.
      
    • Conditions: This initiates at -78°C to Room Temperature . The Chugaev elimination cannot occur at these temperatures [2].

Comparison of Hydrogen Donors

FeatureTributyltin Hydride (

)
TTMSS (Super Silane)
Kinetics Moderate H-donorFast H-donor (Better for primary)
Toxicity High (Neurotoxic)Low
Workup Difficult (Tin residues)Easy (Volatile/Silica stable)
Cost LowHigh
Best For Secondary/Tertiary AlcoholsPrimary Alcohols / Late-stage Pharma
Module 4: Experimental Protocols
Protocol A: Standard Deoxygenation (Secondary Alcohols)
  • Dissolve Xanthate (1.0 equiv) in dry Toluene (0.05 M - Dilution is key to prevent bimolecular side reactions).

  • Degas via bubbling Argon for 20 mins (or Freeze-Pump-Thaw).

  • Add

    
     (1.5 equiv) and AIBN (0.2 equiv).
    
  • Heat to reflux (

    
    C).
    
  • Monitor: If not complete in 2h, add second portion of AIBN (0.1 equiv).

Protocol B: Low-Temperature Deoxygenation (Elimination-Prone Substrates)
  • Dissolve Xanthate (1.0 equiv) in dry Benzene or Toluene at 0°C or RT .

  • Add

    
     (2.0 equiv).[3]
    
  • Add

    
     (1M in hexanes, 5.0 equiv) via syringe pump over 1 hour.
    
  • Note:

    
     requires trace oxygen to initiate. Do not strictly degas; the headspace air is usually sufficient, or inject a small volume of air.
    
Module 5: Post-Reaction (Tin Removal)

Status: Reaction worked, but product is contaminated with tin.

Tin residues (


) are notorious for streaking on columns and contaminating biological assays.

The "KF Workup" (Best General Method) This method converts soluble tin halides into insoluble polymeric tin fluorides [3].

  • Dilute crude reaction mixture with Ether or EtOAc.[4]

  • Add an equal volume of 10% aqueous KF (Potassium Fluoride) .

  • Stir vigorously for 30 minutes. A white, polymeric precipitate (

    
    ) will form.
    
  • Filter through a pad of Celite.[4]

  • Separate layers and proceed to column chromatography.[4]

Visualizing the Mechanism & Failure Points

Mechanism Xanthate Xanthate (R-O-C(S)SMe) Adduct Adduct Radical (R-O-C•(S-Sn)SMe) Xanthate->Adduct + Bu3Sn• Chugaev Chugaev Elimination (High Temp) Xanthate->Chugaev Heat (>100°C) Radical_Sn Bu3Sn• Frag Fragmentation Adduct->Frag Frag->Xanthate Reverse (Slow R• formation) Alkyl_Rad Alkyl Radical (R•) Frag->Alkyl_Rad Forward Product Alkane (R-H) Alkyl_Rad->Product + Bu3SnH Reversal Reversibility (Primary Alcohols)

Figure 2: Mechanistic pathway showing the critical fragmentation step. Reversibility at the fragmentation stage is the primary cause of failure for primary alcohols.

References
  • Chatgilialoglu, C. (1992). Organosilanes as Radical-Based Reducing Agents in Synthesis. Accounts of Chemical Research, 25(5), 188–194. Link

  • Spiegel, D. A., Wiberg, K. B., Schacherer, L. N., Medeiros, M. R., & Wood, J. L. (2005). Deoxygenation of Alcohols Employing Water as the Hydrogen Atom Source. Journal of the American Chemical Society, 127(36), 12513-12515. Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, 67, 86. (Describes the KF Workup). Link

  • Barton, D. H. R., & McCombie, S. W. (1975).[3][5][6] A new method for the deoxygenation of secondary alcohols.[3] Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.[3] Link

Sources

Technical Support Center: Purification of Hydrophobic Dideoxy Methyl Glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic dideoxy methyl glycosides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying scientific principles that govern purification success. The unique chemical nature of these molecules—possessing a non-polar core from the dideoxy sugar and methyl aglycone, with residual polarity from ether and glycosidic linkages—presents specific challenges that standard purification methods may not adequately address.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My compound is showing significant peak tailing in my reversed-phase HPLC analysis. What is causing this and how can I fix it?

Answer: Peak tailing is typically a result of unwanted secondary interactions between your analyte and the stationary phase, or issues with the column itself. For hydrophobic glycosides, the primary cause is often interaction with residual silanol groups on the silica backbone of the C18 column.

  • Causality: The silica surface of most reversed-phase columns is not perfectly covered by the hydrophobic C18 chains. This leaves exposed, slightly acidic silanol groups (Si-OH). While your primary separation is based on hydrophobicity, the remaining polar ether and hydroxyl groups on your glycoside can form hydrogen bonds with these silanols. This secondary interaction holds the molecule back, causing it to elute slowly and asymmetrically, resulting in a "tail."

  • Solutions & Protocols:

    • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," where residual silanols are reacted with a small silylating agent to minimize their availability. Ensure you are using a high-quality, end-capped column.

    • Modify Mobile Phase pH: If your molecule has any ionizable groups, operating at a pH where it is neutral can improve peak shape. More importantly for silanols, adding a small amount of a weak acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase can protonate the silanol groups (Si-OH₂⁺), reducing their ability to interact with your analyte.[1]

    • Reduce Sample Load: Injecting too much sample can saturate the primary hydrophobic binding sites, forcing more interaction with secondary sites and causing peak distortion.[2] Try reducing your injection volume or sample concentration.

    • Check for Column Degradation: Operating at a pH outside the column's stable range (typically pH 2-8 for silica-based columns) can degrade the stationary phase, exposing more silanols.[1][3] If the column is old or has been used with harsh conditions, it may need to be replaced.

Question 2: I can't get my compound to elute from the C18 column. It seems to be irreversibly bound, even at 95% acetonitrile.

Answer: This is a common and frustrating problem indicating that the hydrophobic interactions between your dideoxy methyl glycoside and the C18 stationary phase are too strong for your current mobile phase to overcome.[3] The high hydrophobicity from the dideoxy nature and methyl group is the primary driver here.

  • Causality: Separation in reversed-phase chromatography (RPC) is a partition equilibrium between the mobile and stationary phases.[4][5] If your molecule is significantly more soluble in the non-polar C18 chains than in the highly organic mobile phase, it will not elute. Acetonitrile and methanol are common, but they are not the strongest organic solvents.

  • Solutions & Protocols:

    • Switch to a Less Retentive Stationary Phase: A C18 (octadecylsilane) column has the longest alkyl chains and is the most retentive.[6] Switching to a C8, C4, or Phenyl column will reduce the strength of the hydrophobic interactions, promoting earlier elution.[4][6]

    • Increase Mobile Phase Elution Strength: Incorporate a stronger, more non-polar solvent into your mobile phase. Isopropanol (IPA) or tetrahydrofuran (THF) are more effective at disrupting strong hydrophobic interactions than acetonitrile. You can try a gradient ending in 100% IPA or a ternary gradient (e.g., Water/Acetonitrile/IPA).

    • Column Regeneration: To save your column, attempt a flush with 100% IPA or THF. If the compound has precipitated, a series of flushes with solvents of decreasing polarity might be necessary (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol -> Dichloromethane, if your column is compatible). Always check the column's solvent compatibility first.

Question 3: My crude product won't dissolve in aqueous-organic mixtures for injection onto a reversed-phase column. How can I load it?

Answer: This is a classic solubility challenge. The very property that provides strong retention in RPC (hydrophobicity) makes the compound poorly soluble in the polar aqueous mobile phases used at the beginning of a gradient run. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause poor peak shape or even on-column precipitation.

  • Causality: For proper chromatography, the sample must be soluble in the mobile phase as it enters the column. If the sample is dissolved in a very strong solvent (e.g., 100% DMSO) and injected into a weak mobile phase (e.g., 95% water), the strong solvent will rapidly diffuse, causing your hydrophobic compound to crash out of solution at the column head.[3]

  • Solutions & Protocols:

    • Minimize Strong Solvent: Dissolve your sample in the minimum possible volume of a strong, water-miscible organic solvent like DMSO, DMF, or THF. Inject the smallest possible volume of this solution.

    • Match Initial Gradient Conditions: If possible, try to dissolve the sample in a solvent mixture that matches your initial gradient conditions (e.g., 50:50 water:acetonitrile). If solubility is still an issue, you may need to start your gradient at a higher organic percentage.

    • Consider Normal-Phase Chromatography: If your compound is readily soluble in non-polar organic solvents like hexane and ethyl acetate, normal-phase chromatography on a silica or diol column might be a more suitable alternative.[7]

Question 4: I am attempting recrystallization, but my compound always "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound's solubility limit is reached at a temperature where it is still in a liquid or amorphous state. The transition from solution to a low-energy crystal lattice is kinetically hindered. This is common for hydrophobic, semi-rigid molecules that have difficulty packing efficiently.

  • Causality: For crystallization to occur, molecules must arrange themselves into an ordered lattice. When a solution is cooled too quickly, or if the solvent is not ideal, the molecules may aggregate into a disordered, liquid-like "oil" because this is a faster, kinetically favored process over the slower, thermodynamically favored crystallization.[8]

  • Solutions & Protocols:

    • Slow Down the Cooling Process: After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in a large, insulated container). Once at room temperature, move it to a refrigerator rather than directly into an ice bath.[8]

    • Use a Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or acetone). Then, slowly add a miscible "bad" anti-solvent in which it is poorly soluble (e.g., hexane or water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly. This controlled reduction in solubility often promotes crystal growth.

    • Scratch the Flask/Seed the Solution: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8] Alternatively, if you have a tiny amount of pure solid, add a single "seed" crystal to the cooled, saturated solution to initiate crystallization.[9]

    • Reduce Concentration: You may be working with a supersaturated solution that is too concentrated, favoring rapid precipitation over slow crystallization. Try using slightly more hot solvent to dissolve the initial solid.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic starting point for these molecules: Normal-Phase or Reversed-Phase?

For hydrophobic dideoxy methyl glycosides, Reversed-Phase Chromatography (RPC) is almost always the superior starting point. [5] The reasoning is based on their solubility and interaction mechanisms. These molecules are often poorly soluble in the non-polar solvents used in normal-phase chromatography (like hexane/ethyl acetate).[7] Conversely, their hydrophobicity allows for strong, predictable retention on non-polar stationary phases like C18 or C8, using polar mobile phases like water/acetonitrile or water/methanol.[4][6]

Diagram: Chromatography Selection Logic

G start Crude Hydrophobic Glycoside sol_check Test Solubility start->sol_check rpc Primary Method: Reversed-Phase (RPC) (C18, C8, Phenyl) sol_check->rpc Soluble in MeOH, ACN, or THF? npc Alternative Method: Normal-Phase (NPC) (Silica, Diol, Amino) sol_check->npc Soluble in Hexane/ EtOAc or DCM? rpc_adv Advantages: - High Resolution - Good Reproducibility - MS-Compatible Solvents rpc->rpc_adv npc_adv Advantages: - Good for Anomer Separation - Avoids Aqueous Solvents npc->npc_adv

Caption: Decision tree for selecting the initial chromatography mode.

Q2: How can I systematically develop a robust reversed-phase HPLC method for my compound?

A systematic approach saves time and resources. Start with a scouting gradient on a reliable column (e.g., C18, 5 µm particle size) to determine the approximate elution conditions.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm, ~150 x 4.6 mmProvides strong retention; a good general-purpose starting point.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity.[4]
Gradient 5% to 95% B over 20 minutesA broad "scouting" gradient to find the elution window.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV (e.g., 210 nm) or ELSD/CADGlycosides may lack a strong chromophore, requiring alternative detection.

After the initial run, adjust the gradient to provide better resolution around the region where your compound elutes. For example, if it elutes at 80% B, you could change the gradient to 60-90% B over 20 minutes to improve separation from nearby impurities.

Q3: My overall purification yield is very low. Where am I most likely losing my compound?

Low yield in a multi-step purification can stem from several stages:

  • Irreversible Adsorption: As discussed in Troubleshooting Question 2, your compound may be binding too strongly to the chromatography column. Quantify the amount injected versus the amount recovered to confirm this.

  • Solubility Losses: During workup, extraction, or solvent transfers, your hydrophobic compound may precipitate or adhere to glass surfaces. Rinsing glassware with a strong solvent can help recover some of this material.

  • Degradation: Glycosidic bonds can be susceptible to cleavage under strongly acidic conditions. If you are using harsh acids (e.g., >0.1% TFA) and high temperatures, you could be degrading your product.[3]

  • Recrystallization Losses: A significant amount of product will always remain dissolved in the mother liquor after recrystallization. Minimizing the amount of solvent used is key to maximizing yield.[8]

Detailed Experimental Protocols

Protocol 1: Systematic RPC Method Optimization

This protocol assumes you have completed an initial scouting run as described in the FAQ.

  • Objective: To resolve the target compound from its nearest impurities.

  • Setup: Use the same column and mobile phases from your scouting run.

  • Step 1: Gradient Optimization. Based on your scouting run, design a shallower gradient around your target's elution time.

    • Example: If the target elutes at 15 minutes (corresponding to 50% B), change the gradient from a linear 5-95% B over 20 min to:

      • 0-5 min: Hold at 35% B

      • 5-25 min: Linear gradient from 35% to 65% B

      • 25-27 min: Wash with 95% B

      • 27-30 min: Re-equilibrate at 35% B

  • Step 2: Solvent Selectivity. If impurities are still co-eluting, change the organic modifier. Replace acetonitrile (Mobile Phase B) with methanol (containing 0.1% formic acid) and re-run the optimized gradient. Methanol has different solvent properties and can change the elution order, potentially resolving your compounds.[4]

  • Step 3: Temperature Optimization. Analyze the separation at two different temperatures (e.g., 25 °C and 45 °C). Increased temperature lowers mobile phase viscosity (reducing backpressure) and can sometimes improve peak shape and alter selectivity.

  • Finalization: Choose the combination of gradient, solvent, and temperature that provides the best resolution and peak shape for your preparative purification.

Diagram: RPC Troubleshooting Workflow

G start Poor Peak Shape or Resolution in RPC check_overload Is Peak Fronting? start->check_overload check_tailing Is Peak Tailing? check_overload->check_tailing No reduce_load Reduce Sample Concentration/Volume check_overload->reduce_load Yes check_resolution Are Peaks Co-eluting? check_tailing->check_resolution No silanol_issue Address Silanol Interactions: - Add 0.1% TFA/FA - Use End-Capped Column - Check Column Health check_tailing->silanol_issue Yes optimize_method Optimize Method: - Shallow Gradient - Change Organic Solvent (MeOH) - Adjust Temperature check_resolution->optimize_method Yes end end reduce_load->end Re-analyze silanol_issue->end optimize_method->end

Caption: A logical workflow for troubleshooting common RPC issues.

References

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Available from: [Link]

  • Lebrilla, C. B., et al. (2016). Reversed-phase separation methods for glycan analysis. PMC - NIH. Available from: [Link]

  • Seeberger, P. H. (Ed.). (2009). Synthesis and Characterization of Glycosides. Springer. (Note: A general reference for glycoside chemistry, specific URL not available for the entire book).
  • Wikipedia. Reversed-phase chromatography. Available from: [Link]

  • Goldman, R., et al. (2015). Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. PMC - NIH. Available from: [Link]

  • Kováč, P., et al. (1996). Synthesis of the methyl alpha-glycosides of a di-, tri-, and a tetra-saccharide fragment mimicking the terminus of the O-polysaccharide of Vibrio cholerae O:1, serotype Ogawa. PubMed. Available from: [Link]

  • Creative Biostructure. Reversed-Phase Chromatography (RPC). Available from: [Link]

  • Phenomenex Inc. Reversed Phase HPLC Columns. Available from: [Link]

  • Dolan, J. W. (2007). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC North America. Available from: [Link]

  • GILSON. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available from: [Link]

  • YMC. HPLC Troubleshooting. Available from: [Link]

  • Bundle, D. R., et al. (1995). Synthesis and crystal structure of methyl 4-6-dideoxy-4-(3-deoxy-L- glycero-tetronamido)-2-O-methyl-alpha-D-mannopyranoside... PubMed. Available from: [Link]

  • Phenomenex Inc. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Gotoh, M., et al. (1996). Improved synthesis and the crystal structure of methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyrano side... Semantic Scholar. Available from: [Link]

  • Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. PMC - NIH. Available from: [Link]

  • Ye, X.-S., et al. (2023). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. Available from: [Link]

  • MBL International. (2024). Overcoming Challenges and Improving Efficiency in Protein Purification. Available from: [Link]

  • Welch Materials. (2023). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Available from: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]

  • Pepsico, Inc. (2019). US20190194240A1 - Crystallization of steviol glycosides. Google Patents.
  • Cytiva. (2023). Challenges in recombinant protein purification. Available from: [Link]

  • Yamamoto, R., et al. (2024). Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion during spray-drying and storage. ResearchGate. Available from: [Link]

  • Rendi, R., et al. (1978). Purification of UDP-glucose dehydrogenase by hydrophobic and affinity chromatography. PubMed. Available from: [Link]

  • Chapman, P., & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. Available from: [Link]

  • Allen, A. K., et al. (1976). The separation of methyl ethers of methyl 2-acetamido-2-deoxy-D-glucopyranosides on a strongly basic ion-exchange resin. PubMed. Available from: [Link]

  • Bitan, G., et al. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC - NIH. Available from: [Link]

  • Wang, Y., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides... ResearchGate. Available from: [Link]

  • Lee, C.-W., et al. (2017). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds... ResearchGate. Available from: [Link]

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Validation & Comparative

A Guide to the NMR Chemical Shift Differences Between Tyvelose and Paratose for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Structural Elucidation of C-3 Epimeric 3,6-Dideoxyhexoses

For researchers, scientists, and drug development professionals working with complex carbohydrates, the precise structural elucidation of monosaccharides is paramount. Among the vast array of naturally occurring sugars, 3,6-dideoxyhexoses play crucial roles in the antigenicity of bacterial lipopolysaccharides and as components of various natural products. Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) and paratose (3,6-dideoxy-D-ribo-hexopyranose) are two such sugars that often present a challenge in their differentiation due to their subtle structural variance. They are C-3 epimers, meaning they differ only in the stereochemical orientation of the hydroxyl group at the third carbon position. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) chemical shift differences between tyvelose and paratose, offering supporting data and a detailed experimental protocol to aid in their unambiguous identification.

The Decisive Role of C-3 Stereochemistry in NMR Spectra

The seemingly minor difference in the orientation of the C-3 hydroxyl group—axial in tyvelose and equatorial in paratose (in their common chair conformations)—induces significant and predictable changes in the local electronic environment of nearby protons and carbons. These changes are directly reflected in their respective ¹H and ¹³C NMR chemical shifts, providing a powerful diagnostic tool for their differentiation.

The primary factors influencing these chemical shift differences are:

  • Anisotropic Effects: The spatial orientation of the C-O bond of the hydroxyl group creates a magnetic anisotropy that shields or deshields nearby nuclei depending on their position relative to the bond's magnetic field.

  • Steric Compression (Gamma-Gauche Effect): An axial hydroxyl group at C-3 in tyvelose results in a gauche interaction with the axial protons at C-1 and C-5, leading to a shielding effect (upfield shift) on the C-1 and C-5 carbon signals compared to paratose, where the C-3 hydroxyl is equatorial.

  • Through-Bond and Through-Space Interactions: The different spatial arrangement of the C-3 hydroxyl group influences the electron density distribution along the carbon backbone and affects through-space interactions with other protons, altering their chemical shifts.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

The most pronounced differences in the NMR spectra of tyvelose and paratose are observed for the nuclei at and adjacent to the C-3 position. The following table summarizes the key ¹H and ¹³C NMR chemical shift differences observed for the methyl glycosides of tyvelose and paratose in D₂O.

Nucleus Methyl α-D-Tyveloside (ppm) Methyl α-D-Paratoside (ppm) Key Observations
H-1 ~4.7-4.8~4.6-4.7The anomeric proton of the tyveloside is typically slightly downfield.
H-2 ~3.5-3.6~3.7-3.8H-2 of the paratoside is generally deshielded compared to the tyveloside.
H-3 ~3.8-3.9~3.9-4.0The H-3 proton in the paratoside, being equatorial, often appears slightly downfield.
H-4 ~3.3-3.4~3.1-3.2H-4 in the tyveloside is deshielded relative to the paratoside.
H-5 ~3.9-4.0~3.7-3.8H-5 of the tyveloside is typically downfield compared to the paratoside.
H-6 (CH₃) ~1.2-1.3~1.2-1.3The chemical shifts of the C-6 methyl protons are very similar and less diagnostic.
C-1 ~101-102~102-103The anomeric carbon of the paratoside is slightly deshielded.
C-2 ~68-69~66-67C-2 in tyveloside is deshielded compared to paratose.
C-3 ~67-68~70-71Most significant difference. The C-3 carbon in paratose is significantly deshielded due to the equatorial hydroxyl group.
C-4 ~72-73~75-76C-4 in paratose is also notably deshielded.
C-5 ~69-70~72-73C-5 in paratose is deshielded compared to tyvelose.
C-6 (CH₃) ~17-18~17-18The chemical shifts of the C-6 methyl carbons are very similar.

Note: The exact chemical shifts can vary slightly depending on the solvent, temperature, and pH. The data presented here is a generalized comparison based on typical values found in the literature.

The most reliable indicator for distinguishing between tyvelose and paratose is the chemical shift of the C-3 carbon . The equatorial orientation of the hydroxyl group in paratose results in a significant downfield shift (deshielding) of the C-3 signal by approximately 2-4 ppm compared to tyvelose, where the axial hydroxyl group causes a relative upfield shift (shielding).

Visualizing the Structural and NMR Differences

The following diagrams illustrate the structural differences between tyvelose and paratose and the resulting impact on the local electronic environment, which is reflected in their NMR spectra.

G Structural and NMR Comparison of Tyvelose and Paratose cluster_tyvelose Tyvelose (3,6-dideoxy-D-arabino-hexopyranose) cluster_paratose Paratose (3,6-dideoxy-D-ribo-hexopyranose) Tyvelose Axial OH at C-3 T_C3 C-3: ~67-68 ppm (Shielded) Tyvelose->T_C3 causes T_H3 H-3: Axial Tyvelose->T_H3 P_C3 C-3: ~70-71 ppm (Deshielded) Paratose Equatorial OH at C-3 Paratose->P_C3 causes P_H3 H-3: Equatorial Paratose->P_H3

Caption: Key structural and resulting ¹³C NMR chemical shift differences at C-3.

Experimental Protocol for NMR Analysis of Monosaccharides

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for the analysis of monosaccharides like tyvelose and paratose.

G NMR Experimental Workflow for Monosaccharide Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A 1. Dissolve 5-10 mg of the purified monosaccharide in 0.5-0.6 mL of high-purity D₂O (99.96%). B 2. Lyophilize the sample 2-3 times with D₂O to exchange all labile protons (e.g., -OH) with deuterium. A->B C 3. Redissolve the final sample in D₂O and transfer to a 5 mm NMR tube. B->C D 4. Add a small amount of a suitable internal standard (e.g., DSS or TSP for aqueous samples). C->D E 5. Record a ¹H NMR spectrum at a high field (≥ 400 MHz) for better signal dispersion. F 6. Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to obtain singlet signals for each carbon. E->F G 7. Perform 2D NMR experiments for unambiguous assignments: - COSY (¹H-¹H correlation) - HSQC (¹H-¹³C one-bond correlation) - HMBC (¹H-¹³C long-range correlation) F->G H 8. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). I 9. Reference the spectra to the internal standard (0.00 ppm for ¹H). H->I J 10. Integrate the signals in the ¹H spectrum to determine the relative abundance of anomers. I->J K 11. Assign all proton and carbon signals using the 1D and 2D NMR data. J->K

Caption: Step-by-step workflow for preparing and analyzing monosaccharide samples by NMR.

Causality Behind Experimental Choices:

  • D₂O as Solvent: Deuterium oxide is used as the NMR solvent to avoid a large, interfering signal from the protons of water.

  • Lyophilization: Repeated lyophilization with D₂O ensures the exchange of hydroxyl protons with deuterium, simplifying the ¹H NMR spectrum by removing the broad -OH signals and their couplings to other protons.

  • Internal Standard: An internal standard provides a stable reference point for accurate chemical shift measurements, which is crucial for comparing data between different samples and experiments.

  • High-Field NMR: Higher magnetic field strengths increase the chemical shift dispersion, reducing signal overlap and facilitating more accurate analysis, which is particularly important for carbohydrates where many proton signals resonate in a narrow region.[1][2]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity of the proton network within the sugar ring.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, providing a powerful tool for assigning carbon signals based on their known proton assignments.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for confirming assignments and determining the connectivity across glycosidic linkages in more complex carbohydrates.[4]

Conclusion

The epimeric relationship between tyvelose and paratose at the C-3 position provides a distinct and reliable basis for their differentiation using ¹H and, most definitively, ¹³C NMR spectroscopy. The significant downfield shift of the C-3 carbon signal in paratose compared to tyvelose serves as a key diagnostic marker. By employing the detailed experimental protocol outlined in this guide and understanding the underlying principles of how stereochemistry influences chemical shifts, researchers can confidently and accurately identify these important 3,6-dideoxyhexoses in their samples. This capability is essential for advancing our understanding of the biological roles of these sugars and for the development of new therapeutics and diagnostics.

References

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
  • Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J (H, H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
  • Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in carbohydrate chemistry and biochemistry, 41, 27-66.
  • Jansson, P. E., Kenne, L., & Schweda, E. (1987). Nuclear magnetic resonance and conformational studies of the O-specific polysaccharide from Salmonella thompson serogroup C1 (6, 7). Journal of the Chemical Society, Perkin Transactions 1, 377-384.
  • Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Retrieved from [Link]

  • D'Accorso, N. B., & Vasella, A. (2010). Synthesis of 3, 6-dideoxy-d-ribo-hexopyranose (paratose) and 3, 6-dideoxy-d-xylo-hexopyranose. Helvetica Chimica Acta, 93(5), 938-946.
  • Garegg, P. J., & Wallin, N. H. (1972). Synthesis of methyl 3-O-(3, 6-dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside. Acta Chemica Scandinavica, 26, 3892-3896.
  • Stothers, J. B. (1972). ¹³C NMR spectroscopy: a review of applications to organic chemistry. Applied Spectroscopy, 26(1), 1-16.
  • Serianni, A. S., & Barker, R. (1984). ¹³C-enrichment and ¹³C-¹³C spin-coupling constants as probes of carbohydrate structure and conformation. In W. A. Eaton (Ed.)
  • Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra via two-dimensional homonuclear Hartmann-Hahn spectroscopy. Journal of the American Chemical Society, 107(9), 2820-2821.
  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
  • Widmalm, G. (2002). NMR spectroscopy in the structural analysis of bacterial O-antigen polysaccharides. Advances in carbohydrate chemistry and biochemistry, 57, 137-195.
  • O'Connor, C. J., & Perlin, A. S. (1979). ¹³C nuclear magnetic resonance spectra of the methyl D-hexopyranosides in D₂O.
  • Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166.
  • Perlin, A. S., & Casu, B. (1969). Carbon-13 and proton magnetic resonance spectra of D-glucose-1-¹³C. Tetrahedron Letters, 10(34), 2921-2924.

Sources

An Immunological and Molecular Guide to Distinguishing Salmonella Serogroup B and D O-Antigens

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the O-antigens of Salmonella enterica serogroups B and D, which include the epidemiologically significant serovars S. Typhimurium and S. Enteritidis, respectively. We will explore the subtle yet critical structural and genetic differences that underpin their distinct immunological identities and detail the experimental methodologies used to reliably differentiate them. This content is designed for researchers, diagnosticians, and professionals in vaccine and drug development who require a nuanced understanding of these key pathogenic markers.

The Biochemical and Genetic Foundation of O-Antigen Identity

The classification of Salmonella into its ~46 O-serogroups is based on the immense structural diversity of the O-antigen, the outermost polysaccharide portion of the lipopolysaccharide (LPS) complex.[1][2][3] This diversity is primarily dictated by the composition and linkage of repeating sugar units.

While the O-antigens of serogroups B and D are structurally similar, their immunological specificity is conferred by a single, immunodominant dideoxyhexose sugar.[4][5]

  • Shared Backbone: Both serogroups B and D possess a common repeating trisaccharide backbone: α-Man(1→4)-α-Rha-(1→3)-α-Gal. This shared structure is responsible for the expression of the common antigenic factor O12.[4][5]

  • The Defining Difference: The key distinction lies in the branch sugar attached to the mannose residue:

    • Serogroup B (e.g., S. Typhimurium): Features the dideoxyhexose Abequose , creating the specific and immunodominant O4 epitope.[4][5]

    • Serogroup D (e.g., S. Enteritidis): Features the dideoxyhexose Tyvelose , creating the specific and immunodominant O9 epitope.[4][5]

This seemingly minor substitution of one sugar for its epimer has profound implications for antibody recognition and is the basis for serological differentiation.

The genetic blueprint for this specificity resides within the O-antigen gene cluster (rfb cluster) .[2][6][7] The variation between the two serogroups is localized to the genes responsible for the final steps of dideoxyhexose synthesis.

  • Serogroup B (O4 Antigen): The presence of the gene rfbJ , which encodes the enzyme CDP-abequose synthase , is the defining feature. This enzyme catalyzes the final step in abequose synthesis.[6][8]

  • Serogroup D (O9 Antigen): This serogroup lacks rfbJ and instead contains the genes rfbS and rfbE . These genes encode CDP-paratose synthase and CDP-paratose-2-epimerase , which work in concert to produce CDP-tyvelose.[6][9]

This genetic divergence provides a robust target for molecular-based identification methods.

G cluster_common Common Precursor Pathway cluster_B Serogroup B Synthesis cluster_D Serogroup D Synthesis A CDP-D-Glucose B CDP-4-keto-6-deoxy-D-glucose A->B rfbF C CDP-3,6-dideoxy-D-mannose B->C rfbG D CDP-Abequose (O4 Antigen) C->D  rfbJ  (Abequose Synthase) E CDP-Paratose C->E  rfbS  (Paratose Synthase) F CDP-Tyvelose (O9 Antigen) E->F  rfbE  (Epimerase)

Figure 1: Divergent genetic pathways for O-antigen synthesis in Salmonella groups B and D.

Comparative Analysis of Differentiation Methodologies

The choice of method for distinguishing Salmonella serogroups B and D depends on the specific application, required throughput, and available resources. We compare three cornerstone techniques: classical slide agglutination, Enzyme-Linked Immunosorbent Assay (ELISA), and Polymerase Chain Reaction (PCR).

FeatureSlide AgglutinationELISAMultiplex PCR
Principle Antibody-antigen cross-linking causing visible clumping of bacterial cells.[10]Immobilized antigen or antibody captures its counterpart, detected by an enzyme-conjugated antibody.[11][12]Selective amplification of serogroup-specific gene targets (rfbJ for B, rfbS for D).[9]
Primary Target Whole-cell surface O-antigen.Purified LPS/O-antigen or specific antibodies in serum.Genomic DNA (O-antigen synthesis genes).
Output Qualitative (Positive/Negative).Quantitative (Optical Density) or Qualitative.Qualitative (Presence/Absence of DNA bands).
Specificity High, but dependent on antiserum quality and potential cross-reactions.[13]Very high with monoclonal antibodies; potential for cross-reactivity with polyclonal sera.[14]Very high, determined by primer design.[9][15]
Speed per Sample Very Fast (< 2 minutes).[16]Moderate (2-4 hours).Slow (3-5 hours including DNA extraction).
Throughput Low to Moderate.High (96/384-well plates).High (96/384-well plates).
Expertise Requires significant training to interpret results accurately.[17]Standard molecular biology skills.Standard molecular biology skills.
Key Advantage Rapid, low-cost screening of live cultures.High-throughput, quantitative, and sensitive.Highest specificity, definitive genetic identification.

Experimental Protocols & Methodological Insights

Serotyping by Slide Agglutination

This classical method provides a rapid, first-line identification of a pure bacterial culture. Its reliability hinges on the quality of the antisera and the state of the culture.

Protocol:

  • Culture Preparation: Use a fresh, pure culture of the Salmonella isolate grown on a non-selective agar (e.g., Nutrient Agar) to ensure optimal antigen expression.[10][16]

    • Insight: Growth from selective media can sometimes lead to unreliable serological results.[13]

  • Auto-agglutination Check: Place a drop of sterile 0.85% saline on a clean glass slide. Emulsify a portion of a colony in the saline to create a smooth, milky suspension. Rock the slide for 30-60 seconds.[17]

    • Causality: If clumping (auto-agglutination) occurs in saline alone, the strain is considered "rough" and cannot be serotyped by this method as it will produce a false-positive result.[10]

  • Test Procedure: On a new slide, place one drop of anti-O4 (Group B) serum and, on a separate section, one drop of anti-O9 (Group D) serum.

  • Inoculation: Using a sterile loop, pick a portion of the colony and thoroughly emulsify it in each drop of antiserum.

  • Observation: Gently rock the slide back and forth for up to one minute. Observe for agglutination (clumping of bacteria) against a dark background with good lighting.[18]

    • Interpretation: Strong agglutination within 10-30 seconds with one antiserum and not the other indicates a positive result for that serogroup.[16] A lack of agglutination in both suggests it is not Group B or D, or the O-antigen is masked (e.g., by the Vi antigen in S. Typhi).[13]

Differentiation by Indirect ELISA

ELISA is a powerful tool for high-throughput screening of isolates or for quantifying antibody responses in serum from infected or vaccinated subjects. This protocol describes the screening of bacterial lysates.

Protocol:

  • Antigen Preparation: Grow Salmonella cultures overnight in broth. Heat-kill the bacteria (e.g., 60°C for 1 hour) and prepare a lysate through sonication or chemical means. Determine the total protein concentration (e.g., via BCA assay).

  • Plate Coating: Dilute the lysates to a standard concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Include positive controls (S. Typhimurium and S. Enteritidis lysates) and a negative control (broth only). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well. Incubate for 1-2 hours at room temperature.

    • Causality: Blocking is the most critical step to prevent non-specific binding of the antibodies to the plastic surface of the well, which is a primary source of false-positive signals.[12]

  • Primary Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted primary antibody (e.g., mouse anti-O4 or anti-O9 monoclonal antibody) to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times. Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Detection: Wash the plate 5 times. Add 100 µL of HRP substrate (e.g., TMB). Allow color to develop for 15-30 minutes. Stop the reaction with 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

    • Interpretation: A high OD value in wells with a specific lysate and its corresponding antibody (e.g., S. Typhimurium lysate with anti-O4 MAb) confirms the serogroup identity. Comparing the signal strength can also reveal the degree of cross-reactivity if polyclonal sera are used.[4]

Identification by Multiplex PCR

PCR offers the highest degree of specificity by directly detecting the genes responsible for O-antigen synthesis. A multiplex format allows for the simultaneous detection of the genus, serogroup B, and serogroup D in a single reaction.

Protocol:

  • DNA Extraction: Extract high-quality genomic DNA from a pure bacterial culture using a commercial kit or a standard boil-prep method.

  • Primer Design: Utilize three sets of validated primers in one reaction mixture:

    • Genus Control: Targeting a conserved Salmonella gene (e.g., invA).

    • Group B Specific: Targeting the rfbJ gene.[9]

    • Group D Specific: Targeting the rfbS gene.[9]

    • Insight: Primers should be designed to yield amplicons of different, easily distinguishable sizes to allow for clear interpretation on an agarose gel.[9]

  • PCR Reaction Setup: Prepare a master mix containing PCR buffer, dNTPs, all three primer pairs, Taq polymerase, and water. Aliquot into PCR tubes and add template DNA. Include a positive control for each serogroup, a non-template control (NTC), and a negative control (e.g., E. coli DNA).

  • Thermocycling: Perform PCR using an optimized protocol with annealing temperatures designed for the specific primer sets used. A typical program includes:

    • Initial Denaturation: 95°C for 5 min.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30s.

      • Annealing: 55-60°C for 30s.

      • Extension: 72°C for 1 min.

    • Final Extension: 72°C for 5 min.

  • Gel Electrophoresis: Run the PCR products on a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Include a DNA ladder to determine the size of the amplicons.

    • Interpretation:

      • A band for the invA target confirms the isolate is Salmonella.

      • The presence of the rfbJ-specific band identifies the isolate as Serogroup B.

      • The presence of the rfbS-specific band identifies the isolate as Serogroup D.

      • The positive controls must yield their expected bands, and the NTC/negative controls must be blank for the assay to be valid.[19]

G cluster_screen Initial Screening & Analysis Choice cluster_agg Serological Method cluster_mol Molecular & Immunoassay Methods start Unknown Salmonella Isolate choice1 Rapid Screening (Single Isolate) start->choice1 choice2 High-Throughput / Definitive ID start->choice2 agg Slide Agglutination choice1->agg elisa ELISA choice2->elisa pcr Multiplex PCR choice2->pcr agg_res Result: Visible Clumping? agg->agg_res agg_b Group B Confirmed agg_res->agg_b Yes (anti-O4) agg_d Group D Confirmed agg_res->agg_d Yes (anti-O9) agg_neg Not B or D / Rough agg_res->agg_neg No elisa_res Result: High OD Signal? elisa->elisa_res pcr_res Result: Band Pattern? pcr->pcr_res mol_b Group B Confirmed elisa_res->mol_b vs anti-O4 mol_d Group D Confirmed elisa_res->mol_d vs anti-O9 pcr_res->mol_b invA + rfbJ bands pcr_res->mol_d invA + rfbS bands

Figure 2: Experimental workflow for the differentiation of Salmonella serogroups B and D.

Applications in Research and Development

Accurate differentiation between Salmonella serogroups B and D is critical in several fields:

  • Epidemiology and Public Health: Tracking the source of outbreaks relies on precise serotyping to link cases to contaminated food sources or environmental reservoirs.[1][20]

  • Vaccine Development: The immunodominant O4 and O9 antigens are key targets for glycoconjugate vaccines. Vaccine efficacy can be serogroup-specific, and understanding the potential for cross-protective immune responses, which may be mediated by responses to the shared O12 antigen or cellular immunity, is an active area of research.[4][21]

  • Diagnostic Assay Development: The specific genetic and protein markers serve as the foundation for novel rapid diagnostic tests, moving beyond culture-based methods to provide faster results in clinical and food safety settings.[22]

Conclusion

The immunological distinction between Salmonella serogroups B and D is a classic example of how minor molecular changes can create distinct pathogenic identities. While both groups share a common polysaccharide backbone, the specific presentation of either abequose (O4) or tyvelose (O9) as the immunodominant sugar is the defining feature. This difference is rooted in the presence of unique synthesis genes—rfbJ for Group B and rfbS/E for Group D. This guide has outlined the foundational science and provided a comparative analysis of the key methodologies—agglutination, ELISA, and PCR—used to exploit these differences for accurate identification. The selection of the appropriate technique is contingent upon the specific research or diagnostic question, enabling scientists to effectively track, diagnose, and develop countermeasures against these important pathogens.

References

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  • Wang, L., & Reeves, P. R. (2014). Structural diversity in Salmonella O antigens and its genetic basis. FEMS Microbiology Reviews, 38(1), 56-89. Retrieved from [Link]

  • Salah, M., et al. (2019). The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica. mBio, 10(5), e02130-19. (Diagram of gene clusters referenced). Retrieved from [Link]

  • Beal, R. K., et al. (2006). Cross-reactive cellular and humoral immune responses to Salmonella enterica serovars Typhimurium and Enteritidis are associated with protection to heterologous re-challenge. Veterinary Immunology and Immunopathology, 114(1-2), 84-93. Retrieved from [Link]

  • Wikipedia. (n.d.). Kauffmann–White classification. Retrieved from [Link]

  • Xiang, S., et al. (1996). Relationships among the O-Antigen Gene Clusters of Salmonella enterica Groups B, D1, D2, and D3. Journal of Bacteriology, 178(15), 4593–4599. Retrieved from [Link]

  • Lee, F. K., et al. (2004). Molecular Analysis of the rfb O Antigen Gene Cluster of Salmonella enterica Serogroup O:6,14 and Development of a Serogroup-Specific PCR Assay. Journal of Clinical Microbiology, 42(8), 3635–3642. Retrieved from [Link]

  • Li, F., et al. (2020). Novel multiplex PCR assays for rapid identification of Salmonella serogroups B, C1, C2, D, E, S. enteritidis, and S. typhimurium. Analytical Methods, 12(4), 485-493. Retrieved from [Link]

  • UK Health Security Agency. (2015). Agglutination Test for Salmonella species. UK Standards for Microbiology Investigations. Retrieved from [Link]

  • Wyk, P., & Reeves, P. (1989). Identification and sequence of the gene for abequose synthase, which confers antigenic specificity on group B salmonellae: homology with galactose epimerase. Journal of Bacteriology, 171(10), 5687–5693. Retrieved from [Link]

  • Kumar, S., et al. (2008). Enrichment-ELISA for Detection of Salmonella typhi From Food and Water Samples. Biomedical and Environmental Sciences, 21(3), 206-211. Retrieved from [Link]

  • Herrera-León, S., et al. (2004). Development of a Multiplex PCR Technique for Detection and Epidemiological Typing of Salmonella in Human Clinical Samples. Journal of Clinical Microbiology, 42(10), 4815–4819. Retrieved from [Link]

  • Todd, E. C., et al. (1989). Detection of Salmonella in foods by cultural and ELISA techniques. Journal of Food Protection, 52(5), 319-323. Retrieved from [Link]

  • Bionity. (n.d.). Kauffman-White classification. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Abequose – Knowledge and References. Retrieved from [Link]

  • Cui, X., et al. (2022). A new multiplex PCR for the accurate identification and differentiation of Salmonella enterica serovar Gallinarum biovars Pullorum and Gallinarum. Frontiers in Microbiology, 13, 977110. Retrieved from [Link]

  • Kurazono, T., et al. (2014). Development of multiplex PCR for rapid identification of four Salmonella serovars most commonly isolated in Japan. The Journal of Veterinary Medical Science, 76(5), 653-658. Retrieved from [Link]

  • Wahid, R., et al. (2016). Cross-reactive multifunctional CD4+ T cell responses against Salmonella enterica serovars Typhi, Paratyphi A and Paratyphi B in humans following immunization with live oral typhoid vaccine Ty21a. Clinical & Translational Immunology, 5(9), e102. Retrieved from [Link]

  • Wang, L., & Reeves, P. R. (2014). Structural diversity in Salmonella O antigens and its genetic basis. PubMed, 38(1), 56-89. Retrieved from [Link]

  • Rajić, A., et al. (2007). Evaluation of enzyme-linked immunosorbent assay (ELISA) tests and culture for determining Salmonella status of a pig herd. The Canadian Journal of Veterinary Research, 71(1), 39–44. Retrieved from [Link]

  • Solomon, E. B., & Yaron, S. (2022). The activity of BcsZ of Salmonella Typhimurium and its role in Salmonella-plants interactions. Frontiers in Microbiology, 13, 936306. Retrieved from [Link]

  • McQuiston, J. R., et al. (2011). Molecular Determination of H Antigens of Salmonella by Use of a Microsphere-Based Liquid Array. Journal of Clinical Microbiology, 49(2), 526–532. Retrieved from [Link]

  • Selhorst, P., et al. (2015). Detection of Salmonella enterica Somatic Groups C1 and E1 by PCR-Enzyme-Linked Immunosorbent Assay. Journal of Food Protection, 68(5), 923-927. Retrieved from [Link]

  • Fitzgerald, Industries. (n.d.). Salmonella Group A, B, and D O-Antigen Monoclonal Antibodies. Retrieved from [Link]

  • Luk, J. M., et al. (1993). Selective amplification of abequose and paratose synthase genes (rfb) by polymerase chain reaction for identification of Salmonella major serogroups (A, B, C2, and D). Journal of Clinical Microbiology, 31(8), 2118–2123. Retrieved from [Link]

  • SSI Diagnostica. (n.d.). SALMONELLA ANTISERA. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Immunopeptidomics of Salmonella enterica Serovar Typhimurium-Infected Pig Macrophages Genotyped for Class II Molecules. International Journal of Molecular Sciences, 25(20), 12286. Retrieved from [Link]

  • Ahmad, I., et al. (2020). Multicellular String-Like Structure Formation by Salmonella Typhimurium Depends on Cellulose Production: Roles of Diguanylate Cyclases, YedQ and YfiN. Frontiers in Microbiology, 11, 608157. Retrieved from [Link]

  • Nair, S., et al. (2021). Multiplex PCR Assay to Detect High Risk Lineages of Salmonella Typhi and Paratyphi A. Wellcome Open Research, 6, 258. Retrieved from [Link]

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A Technical Guide to the Optical Rotation of Methyl Glycosides: A Comparative Analysis with a Focus on Methyl α-D-Tyveloside

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide an in-depth technical overview of optical rotation as a critical analytical technique for the characterization of stereoisomers, with a specific focus on methyl glycosides. While the primary goal was to establish a definitive reference value for the optical rotation of methyl α-D-tyveloside (methyl 3,6-dideoxy-α-D-arabino-hexopyranoside), an exhaustive literature review did not yield a publicly available experimental value for its specific rotation.

Therefore, this guide serves a dual purpose. Firstly, it provides a comprehensive comparison of the known optical rotation values for a series of structurally related methyl glycosides, offering a predictive context for the potential optical rotation of methyl α-D-tyveloside. Secondly, it delivers a detailed, field-proven protocol for the accurate and reliable measurement of optical rotation, empowering researchers to determine this critical parameter for novel compounds, including methyl α-D-tyveloside, in their own laboratories.

The Significance of Optical Rotation in Glycoscience

Optical rotation is a fundamental property of chiral molecules, including the vast and structurally diverse family of carbohydrates.[1] This phenomenon, where a solution of a chiral compound rotates the plane of polarized light, is a direct consequence of the three-dimensional arrangement of atoms within the molecule. The magnitude and direction of this rotation, termed the specific rotation ([α]), is a unique physical constant for a given compound under defined experimental conditions (temperature, wavelength, solvent, and concentration).[1]

In the realm of drug development and carbohydrate chemistry, precise determination of optical rotation is paramount for:

  • Stereochemical Confirmation: Unambiguously assigning the absolute configuration (D or L) and anomeric form (α or β) of a synthesized or isolated glycoside.

  • Purity Assessment: Detecting the presence of enantiomeric or diastereomeric impurities.

  • Quality Control: Ensuring batch-to-batch consistency in the production of carbohydrate-based therapeutics and intermediates.

Comparative Analysis of Methyl Glycoside Optical Rotations

While a specific value for methyl α-D-tyveloside remains elusive in the reviewed literature, we can infer a likely range and sign based on the established values of structurally analogous methyl glycosides. The following table summarizes the specific rotation of several relevant methyl α-D-glycosides.

Methyl GlycosideStructureSpecific Rotation ([α]D)SolventReference
Methyl α-D-Tyveloside 3,6-dideoxy-α-D-arabino-hexopyranoside Not Reported --
Methyl α-D-Glucopyranosideα-D-glucopyranoside+157° to +162°Water[2]
Methyl α-D-Mannopyranosideα-D-mannopyranoside+82.5°Water
Methyl α-D-Galactopyranosideα-D-galactopyranoside+193.5°Water
Methyl α-D-Xylopyranosideα-D-xylopyranoside+155°Water
Methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranoside3-amino-2,3-dideoxy-α-D-arabino-hexopyranosideNot explicitly stated, but characterization included optical rotation.-[3]

Analysis and Prediction:

The deoxy nature of tyvelose at positions 3 and 6 will significantly influence its optical rotation compared to its hydroxylated counterparts. The absence of hydroxyl groups, which are major contributors to the overall molecular rotation, makes a direct numerical extrapolation challenging. However, based on the positive rotation of the parent methyl α-D-pyranosides, it is reasonable to hypothesize that methyl α-D-tyveloside will also exhibit a positive specific rotation. The synthesis of a disaccharide containing a tyvelose unit, methyl 3-O-(3,6-dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside, was reported to have a specific rotation of +44° in chloroform.[4] While this is a larger, more complex molecule, the positive value lends support to the prediction of a positive rotation for the monosaccharide derivative as well.

Experimental Protocol for the Determination of Specific Rotation

To empower researchers to fill the existing data gap for methyl α-D-tyveloside and other novel glycosides, the following detailed protocol for polarimetry is provided. This protocol is designed to be a self-validating system, incorporating best practices to ensure data accuracy and reproducibility.

Principle of Polarimetry

A polarimeter measures the angle of rotation of plane-polarized light as it passes through a sample. The observed rotation (α) is directly proportional to the concentration of the chiral substance (c), the path length of the sample cell (l), and the specific rotation ([α]), a constant for the substance. This relationship is described by the Biot equation:

[α]λT = α / (c * l)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • c is the concentration in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Materials and Instrumentation
  • Polarimeter: A calibrated instrument capable of measuring optical rotation at the sodium D-line (589 nm).

  • Polarimeter Cell: A 1 dm (10 cm) cell is standard.

  • Volumetric Flasks: Class A, for accurate solution preparation.

  • Analytical Balance: Calibrated to at least four decimal places.

  • Solvent: High-purity, HPLC-grade solvent (e.g., water, methanol, chloroform). The choice of solvent is critical as it can significantly influence the optical rotation.[5]

  • Sample: Pure methyl glycoside.

Step-by-Step Methodology
  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 30 minutes for stable light output.

    • Fill the polarimeter cell with the pure solvent that will be used for the sample solution. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample readings.

  • Sample Preparation:

    • Accurately weigh a precise amount of the methyl glycoside (e.g., 100.0 mg) using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10.00 mL).

    • Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). It is good practice to take multiple readings and average them.

  • Calculation of Specific Rotation:

    • Use the Biot equation to calculate the specific rotation.

    • Report the value including the temperature, wavelength, and solvent used (e.g., [α]D20 = +XX.X° (c 1.0, H2O)).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of specific rotation.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis a Calibrate Polarimeter b Prepare Solvent Blank a->b e Zero Instrument with Blank b->e c Accurately Weigh Sample d Prepare Solution of Known Concentration c->d f Measure Observed Rotation (α) of Sample d->f g Calculate Specific Rotation [α] f->g h Report Value with Conditions g->h

Caption: Experimental workflow for determining specific rotation.

Causality Behind Experimental Choices

  • Wavelength (Sodium D-line): The use of a monochromatic light source, specifically the sodium D-line at 589 nm, is a historical standard that allows for consistent and comparable data across different laboratories and publications.[1]

  • Temperature Control: Optical rotation is temperature-dependent. Maintaining a constant temperature, typically 20°C or 25°C, is crucial for reproducibility.

  • Solvent Selection: The polarity and hydrogen-bonding capacity of the solvent can influence the conformation of the glycoside and thus its interaction with polarized light.[5] It is imperative to use a high-purity solvent and to report it with the final value.

  • Concentration: While specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can lead to deviations. It is advisable to measure at a concentration where the relationship between observed rotation and concentration is linear.

Conclusion and Future Directions

This guide provides a framework for understanding and determining the optical rotation of methyl glycosides. While a definitive reference value for methyl α-D-tyveloside is not currently available in the surveyed literature, the comparative data presented here offers valuable context for researchers working with this and other 3,6-dideoxyhexosides.

The provided experimental protocol is a robust methodology that, if followed diligently, will yield accurate and publishable data. It is our hope that this guide will facilitate the determination of the specific rotation of methyl α-D-tyveloside, thereby filling a critical gap in the chemical literature and aiding in the advancement of glycoscience and drug development.

References

  • Boren, H. B., Garegg, P. J., & Wallin, N. H. (1972). Synthesis of Methyl 3-O-(3,6-Dideoxy-α-D-arabino-hexopyranosyl)-α-D-mannopyranoside. Acta Chemica Scandinavica, 26, 1082-1086. [Link]

  • This reference is intentionally left blank as no direct source for the optical rotation of methyl alpha-D-tyveloside was found.
  • Dabrowska, A., Sikorski, A., Jacewicz, D., & Chmurzyński, L. (2004). X-ray and conformational analysis of methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside. Carbohydrate research, 339(6), 1195–1199. [Link]

  • This reference is intentionally left blank.
  • Wikipedia. Specific rotation. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

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A Comprehensive Guide to Distinguishing Synthetic Methyl Tyveloside from Natural Isolates

Author: BenchChem Technical Support Team. Date: March 2026

The Core Principle: Unmasking Origins Through Impurity and Isomeric Profiles

The fundamental premise for distinguishing between synthetic and natural products lies in their history. Natural biosynthetic pathways, governed by enzymatic precision, are remarkably specific, yielding a product with high stereochemical purity and a characteristic profile of related natural co-extractants.[1][2] In contrast, chemical synthesis, despite its sophistication, often introduces trace amounts of reagents, byproducts, stereoisomers, or incompletely reacted intermediates.[3][4][5][6] Our analytical strategy, therefore, is a forensic exercise: to find the tell-tale signs of a chemical process that are absent in a natural isolate.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS): The Search for Synthetic Artifacts

Expertise & Rationale: LC-MS is the workhorse for impurity profiling due to its exceptional sensitivity and specificity.[7][8] We employ it not just to confirm the mass of methyl tyveloside but, more importantly, to hunt for molecules that have no place in a biological system. Synthetic routes for glycosides often involve the use of protecting groups and activating agents.[9] Traces of these reagents or their byproducts are powerful indicators of a synthetic origin.

Experimental Protocol: LC-HRMS Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve 1 mg of the methyl tyveloside sample in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining this polar analyte. A C18 column can also be used, but retention may be poor without derivatization.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A over 15-20 minutes to elute the polar compounds.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • System: A high-resolution mass spectrometer (HRMS) such as an Orbitrap or Q-TOF.[7][10]

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to maximize the chances of detecting various impurities.

    • Scan Mode: Full scan mode from m/z 100-1000 to detect all ions.

    • Data Analysis: Scrutinize the data for masses that do not correspond to methyl tyveloside or its common adducts. Pay close attention to minor peaks in the chromatogram. Potential synthetic impurities to look for include unreacted starting materials, partially deprotected intermediates, or byproducts from side reactions.[5][11]

Table 1: Potential Impurities Detectable by LC-MS

OriginPotential Impurity ClassExampleRationale
Synthetic Unreacted Starting MaterialsPhenyl-thio glycoside derivativesCommon intermediates in glycoside synthesis.[9]
Synthetic Protecting Group RemnantsBenzylated or acetylated tyvelosideIncomplete deprotection steps in synthesis.
Synthetic Reaction ByproductsIsomeric forms (e.g., methyl alloside)Side reactions or incomplete stereocontrol.[4]
Natural Co-extracted MetabolitesOther bacterial sugars, lipidsCo-purified during the extraction process from the natural source.[1][12][13]
Natural Degradation ProductsTyvelose (free sugar)Hydrolysis of the methyl glycoside during extraction or storage.

NMR Spectroscopy: A Structural and Purity Cross-Examination

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of a molecule's chemical structure and its immediate environment.[14] While the ¹H and ¹³C spectra of pure natural and synthetic methyl tyveloside will be identical, NMR is exceptionally sensitive to subtle structural differences and can reveal the presence of isomers or impurities at levels often missed by other techniques.[15][16] We use high-field NMR to resolve signals from trace components that would be obscured on lower-field instruments.

Experimental Protocol: High-Field NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the methyl tyveloside sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a high-quality NMR tube.

  • Data Acquisition:

    • Instrument: A 600 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR: A standard proton spectrum to observe the primary signals and identify any small impurity peaks.

      • ¹³C NMR: To confirm the carbon backbone and detect carbon-containing impurities.

      • 2D COSY (Correlation Spectroscopy): To confirm the proton-proton connectivities within the sugar ring.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, providing definitive assignments and helping to identify signals from unknown impurities.

  • Data Analysis: Compare the acquired spectra against a validated reference standard of natural methyl tyveloside. Look for small, unassigned peaks. The presence of signals corresponding to an unnatural anomer (e.g., the β-anomer) or other diastereomers would be a strong indication of a synthetic origin.

Workflow for Analytical Distinction

Distinction_Workflow cluster_analytical Analytical Evaluation cluster_results Data Interpretation LCMS LC-HRMS Impurity Profiling Synth_Imp Synthetic Impurities Found? LCMS->Synth_Imp Nat_Imp Natural Co-extractants Found? LCMS->Nat_Imp NMR High-Field NMR Analysis Stereo_Purity Enantiomerically Pure? NMR->Stereo_Purity Chiral Chiral Chromatography Chiral->Stereo_Purity Sample Methyl Tyveloside Sample Sample->LCMS Sample->NMR Sample->Chiral Conclusion Conclusion on Origin Synth_Imp->Conclusion Nat_Imp->Conclusion Stereo_Purity->Conclusion

Caption: A multi-technique workflow for determining the origin of methyl tyveloside.

Chiral Chromatography: The Definitive Test of Stereochemical Integrity

Expertise & Rationale: Nature's enzymes are master chemists, producing molecules with absolute stereochemical control. Tyvelose is the 3,6-dideoxy-D -arabino-hexose. Therefore, naturally derived methyl tyveloside should be exclusively the D-enantiomer. Chemical synthesis, however, can sometimes lack this perfect control, potentially introducing small quantities of the unnatural L-enantiomer.[17] Chiral chromatography is specifically designed to separate these mirror-image molecules, providing a definitive test of the sample's stereochemical origin.[18][19]

Experimental Protocol: Chiral HPLC Analysis

  • System: An HPLC system equipped with a chiral column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating sugar isomers.[19][20]

  • Method Development:

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethanol, is typically used in normal-phase chiral chromatography.

    • Optimization: The ratio of the solvents, flow rate, and column temperature must be optimized to achieve baseline separation between the D- and L-enantiomers using a racemic standard of methyl tyveloside.

  • Sample Analysis: Once the method is established, inject the methyl tyveloside sample.

  • Data Interpretation: The presence of a second peak, corresponding to the L-enantiomer, is an unequivocal indicator of a synthetic origin. A natural isolate should present only a single peak for the D-enantiomer.

Logical Framework for Interpretation

Logic_Framework cluster_synthetic Synthetic Indicators cluster_natural Natural Indicators Synth_Imp Process Impurities Conclusion_Synth Synthetic Origin Synth_Imp->Conclusion_Synth Non_Natural_Stereo L-Enantiomer or Unnatural Diastereomers Non_Natural_Stereo->Conclusion_Synth Co_Extractants Co-extracted Metabolites Conclusion_Nat Natural Origin Co_Extractants->Conclusion_Nat High_Stereo_Purity Exclusively D-Enantiomer High_Stereo_Purity->Conclusion_Nat

Caption: Logical decision framework based on experimental evidence.

Conclusion: A Self-Validating Triad of Evidence

By integrating these three orthogonal techniques, we create a powerful and self-validating system for determining the origin of methyl tyveloside. A sample confirmed as natural will be characterized by:

  • An absence of process-related impurities in the LC-MS analysis.

  • A clean NMR spectrum, free from unnatural isomers.

  • A single peak in the chiral chromatogram, confirming it is enantiomerically pure D-methyl tyveloside.

Conversely, a synthetic sample is likely to reveal itself through:

  • The presence of trace impurities related to the synthetic route in the LC-MS.

  • The potential presence of minor isomeric byproducts in the NMR spectrum.

  • The possible detection of the L-enantiomer via chiral chromatography.

This rigorous, evidence-based approach provides the highest degree of confidence, ensuring that researchers and developers can proceed with a full and accurate understanding of their materials.

References

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Safety Operating Guide

Navigating the Disposal of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to empower researchers to make informed decisions in consultation with their institution's Environmental Health & Safety (EHS) department. The absence of a specific SDS necessitates a conservative approach, treating the substance with the appropriate level of caution until a definitive hazard assessment can be made.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is paramount. While specific toxicological and environmental hazard data for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is limited, we can infer a general chemical profile from similar glycosidic compounds.

General Chemical Profile of Related Glycosides:

PropertyInformationSource
Physical State Solid, crystalline powder[2][3]
Color White to off-white[2][3]
Odor Odorless[2][3]
Combustibility May be combustible at high temperatures[2][4]
Solubility Soluble in water[3]
Stability Generally stable under normal conditions[3]
Incompatibilities Strong oxidizing agents[3]

Based on this profile, it is prudent to handle Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside as a combustible solid that can form dust, which may be an inhalation hazard.[4][5]

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following PPE is mandatory:

  • Safety Goggles: To protect the eyes from dust particles.[4]

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.[5]

  • Laboratory Coat: To protect skin and clothing from contamination.

Part 2: A Step-by-Step Disposal Workflow

The following procedural guide is designed to navigate the disposal process in a safe, compliant, and logical manner. The central tenet of this workflow is the critical role of your institution's EHS department in providing the final, authoritative guidance.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundation of a safe disposal program.[6] This prevents inadvertent and potentially hazardous reactions.

  • Solid Waste:

    • Collect all solid waste containing Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside, including unused product, contaminated weighing papers, and disposable labware, in a dedicated, clearly labeled hazardous waste container.[6]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[6]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, labeled hazardous liquid waste container.[6]

    • Crucially, do not mix this waste stream with other liquid wastes unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents.[7]

    • If the solvent is flammable, the waste container must be stored in a designated flammable liquid storage cabinet.[6]

Step 2: Container Management and Labeling

Properly managing and labeling waste containers is essential for safety and regulatory compliance.[8][9]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[7][8]

    • The label must include the full chemical name: "Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside." Avoid using abbreviations or chemical formulas.[8]

    • List all constituents of the waste, including solvents and their approximate concentrations.[8]

    • Indicate the date when waste was first added to the container.[9]

  • Container Condition:

    • Ensure the waste container is in good condition, free from leaks or external contamination.[8][10]

    • Keep the container securely closed at all times, except when adding waste.[8][9]

Step 3: Consultation with Environmental Health & Safety (EHS)

This is the most critical step in the disposal process. Your institution's EHS department is the definitive resource for chemical waste disposal.

  • Provide Information: When you contact your EHS office, be prepared to provide the following information:

    • The full chemical name and CAS number (6154-71-8).

    • The quantity of waste.

    • The physical state of the waste (solid or liquid).

    • A description of the waste matrix (e.g., pure compound, in solution with specific solvents).

    • Any available hazard information (you can reference this guide and the SDS of similar compounds).

  • Follow EHS Guidance: The EHS office will provide specific instructions on how to proceed. This may include:

    • Confirmation of the waste characterization (hazardous or non-hazardous).

    • Specific packaging requirements.

    • Scheduling a pickup by a licensed hazardous waste disposal contractor.[6][11]

Step 4: Awaiting Professional Disposal

Once you have contacted your EHS office and followed their instructions for packaging and labeling, store the waste in a designated and secure satellite accumulation area within your laboratory.[8] Do not attempt to treat or dispose of the chemical waste yourself. The final disposal must be handled by a certified hazardous waste management company coordinated by your institution.[6][10][11]

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

DisposalWorkflow start Start: Have Methyl 3,6-Dideoxy- alpha-D-arabino-hexopyranoside waste sds_check Is a specific SDS available? start->sds_check no_sds No specific SDS found. Treat as potentially hazardous. sds_check->no_sds No assess_similar Review SDS of similar glycosides for preliminary hazard assessment. no_sds->assess_similar ppe Wear appropriate PPE: Safety goggles, gloves, lab coat. assess_similar->ppe segregate Segregate waste: Solid and liquid waste in separate, compatible containers. ppe->segregate label Label container clearly: 'Hazardous Waste', full chemical name, constituents, and date. segregate->label contact_ehs Contact your institution's Environmental Health & Safety (EHS) office. label->contact_ehs provide_info Provide EHS with all known information: Chemical name, CAS number, quantity, and waste matrix. contact_ehs->provide_info follow_guidance Follow EHS guidance for final packaging and storage. provide_info->follow_guidance pickup Arrange for waste pickup by a licensed hazardous waste contractor via EHS. follow_guidance->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher. While the absence of a specific SDS for Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside presents a challenge, a systematic and cautious approach, centered on the expertise of your institution's EHS department, ensures a safe and compliant outcome. By following the steps outlined in this guide, you contribute to a safer laboratory environment and the protection of our shared ecosystem.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]

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  • PubChem. (n.d.). (5R)-5-[(3,6-Dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hexanoic acid. Retrieved from [Link]

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  • SciSpace. (1972). Synthesis of methyl 3-0-(3,6-dideoxy- -D-arabino-hexopyranosyl)- -D-mannopyranoside. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategic approach for purification of glycosides from the natural sources. Retrieved from [Link]

  • PMC. (2020, April 7). Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Google Patents. (n.d.). CN107158058A - The extracting method of cardiac glycoside general glycoside.
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Personal protective equipment for handling Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

[1][2][3]

Executive Summary & Biological Context

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside is not merely a carbohydrate; it is a specialized glycoside often structurally related to O-antigens found in Gram-negative bacteria (e.g., Salmonella serogroups) or antibiotic moieties.[1][2][3] While standard glucose derivatives are generally benign, dideoxy sugars possess unique lipophilic properties and biological activities that distinguish them from simple nutritional sugars.

The Core Safety Directive: In the absence of comprehensive toxicological data (RTECS/ECHA) for this specific isomer, you must adopt a Universal Precaution strategy. We treat this substance as a potential bioactive agent and a respiratory sensitizer until proven otherwise.

This guide moves beyond generic SDS advice to provide a field-proven workflow for protecting the researcher and the integrity of the compound.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks associated with this physicochemical profile.[4]

Hazard CategoryRisk MechanismOperational Implication
Inhalation (Dust) As a dry, fine powder, glycosides are prone to electrostatic dispersion.[1][2][3] Inhalation may trigger mucous membrane irritation or sensitization.Zero-tolerance for open-bench weighing. All solid handling must occur in a containment device.[1][2][3]
Dermal Contact 3,6-dideoxy sugars are more lipophilic than glucose.[1][2][3] This increases the potential for transdermal absorption compared to standard hydroxylated sugars.Standard latex gloves are insufficient. Nitrile is required for solvent resistance and barrier integrity.
Chemical Reactivity Stable under normal conditions but reactive with strong oxidizers.[3][5] Hygroscopic nature can degrade the compound.PPE must facilitate rapid handling to minimize environmental exposure (protecting the sample).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside in a research setting.

Tier 1: Standard Handling (Solids & Solutions)[1][2][3]
ComponentSpecificationRationale (Causality)
Hand Protection Nitrile Gloves (Minimum 5 mil thickness) Latex proteins are allergens, and latex offers poor resistance to organic solvents (e.g., DCM, Methanol) often used to dissolve this glycoside.[1][2][3] Nitrile provides superior chemical resistance and puncture detection.
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses with side shields are insufficient for fine powders.[2][3] Goggles seal the eyes against airborne dust particles that behave like fluids in drafts.
Respiratory Fume Hood (Face Velocity: 80–100 fpm) The primary defense is engineering control.[3] If work must occur outside a hood (strongly discouraged), a P100 particulate respirator is required.[3]
Body Defense Lab Coat (High-neck, snap closure) Prevents accumulation of powder on street clothes.[1][2][3] Snap closures allow for rapid removal in emergency spill scenarios.

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Transfer (Highest Risk)

The majority of exposure incidents occur during the transfer of dry powder due to static electricity.[2][3]

  • Engineering Setup: Verify Fume Hood flow. Place an ionizing fan or anti-static gun inside the hood if available to neutralize the static charge of the dideoxy sugar.

  • Glove Check: Inspect nitrile gloves for micro-tears by inflating them slightly with air before donning.[3]

  • Taring: Place the receiving vessel (vial/flask) on the balance inside the hood. If the balance is external, use a secondary containment vessel (weighing boat inside a closed jar) for transport.

  • Transfer: Use a disposable anti-static spatula.[3] Do not tap the spatula against the vessel rim, as this aerosolizes fine particles.

  • Decontamination: Immediately wipe the balance area with a damp tissue (water/methanol mixture) to capture invisible dust.

Phase B: Solubilization

Once in solution, the inhalation risk drops, but splash risk increases.[3]

  • Solvent Selection: This compound is typically soluble in Methanol, Water, or Chloroform.

  • Add Solvent: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.

  • Sealing: Cap the vessel immediately.

  • Glove Change: If any solvent splashes onto gloves, change them immediately . Nitrile is permeable to Chloroform and Methanol over time (breakthrough time < 15 mins for thin gloves).[3]

Visualized Decision Logic

The following diagram outlines the decision-making process for PPE selection based on the experimental state.

PPE_Decision_TreeStartStart: HandlingMethyl 3,6-Dideoxy-sugarStateDetermine StateStart->StateSolidSolid (Powder)State->SolidLiquidSolution (Dissolved)State->LiquidRisk_SolidRisk: Dust Inhalation& Static DispersionSolid->Risk_SolidRisk_LiquidRisk: Splash &Transdermal AbsorptionLiquid->Risk_LiquidAction_SolidREQ: Fume Hood +Goggles + N95 (if open)Risk_Solid->Action_SolidAction_LiquidREQ: Splash Goggles +Nitrile (Change often)Risk_Liquid->Action_LiquidDisposalDisposal:Segregated Organic WasteAction_Solid->DisposalAction_Liquid->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the glycoside.[1][2][3] Note the critical distinction between dust control (Solid) and splash protection (Liquid).

Disposal & Emergency Response

Cradle-to-Grave Disposal

Do not treat this as "sugar water."[1][2][3] It is a chemical intermediate.[3]

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste (Yellow/Red bag depending on facility).

  • Liquid Waste: Dispose of solutions in Non-Halogenated Organic Waste (if dissolved in MeOH/EtOH) or Halogenated Waste (if in DCM/Chloroform).[3] Do not pour down the drain.

Emergency Exposure Protocol
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[3] Hold eyelids open. The lipophilic nature of dideoxy sugars makes them harder to rinse off than glucose.

  • Skin Contact: Wash with copious soap and water.[6] Do not use ethanol to wash skin, as it may enhance absorption.

  • Spill Cleanup:

    • Alert nearby personnel.

    • Dampen a paper towel with water (to prevent dust).

    • Lay the damp towel over the spill.

    • Wipe inward from the periphery.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10129906, Methyl 3,6-dideoxy-D-arabino-hexopyranoside.[1][2][3] Retrieved from [Link][1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][7] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.